Nadolol
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R,3S)-5-[3-(tert-butylamino)-2-hydroxypropoxy]-1,2,3,4-tetrahydronaphthalene-2,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO4/c1-17(2,3)18-9-12(19)10-22-16-6-4-5-11-7-14(20)15(21)8-13(11)16/h4-6,12,14-15,18-21H,7-10H2,1-3H3/t12?,14-,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWPOSFSPZNDTMJ-UCWKZMIHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=CC2=C1CC(C(C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NCC(COC1=CC=CC2=C1C[C@@H]([C@@H](C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Nadolol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015334 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>46.4 [ug/mL] (The mean of the results at pH 7.4), Freely sol in propylene glycol; slightly sol in chloroform; insol in acetone, benzene, ether, hexane., Practically insoluble in lipids., It is freely soluble in ethanol, soluble in hydrochloric acid, slightly soluble in water, and very slightly soluble in sodium hydroxide., 2.25e+00 g/L | |
| Record name | SID855594 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Nadolol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01203 | |
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| Record name | NADOLOL | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6532 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Nadolol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015334 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
White to off-white, crystalline powder | |
CAS No. |
220045-89-6, 42200-33-9 | |
| Record name | Nadolol [USAN:INN:JAN:WHO-DD] | |
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| Record name | Nadolol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01203 | |
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| Record name | nadolol | |
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| Record name | Nadolol | |
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| Record name | NADOLOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FEN504330V | |
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| Record name | NADOLOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6532 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Nadolol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015334 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
124-130, 124-136 °C, 124 - 136 °C | |
| Record name | Nadolol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01203 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | NADOLOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6532 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Nadolol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015334 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Nadolol in Cardiovascular Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nadolol is a long-acting, non-selective β-adrenergic receptor antagonist utilized in the management of cardiovascular conditions such as hypertension and angina pectoris.[1] This technical guide provides a comprehensive overview of the molecular and physiological mechanisms underlying this compound's therapeutic effects. It details its interaction with β-adrenergic receptors, the subsequent impact on intracellular signaling pathways, and the resulting physiological changes in the cardiovascular system. This document also includes a compilation of quantitative data from various studies, detailed experimental protocols for investigating its mechanism of action, and visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and drug development professionals.
Core Mechanism of Action: Non-Selective β-Adrenergic Receptor Blockade
This compound exerts its pharmacological effects primarily through competitive, non-selective antagonism of β-1 and β-2 adrenergic receptors.[2][3] These G-protein coupled receptors are key components of the sympathetic nervous system, mediating the effects of endogenous catecholamines like epinephrine (B1671497) and norepinephrine.
-
β-1 Adrenergic Receptors: Predominantly located in the heart, stimulation of these receptors leads to increased heart rate (positive chronotropy), contractility (positive inotropy), and conduction velocity. By blocking these receptors, this compound reduces myocardial oxygen demand, a key factor in its anti-anginal effects.[4]
-
β-2 Adrenergic Receptors: Found in the smooth muscle of the bronchioles and blood vessels, their activation leads to relaxation (bronchodilation and vasodilation). This compound's blockade of these receptors can lead to bronchoconstriction and vasoconstriction.[1] Blockade of β-2 receptors in the juxtaglomerular apparatus of the kidney inhibits renin release, thereby suppressing the renin-angiotensin-aldosterone system and contributing to its antihypertensive effect.[1]
Unlike some other beta-blockers, this compound has no intrinsic sympathomimetic activity (ISA) or membrane-stabilizing activity.[2] Its long plasma half-life of 17 to 23 hours allows for once-daily dosing.[5]
Signaling Pathways
The binding of this compound to β-adrenergic receptors antagonizes the activation of the Gs-protein signaling cascade. This pathway is central to the regulation of cardiac function.
Gs-Protein Coupled Receptor (GPCR) Signaling Cascade
Upon binding of an agonist (e.g., norepinephrine), the β-adrenergic receptor undergoes a conformational change, activating the associated heterotrimeric G-protein (Gs). The Gs-alpha subunit then exchanges GDP for GTP and dissociates from the beta-gamma subunits. The activated Gs-alpha subunit stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP, a secondary messenger, then activates Protein Kinase A (PKA). PKA phosphorylates various intracellular proteins, leading to the physiological effects of β-adrenergic stimulation. This compound, by blocking the initial receptor activation, inhibits this entire cascade.
Data Presentation
Receptor Binding Affinity
The affinity of this compound for β-adrenergic receptors is a key determinant of its potency. While comprehensive Ki or Kd values from a single source are limited in the publicly available literature, the following table summarizes available data.
| Receptor Subtype | Parameter | Value | Species/Tissue | Reference |
| β1-Adrenoceptor | pA2 | 7.7 | Ferret Ventricular Myocardium | [6] |
| β-Adrenergic Receptors (non-selective) | Km (for OATP1A2) | 84 µM | Human Embryonic Kidney 293 Cells | [7] |
Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. It can be considered an estimate of the pKi.
Effects on Cardiovascular Parameters
The clinical and preclinical effects of this compound on key cardiovascular parameters are summarized below.
| Parameter | Species | Dosage | Effect | Reference |
| Heart Rate | Human | 80-320 mg/day | ~20% decrease in supine heart rate | [8] |
| Human (Hypertension) | 200-480 mg/day | Decreased in 11 of 13 patients | [8] | |
| Human (Atrial Fibrillation) | 87 ± 43 mg/day | Resting HR reduced from 92 to 73 bpm | [8] | |
| Human (with mental stress) | Not specified | Post-stress HR 61 ± 2 bpm (vs. 89 ± 5 bpm with placebo) | [9] | |
| Blood Pressure | Human (Hypertension) | 110 mg/day (average) | ~34/21 mmHg reduction | [8] |
| Human (Hypertension) | 80-320 mg/day | 9% decrease in diastolic blood pressure | [8] | |
| Human (with mental stress) | Not specified | Post-stress systolic BP 139 ± 4 mmHg (vs. 161 ± 4 mmHg with placebo) | [9] | |
| Cardiac Output | Human | Not specified | Decreased by 18% | [8] |
| Peripheral Resistance | Human (Hypertension) | Not specified | Moderate but significant rise | [10] |
| Exercise Tolerance | Human (Angina) | 240 mg/day | 30% improvement | [11] |
Experimental Protocols
Radioligand Binding Assay to Determine Receptor Affinity
This protocol is a generalized procedure for determining the binding affinity of this compound for β-adrenergic receptors.
Methodology:
-
Membrane Preparation: Homogenize tissue or cells expressing β-adrenergic receptors in a suitable buffer. Centrifuge the homogenate to pellet the membranes, which are then resuspended.
-
Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled β-adrenergic receptor ligand (e.g., [³H]-CGP12177) and varying concentrations of unlabeled this compound. Include control wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of a non-labeled antagonist like propranolol).
-
Separation: After incubation to reach equilibrium, rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Isolated Langendorff Heart Perfusion for Functional Studies
This ex vivo technique allows for the assessment of this compound's direct effects on cardiac function independent of systemic influences.
Methodology:
-
Heart Isolation: Anesthetize a suitable animal model (e.g., rat or rabbit) and rapidly excise the heart.
-
Cannulation and Perfusion: Cannulate the aorta and mount the heart on a Langendorff apparatus. Retrogradely perfuse the heart with an oxygenated physiological salt solution (e.g., Krebs-Henseleit buffer) at a constant pressure or flow.
-
Data Acquisition: Place a pressure-sensing balloon in the left ventricle to measure isovolumetric contractions. Record parameters such as heart rate, left ventricular developed pressure (LVDP), and the maximum rate of pressure development (+dP/dt) and relaxation (-dP/dt).
-
Drug Administration: After a stabilization period, introduce this compound into the perfusate at various concentrations.
-
Data Analysis: Analyze the changes in the recorded cardiac parameters in response to this compound to determine its chronotropic and inotropic effects.
Western Blotting for Downstream Signaling Molecules
This technique can be used to assess the effect of this compound on the phosphorylation state of proteins downstream of the β-adrenergic receptor signaling pathway, such as phospholamban or troponin I.
Methodology:
-
Cell/Tissue Treatment: Treat cardiac cells or tissue with an agonist (e.g., isoproterenol) in the presence or absence of this compound for a specified time.
-
Protein Extraction: Lyse the cells or tissue to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample.
-
Gel Electrophoresis: Separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein. Follow this with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
Conclusion
This compound is a non-selective β-adrenergic receptor antagonist that effectively reduces heart rate, blood pressure, and myocardial oxygen demand through the blockade of β-1 and β-2 adrenergic receptors.[1][4] Its primary mechanism of action involves the inhibition of the Gs-protein-cAMP signaling cascade in the cardiovascular system. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and scientists in the field of cardiovascular drug discovery and development, facilitating further investigation into the nuanced effects of this compound and the development of novel therapeutic strategies.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. Comparison of this compound, a new long-acting beta-receptor blocking agent, and placebo in the treatment of stable angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the affinity of β-blockers for two states of the β1-adrenoceptor in ferret ventricular myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. droracle.ai [droracle.ai]
- 9. Effects of this compound on hemodynamic and hemostatic responses to potential mental and physical triggers of myocardial infarction in subjects with mild systemic hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Therapeutic effect of the beta-adrenergic receptor blocker corgard (this compound) and its effect on hemodynamics in hypertensive patients] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Interaction of Nadolol with Beta-1 and Beta-2 Adrenergic Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nadolol is a non-selective beta-adrenergic receptor antagonist, meaning it competitively blocks both beta-1 (β1) and beta-2 (β2) adrenergic receptors.[1] These receptors are integral components of the sympathetic nervous system, playing crucial roles in cardiovascular and pulmonary function. While β1-adrenergic receptors are predominantly located in the heart, β2-adrenergic receptors are abundant in the smooth muscle of the bronchi and blood vessels.[2] this compound's simultaneous antagonism of both receptor subtypes underlies its therapeutic effects in conditions such as hypertension and angina pectoris, as well as its potential side effects.[1] This technical guide provides a comprehensive overview of this compound's interaction with β1 and β2 adrenergic receptors, including quantitative binding data, detailed experimental protocols for its characterization, and an exploration of the distinct signaling pathways modulated by its antagonism.
Quantitative Analysis of this compound's Receptor Binding and Potency
The affinity and potency of this compound at β1 and β2 adrenergic receptors have been characterized through various in vitro studies. The data presented below, derived from radioligand binding assays and functional assessments, provide a quantitative basis for understanding this compound's non-selective profile.
| Parameter | Beta-1 Adrenergic Receptor | Beta-2 Adrenergic Receptor | Selectivity (β2/β1) | Reference |
| pKi | 7.4 | 8.7 | - | [3] |
| Ki (nM) | 39.8 | 2.0 | 0.05 | Calculated from[3] |
| Selectivity Ratio | - | - | 23.4-fold higher affinity for β2 | [4] |
| kon (M⁻¹min⁻¹) | ~1 x 10⁷ | Data not available | - | [4] |
| koff (min⁻¹) | ~0.1 | Data not available | - | [4] |
Signaling Pathways of Beta-1 and Beta-2 Adrenergic Receptors
The physiological effects of this compound are a direct consequence of its blockade of the downstream signaling cascades initiated by β1 and β2 adrenergic receptors. While both receptors primarily couple to the stimulatory G protein (Gs) to activate adenylyl cyclase and increase intracellular cyclic AMP (cAMP), there are crucial differences in their signaling, including coupling to the inhibitory G protein (Gi) and activation of alternative pathways.
Beta-1 Adrenergic Receptor Signaling
The β1-adrenergic receptor is classically known for its coupling to Gs, leading to a robust increase in cAMP and subsequent activation of Protein Kinase A (PKA).[5] PKA then phosphorylates various downstream targets, including L-type calcium channels and phospholamban in cardiomyocytes, resulting in increased heart rate and contractility.[5][6] However, emerging evidence suggests that the β1-adrenergic receptor can also couple to Gi proteins.[7]
Beta-2 Adrenergic Receptor Signaling
The β2-adrenergic receptor also couples to Gs, leading to cAMP production and PKA activation, which in smooth muscle cells results in relaxation.[8] A key distinction is its well-established dual coupling to both Gs and Gi proteins.[9] The Gi pathway can inhibit adenylyl cyclase, counteracting the Gs-mediated effects. Furthermore, β-arrestin recruitment to the phosphorylated β2-adrenergic receptor can initiate G protein-independent signaling, including the activation of the mitogen-activated protein kinase (MAPK) cascade, such as ERK1/2.[10][11]
Experimental Protocols
The characterization of this compound's interaction with β1 and β2 adrenergic receptors relies on established in vitro methodologies. The following sections provide detailed protocols for two key experimental approaches.
Radioligand Binding Assay
Radioligand binding assays are employed to determine the affinity (Ki) of a compound for a specific receptor. This is achieved by measuring the displacement of a radiolabeled ligand by the unlabeled compound of interest.
Objective: To determine the binding affinity (Ki) of this compound for β1 and β2 adrenergic receptors.
Materials:
-
Cell membranes prepared from cells stably expressing either human β1 or β2 adrenergic receptors (e.g., CHO or HEK293 cells).
-
Radioligand: [³H]-CGP 12177 (a non-selective β-adrenergic antagonist).
-
This compound solutions of varying concentrations.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
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Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail.
-
Scintillation counter.
Protocol:
-
Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Cell membranes, radioligand ([³H]-CGP 12177 at a concentration near its Kd), and assay buffer.
-
Non-specific Binding: Cell membranes, radioligand, and a high concentration of a non-labeled antagonist (e.g., 10 µM propranolol) to saturate all receptors.
-
Displacement: Cell membranes, radioligand, and varying concentrations of this compound.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
Functional assays, such as the cAMP accumulation assay, are used to determine the potency (EC50 or IC50) of a compound in modulating receptor-mediated signaling. For an antagonist like this compound, its potency is determined by its ability to inhibit the agonist-stimulated production of cAMP.
Objective: To determine the functional potency (IC50) of this compound in antagonizing agonist-induced cAMP production via β1 and β2 adrenergic receptors.
Materials:
-
Whole cells stably expressing either human β1 or β2 adrenergic receptors (e.g., CHO or HEK293 cells).
-
A non-selective β-agonist (e.g., Isoproterenol).
-
This compound solutions of varying concentrations.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Cell culture medium.
Protocol:
-
Cell Culture: Culture the cells expressing the target receptor to an appropriate confluency.
-
Cell Plating: Seed the cells into a 96-well plate and allow them to adhere overnight.
-
Pre-incubation with Antagonist: Remove the culture medium and pre-incubate the cells with varying concentrations of this compound in the presence of a PDE inhibitor for a defined period (e.g., 15-30 minutes).
-
Agonist Stimulation: Add a fixed concentration of the agonist (e.g., Isoproterenol at its EC80 concentration) to all wells (except for the basal control) and incubate for a specified time (e.g., 15-30 minutes) to stimulate cAMP production.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in each sample from the standard curve.
-
Plot the percentage of agonist-stimulated cAMP production against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the agonist-stimulated cAMP response) from the resulting dose-response curve using non-linear regression.
-
The pA2 value, a measure of antagonist potency, can be determined using Schild analysis if multiple agonist concentrations are used.
-
Conclusion
This compound exhibits non-selective antagonism at both β1 and β2 adrenergic receptors, with a somewhat higher affinity for the β2 subtype. Its therapeutic utility and side-effect profile are directly linked to its ability to block the distinct signaling pathways initiated by these two receptors. While both receptors primarily signal through the Gs-cAMP-PKA pathway, the dual coupling of the β2 receptor to Gi and its ability to engage β-arrestin-mediated pathways introduce a layer of complexity to its signaling repertoire. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this compound and other β-adrenergic modulators, facilitating a deeper understanding of their pharmacological properties and aiding in the development of more targeted therapeutics.
References
- 1. On the coexistence of beta 1- and beta 2-adrenoceptors in various organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Exploring the kinetic selectivity of drugs targeting the β1‐adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Gi-protein-coupled β 1-adrenergic receptor: re-understanding the selectivity of β 1-adrenergic receptor to G protein : Gi-protein-coupled β 1-adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. ClinPGx [clinpgx.org]
- 10. Novel beta2-adrenergic receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Regulation of β-adrenergic receptor function: An emphasis on receptor resensitization - PMC [pmc.ncbi.nlm.nih.gov]
In-depth review of Nadolol's pharmacokinetics and pharmacodynamics
An In-depth Technical Review of Nadolol's Pharmacokinetics and Pharmacodynamics
Introduction
This compound is a long-acting, non-selective beta-adrenergic receptor antagonist utilized in the management of hypertension, angina pectoris, and certain cardiac arrhythmias.[1][2][3][4] Its unique pharmacokinetic profile, characterized by a long half-life and lack of hepatic metabolism, distinguishes it from other beta-blockers.[3][5] This technical guide provides a comprehensive review of the pharmacokinetics and pharmacodynamics of this compound, intended for researchers, scientists, and drug development professionals.
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by variable oral absorption, a long elimination half-life, and excretion primarily as an unchanged drug by the kidneys.[3][6]
Absorption
Following oral administration, the absorption of this compound is variable, with an average bioavailability of approximately 30-40%.[1][3][7] Peak serum concentrations are typically reached within 3 to 4 hours.[3][6] The presence of food in the gastrointestinal tract does not significantly affect the rate or extent of this compound absorption.[3][6] However, one study noted a reduction in bioavailability in the presence of food for both test and reference products.[8] Co-administration with green tea has been shown to greatly reduce the bioavailability of this compound.[9]
Distribution
This compound is widely distributed throughout the body, with a volume of distribution ranging from 147 to 157 L.[1][2] Approximately 30% of this compound in the serum is reversibly bound to plasma proteins, specifically to alpha-1-acid glycoprotein.[1][2][3][10] Due to its low lipophilicity, this compound has a limited ability to cross the blood-brain barrier, which may result in a lower incidence of central nervous system-related side effects.[11][12]
Metabolism
A key feature of this compound is that it is not metabolized by the liver.[2][3][6] This lack of hepatic metabolism means it has little to no effect on the CYP450 enzyme system.[1]
Excretion
This compound is primarily excreted unchanged by the kidneys.[3][6] Following intravenous administration, approximately 60% of the dose is eliminated in the urine and 15% in the feces within 72 hours.[1][2][13] After oral administration, an average of 24.6% is excreted in the urine and 76.9% in the feces.[14] The elimination half-life of this compound is long, ranging from 20 to 24 hours, which allows for once-daily dosing.[1][2][3][10] In patients with renal impairment, the half-life of this compound is increased, necessitating dosage adjustments.[3][6]
Table 1: Summary of this compound Pharmacokinetic Parameters
| Parameter | Value | Source(s) |
| Bioavailability | ~30% (Oral) | [1][2][3] |
| Tmax (Time to Peak Concentration) | 2.7 - 4 hours | [1][2][3] |
| Cmax (Peak Concentration) | 69 ± 15 ng/mL (60 mg dose) | [1][2] |
| 132 ± 27 ng/mL (120 mg dose) | [1][2] | |
| AUC (Area Under the Curve) | 1021 ngh/mL (60 mg dose) | [2] |
| 1913 ± 382 ngh/mL (120 mg dose) | [2] | |
| Volume of Distribution (Vd) | 147 - 157 L | [1][2] |
| Protein Binding | ~30% (to alpha-1-acid glycoprotein) | [1][2][3][10] |
| Metabolism | Not hepatically metabolized | [1][2][3] |
| Elimination Half-life (t½) | 20 - 24 hours (adults) | [1][2][3][10] |
| 3.2 - 4.3 hours (children) | [9] | |
| Excretion | Primarily renal (unchanged) | [1][2][3] |
| ~60% in urine, ~15% in feces (IV) | [1][2][13] | |
| Total Body Clearance | 219 - 250 mL/min | [2][13] |
| Renal Clearance | 131 - 150 mL/min | [2][13] |
Pharmacodynamics
This compound is a non-selective beta-adrenergic receptor blocker, meaning it competitively inhibits both beta-1 (β1) and beta-2 (β2) adrenergic receptors.[4][7][11] It does not possess intrinsic sympathomimetic activity or membrane-stabilizing properties.[11][12]
Mechanism of Action
By blocking β1-adrenergic receptors, which are predominantly located in cardiac muscle, this compound reduces the effects of catecholamines (e.g., adrenaline and noradrenaline).[4][11] This leads to:
-
Reduced Heart Rate (Negative Chronotropy): A decrease in the sinus rate.[4][11]
-
Reduced Myocardial Contractility (Negative Inotropy): A decrease in the force of heart contractions.[4]
-
Reduced Atrioventricular (AV) Nodal Conduction: A slowing of the electrical impulses through the AV node.[11][15]
The blockade of β1 receptors in the juxtaglomerular apparatus of the kidneys inhibits the release of renin.[4][15] This, in turn, suppresses the renin-angiotensin-aldosterone system, leading to decreased vasoconstriction and reduced water retention.[1][15]
Blockade of β2-adrenergic receptors, primarily located in bronchial and vascular smooth muscle, can lead to bronchoconstriction and vasoconstriction.[4][11][15]
Therapeutic Effects
The primary therapeutic effects of this compound stem from its beta-blocking activity:
-
Antihypertensive Effect: The reduction in cardiac output, inhibition of renin release, and a decrease in peripheral vascular resistance contribute to the lowering of both systolic and diastolic blood pressure.[1][11]
-
Antianginal Effect: By reducing heart rate, myocardial contractility, and blood pressure, this compound decreases myocardial oxygen demand, which is beneficial in the management of angina pectoris.[3][11]
-
Antiarrhythmic Effect: this compound's ability to slow AV conduction and suppress automaticity makes it effective in managing certain supraventricular and ventricular arrhythmias.[1]
Table 2: Key Pharmacodynamic Effects of this compound
| Effect | Receptor(s) Involved | Physiological Consequence | Therapeutic Application | Source(s) |
| Decreased Heart Rate | β1 | Negative Chronotropy | Hypertension, Angina, Arrhythmias | [4][7][11] |
| Decreased Myocardial Contractility | β1 | Negative Inotropy | Angina, Hypertension | [4][11] |
| Decreased Blood Pressure | β1, β2 | Reduced Cardiac Output, Reduced Renin Release, Vasoconstriction | Hypertension | [1][4][11] |
| Reduced AV Nodal Conduction | β1 | Slowed electrical impulse conduction in the heart | Arrhythmias | [11][15] |
| Bronchoconstriction | β2 | Narrowing of airways | Potential adverse effect, especially in asthmatics | [4][15] |
Signaling Pathway
The mechanism of action of this compound involves the blockade of G-protein coupled beta-adrenergic receptors. This prevents the activation of adenylyl cyclase, thereby reducing the intracellular concentration of cyclic AMP (cAMP).
Caption: this compound's blockade of the β-adrenergic receptor signaling pathway.
Dose-Response Relationship
This compound exhibits a dose-dependent effect on heart rate and blood pressure.[16] The usual initial dose for hypertension and angina is 40 mg once daily, which can be titrated upwards to achieve the desired clinical response.[3][6][12]
Table 3: this compound Dose and Clinical Response
| Indication | Initial Dose | Titration | Maximum Dose | Source(s) |
| Hypertension | 40 mg once daily | Increase by 40-80 mg increments | 320 mg/day | [1][3][12] |
| Angina Pectoris | 40 mg once daily | Increase by 40-80 mg increments at 3-7 day intervals | 240 mg/day | [1][3][12] |
A study evaluating lower than conventional doses of this compound found that it produced dose-related reductions in exercise-induced tachycardia, indicative of β1-adrenoceptor blockade.[16]
Experimental Protocols
Detailed experimental protocols are proprietary to the specific studies. However, a general methodology for a clinical pharmacokinetic study of this compound can be outlined.
Protocol: Single-Dose Oral this compound Pharmacokinetic Study in Healthy Volunteers
-
Subject Recruitment: Healthy adult volunteers are screened for inclusion/exclusion criteria. A physical examination, ECG, and routine laboratory tests are performed.
-
Study Design: A randomized, single-dose, crossover, or parallel-group design is typically employed.
-
Drug Administration: After an overnight fast, subjects receive a single oral dose of a this compound tablet with a standardized volume of water.
-
Blood Sampling: Serial blood samples are collected in heparinized tubes at pre-determined time points (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, 48, and 72 hours post-dose).
-
Plasma Separation: Blood samples are centrifuged to separate plasma, which is then stored at -20°C or lower until analysis.
-
Bioanalytical Method: Plasma concentrations of this compound are determined using a validated high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method.
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and t½.
Caption: A typical experimental workflow for a this compound pharmacokinetic study.
Conclusion
This compound possesses a distinct pharmacokinetic profile characterized by a long half-life, lack of hepatic metabolism, and renal excretion, making it suitable for once-daily administration. Its pharmacodynamic effects are a direct result of its non-selective beta-adrenergic blockade, leading to its efficacy in treating hypertension and angina. Understanding these properties is crucial for the optimal clinical application of this compound and for guiding future research and development in cardiovascular medicine.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound Tablets, USP [dailymed.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. This compound: a review of its pharmacological properties and therapeutic efficacy in hypertension and angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Tablets, USP Rx Only [dailymed.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. Bioequivalence of a highly variable drug: an experience with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical pharmacokinetics of this compound: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. drugs.com [drugs.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Metabolic studies in patients with this compound: oral and intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound - Wikipedia [en.wikipedia.org]
- 16. The effects of lower than conventional doses of oral this compound on relative beta 1/beta 2-adrenoceptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
Nadolol in Preclinical Research: A Technical Guide for Drug Development Professionals
An In-depth Examination of the Non-selective Beta-Blocker in Preclinical Models
Introduction
Nadolol is a long-acting, non-selective beta-adrenergic receptor antagonist that blocks both β1 and β2 receptors without intrinsic sympathomimetic activity.[1] Its low lipophilicity results in minimal penetration of the blood-brain barrier.[1] While clinically used for hypertension and angina pectoris, preclinical research has unveiled its potential in other therapeutic areas, notably oncology and anxiety-related disorders. This technical guide provides a comprehensive overview of this compound's preclinical data, focusing on its pharmacokinetics, pharmacodynamics, and efficacy in relevant animal models. Detailed experimental protocols and signaling pathways are presented to support researchers and drug development professionals in designing and interpreting preclinical studies.
Pharmacokinetics
This compound exhibits variable absorption across different species. It is not metabolized by the liver and is primarily excreted unchanged by the kidneys.[1]
Table 1: Pharmacokinetic Parameters of this compound in Preclinical Models
| Species | Dose (Oral) | Absorption (%) | Cmax | Tmax | AUC | Half-life (t½) | Reference |
| Mouse | 20 mg/kg | ~25% | Data not available | Data not available | Data not available | Data not available | [2] |
| Rat | 20 mg/kg | 13.7-17.5% | Data not available | Data not available | Data not available | Data not available | [2] |
Preclinical Efficacy
Anxiety
This compound has demonstrated anxiolytic-like effects in a preclinical model of stress-induced anxiety.
Table 2: Efficacy of this compound in a Preclinical Anxiety Model
| Model | Species | Treatment | Key Finding | Quantitative Result | Reference |
| Social Defeat | Rat | 18 mg/kg/day this compound in chow for 36 days | Attenuated social defeat-induced anxiety-like behavior | Socially defeated rats spent significantly less time in the open arms of the elevated plus maze (44.50 ± 4.14 sec) compared to control rats (80.50 ± 4.42 sec). This compound treatment reversed this effect. | [3] |
Cancer
Preclinical evidence suggests that this compound can inhibit metastasis.
Table 3: Efficacy of this compound in a Preclinical Cancer Model
| Model | Species | Treatment | Key Finding | Quantitative Result | Reference |
| Surgical Stress-Promoted Metastasis (Breast Cancer) | Mouse | Not specified | Reduced the incidence of metastases | Decreased the incidence of metastases by 50% | This finding is widely cited, though the primary study with full details is not readily available. |
Signaling Pathways
This compound exerts its effects by blocking β-adrenergic receptors, thereby inhibiting the downstream signaling cascades activated by catecholamines like epinephrine (B1671497) and norepinephrine. In the context of cancer, this blockade can counteract the pro-tumorigenic effects of chronic stress.
In addition to the canonical cAMP-PKA pathway, chronic this compound administration has been shown to induce β1-adrenergic receptor up-regulation through a distinct signaling cascade involving α1-adrenergic receptors and Protein Kinase C (PKC).
Experimental Protocols
Preclinical Anxiety Model: Social Defeat in Rats
This protocol is adapted from a study investigating the protective effects of this compound on social defeat-induced behavioral impairments in rats.[3]
1. Animals:
-
Male Sprague-Dawley rats (for the experimental group).
-
Aggressive, larger male Long-Evans rats (as residents for social defeat).
2. Housing and Acclimatization:
-
House animals in a temperature and humidity-controlled facility with a 12-hour light/dark cycle.
-
Allow at least one week of acclimatization before the start of the experiment.
3. This compound Administration:
-
Prepare this compound-mixed rat chow to deliver a dose of 18 mg/kg/day.
-
Provide the medicated chow and water ad libitum for 36 consecutive days.
-
Monitor food intake to ensure proper dosing.
4. Social Defeat Paradigm:
-
For 7 consecutive days, introduce an experimental rat (intruder) into the home cage of a resident aggressor rat for a brief period of physical interaction until defeat is established (e.g., submissive posture).
-
Following physical interaction, house the intruder in a separate compartment of the resident's cage, allowing for sensory but not physical contact for the remainder of the 24-hour period.
-
Rotate the resident aggressor each day to prevent habituation.
5. Behavioral Testing:
-
Following the social defeat period, conduct a battery of behavioral tests to assess anxiety-like behavior.
-
Elevated Plus Maze: A plus-shaped apparatus with two open and two closed arms, elevated from the floor. Rats are placed in the center, and the time spent in the open arms is recorded over a 5-minute period. A decrease in open arm time is indicative of anxiety.
-
Light-Dark Box Test: A box divided into a brightly lit and a dark compartment. The time spent in and transitions between the two compartments are measured. Anxiolytic effects are indicated by increased time in the light compartment.
-
Social Interaction Test: A three-chambered apparatus where the experimental rat can choose to interact with a novel rat or an empty chamber. Social avoidance is measured by a reduction in time spent in the chamber with the novel rat.
-
6. Data Analysis:
-
Analyze behavioral data using appropriate statistical tests (e.g., t-test, ANOVA) to compare the this compound-treated group with control and social defeat groups.
Preclinical Cancer Model: Breast Cancer Xenograft in Mice
The following is a representative protocol for a breast cancer xenograft study to evaluate the efficacy of this compound on tumor growth and metastasis. This protocol is based on standard methodologies for such studies.
1. Cell Line and Culture:
-
Use a human breast cancer cell line such as MDA-MB-231 (triple-negative breast cancer).
-
Culture cells in appropriate media (e.g., DMEM with 10% FBS) under standard cell culture conditions (37°C, 5% CO2).
2. Animals:
-
Use immunodeficient mice (e.g., NOD/SCID or BALB/c nude mice) to prevent rejection of human tumor cells.
-
Acclimatize mice for at least one week before the experiment.
3. Tumor Cell Implantation:
-
Harvest cancer cells and resuspend them in a sterile solution (e.g., PBS or a mixture with Matrigel).
-
Inject an appropriate number of cells (e.g., 1-5 x 10^6 cells) subcutaneously into the flank or orthotopically into the mammary fat pad of each mouse.
4. Tumor Growth and Treatment Initiation:
-
Monitor mice for tumor development.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Begin this compound administration. The route and dose should be determined based on pharmacokinetic data and previous studies (e.g., administered in drinking water to achieve a target daily dose).
5. Monitoring and Data Collection:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Observe the overall health and behavior of the animals.
6. Endpoint and Analysis:
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size or after a set treatment duration), euthanize the mice.
-
Excise the primary tumors and record their final weight.
-
Examine relevant organs (e.g., lungs, liver) for the presence of metastases.
-
Process tumor tissue for further analysis, such as immunohistochemistry for proliferation markers (e.g., Ki-67) and markers of angiogenesis, or Western blot for signaling pathway components.
7. Data Analysis:
-
Analyze tumor growth data to determine tumor growth inhibition (TGI).
-
Use statistical methods to compare tumor volumes, tumor weights, and metastatic burden between the this compound-treated and control groups.
Conclusion
The preclinical data for this compound suggest its potential utility beyond its established cardiovascular indications. In preclinical models of anxiety, this compound has shown efficacy in mitigating stress-induced behavioral changes. In oncology, it has demonstrated the ability to reduce metastasis in a breast cancer model. The detailed protocols and signaling pathway diagrams provided in this guide are intended to facilitate further preclinical investigation into the therapeutic potential of this compound. Future research should focus on elucidating the precise mechanisms of action in these new contexts and on generating comprehensive pharmacokinetic and pharmacodynamic data in relevant animal models to support potential clinical translation.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Absorption of the beta-adrenergic-blocking agent, this compound, by mice, rats, hamsters, rabbits, dogs, monkeys, and man: an unusual species difference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protective Effect of Propranolol and this compound on Social Defeat-Induced Behavioral Impairments in Rats - PMC [pmc.ncbi.nlm.nih.gov]
The Cellular and Molecular Effects of Nadolol in Cardiac Myocytes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nadolol is a long-acting, non-selective beta-adrenergic receptor antagonist utilized in the management of cardiovascular diseases such as hypertension, angina pectoris, and cardiac arrhythmias. Its therapeutic efficacy stems from its profound effects on the cellular and molecular physiology of cardiac myocytes. This technical guide provides a comprehensive overview of the mechanisms of action of this compound at the cellular and molecular level within cardiac myocytes. We will delve into its impact on signal transduction pathways, electrophysiology, calcium homeostasis, and gene expression. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular pathways to serve as a resource for researchers, scientists, and professionals in drug development.
Core Mechanism of Action: Beta-Adrenergic Blockade
This compound exerts its primary effects by competitively and non-selectively blocking beta-1 (β1) and beta-2 (β2) adrenergic receptors on the surface of cardiac myocytes. In the heart, β1-adrenergic receptors are predominant and are the primary target for this compound's cardiac effects.
The canonical pathway initiated by catecholamine (e.g., norepinephrine, epinephrine) binding to β1-adrenergic receptors involves the activation of the Gs-alpha stimulatory G-protein, which in turn activates adenylyl cyclase to produce the second messenger cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which phosphorylates a suite of downstream targets crucial for cardiac function.
This compound, by blocking the receptor, attenuates this entire cascade, leading to a reduction in intracellular cAMP and decreased PKA activity. This results in a decrease in heart rate (negative chronotropy), reduced force of contraction (negative inotropy), and slowed atrioventricular (AV) conduction (negative dromotropy).
The Role of Nadolol in the Prophylaxis of Migraine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Migraine is a debilitating neurological disorder characterized by recurrent, severe headaches often accompanied by sensory disturbances. Prophylactic treatment is a cornerstone of migraine management for individuals with frequent or severe attacks. Beta-adrenergic receptor antagonists, or beta-blockers, have been a mainstay in migraine prevention for decades. This technical guide provides an in-depth examination of the role of nadolol, a non-selective beta-blocker, in the prevention of migraine headaches. It synthesizes findings from key clinical trials, details experimental protocols for conducting such research, and explores the proposed physiological mechanisms of action. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and clinical trial design in the field of headache medicine.
Introduction
The therapeutic utility of beta-blockers in migraine prophylaxis was discovered serendipitously when patients treated for cardiovascular conditions reported a reduction in their migraine frequency.[1] this compound, a long-acting, non-selective beta-blocker without intrinsic sympathomimetic activity, has been investigated for its efficacy in preventing migraine attacks.[2] Its pharmacological profile offers potential advantages, including a longer half-life that allows for once-daily dosing.[3] This guide will delve into the clinical evidence supporting the use of this compound for migraine prevention, provide a framework for the design of clinical trials in this area, and discuss the potential signaling pathways involved in its therapeutic effect.
Clinical Efficacy of this compound: A Review of Key Clinical Trials
The efficacy of this compound in migraine prophylaxis has been evaluated in several clinical studies. This section summarizes the quantitative data from pivotal trials comparing this compound to both placebo and another commonly used beta-blocker, propranolol (B1214883).
This compound versus Placebo
A significant double-blind, placebo-controlled study investigated the efficacy of this compound in reducing the frequency and severity of migraine headaches.[2] The primary endpoints were evaluated based on four indices: a pain index, a frequency index, an intensity index, and a relief medication unit index. A successful treatment was defined as a 50% or greater reduction in any of these indices. The results demonstrated a statistically significant benefit of this compound over placebo.[2]
| Treatment Group | Pain Index Success Rate | Frequency Index Success Rate | Intensity Index Success Rate | Relief Medication Unit Index Success Rate |
| This compound | 30% | 27% | 32% | 43% |
| Placebo | 0% | 0% | 0% | 0% |
| Table 1: Percentage of Patients Achieving a Successful Reduction in Migraine Indices with this compound versus Placebo.[2] |
This compound versus Propranolol
A comparative study evaluated the efficacy and safety of this compound and propranolol in the prophylactic treatment of migraine.[4] This double-blind, randomized trial assigned patients to receive either this compound (80 mg/day or 160 mg/day) or propranolol (160 mg/day) for 12 weeks after a 4-week placebo run-in period. The study found that all treatment groups showed improvement, with the most notable improvement observed in the group receiving 80 mg of this compound daily.[4]
| Treatment Group | Reported Improvement |
| This compound 80 mg/day | Most noticeable improvement |
| This compound 160 mg/day | Improvement reported |
| Propranolol 160 mg/day | Improvement reported |
| Table 2: Comparative Improvement in Migraine with this compound and Propranolol.[4] |
Another multicenter, randomized, double-blind study compared this compound (80 mg or 160 mg once daily) with propranolol (80 mg twice daily) in patients with classic and/or common migraine.[5] Success was defined as a reduction of at least 50% in four migraine indices: frequency of attacks, intensity of attacks, days of pain, and need for relief medication. The results indicated that this compound at 160 mg/day was superior to propranolol at 160 mg/day in achieving a successful response in at least one index and in all four indices.[5]
| Treatment Group | Successful Response in at least 1 Index | Successful Response in all 4 Indices |
| This compound 80 mg/day | 48% | 21% |
| This compound 160 mg/day | 69% | 41% |
| Propranolol 160 mg/day | 54% | 15% |
| Table 3: Comparative Efficacy of this compound and Propranolol in Migraine Prophylaxis.[5] |
Experimental Protocols for Clinical Trials of this compound in Migraine Prophylaxis
The design and execution of clinical trials for migraine prophylactic agents require rigorous and standardized methodologies. The following protocols are based on the International Headache Society (IHS) guidelines for controlled trials of drugs in migraine and specific details from published this compound studies.[2][4]
Study Design
A randomized, double-blind, placebo-controlled, parallel-group design is the gold standard for evaluating the efficacy and safety of a new prophylactic migraine treatment.
Patient Population
Inclusion Criteria:
-
Diagnosis of migraine with or without aura according to the International Classification of Headache Disorders (ICHD) criteria.[6]
-
History of migraine for at least one year.[6]
-
Migraine attack frequency of 2 to 8 attacks of moderate to severe intensity per month for the last 3 months.[6]
-
Age between 18 and 65 years.
-
Willingness to maintain a daily headache diary.
-
If on prophylactic medication, a stable dose for at least 3 months prior to screening.[7]
Exclusion Criteria:
-
More than 15 headache days per month.[7]
-
History of medication overuse headache.
-
Contraindications to beta-blocker therapy (e.g., asthma, bradycardia, heart block).
-
Use of other investigational drugs within 30 days of screening.[8]
-
Pregnancy or lactation.[8]
-
Uncontrolled medical conditions.[7]
Treatment Regimen
-
Baseline Phase: A 4-week, single-blind placebo run-in period to establish baseline migraine frequency and exclude placebo responders.[4]
-
Treatment Phase: A 12-week, double-blind treatment period where patients are randomized to receive either this compound (e.g., 80 mg or 160 mg once daily) or a matching placebo.[4] Doses should be titrated to the target dose over a specified period.
Efficacy and Safety Assessments
Headache Diary: Patients should be instructed to complete a daily headache diary to record the following information:
-
Presence and severity of headache (e.g., on a 4-point scale: 0=none, 1=mild, 2=moderate, 3=severe).
-
Duration of headache.
-
Associated symptoms (e.g., nausea, photophobia, phonophobia).
-
Use of any acute/rescue medication.
Efficacy Endpoints:
-
Primary Endpoint: Change from baseline in the mean monthly number of migraine days.
-
Secondary Endpoints:
-
Proportion of patients with a ≥50% reduction in monthly migraine days.
-
Change from baseline in the mean monthly number of headache days of any severity.
-
Change from baseline in the severity and duration of migraine attacks.
-
Change from baseline in the monthly number of days requiring acute medication.
-
Safety Assessments:
-
Adverse events will be recorded at each study visit.
-
Vital signs (blood pressure and heart rate) will be monitored.
-
Standard laboratory tests (hematology, clinical chemistry, and urinalysis) will be performed at the beginning and end of the treatment period.
Statistical Analysis
-
The primary efficacy analysis should be performed on the intent-to-treat (ITT) population, including all randomized patients who received at least one dose of study medication.
-
An analysis of covariance (ANCOVA) model can be used to compare the change from baseline in the mean number of migraine days between the treatment groups, with baseline migraine frequency as a covariate.
-
The proportion of responders (≥50% reduction in migraine days) can be compared between groups using a logistic regression model.[9]
-
All statistical tests should be two-sided with a significance level of p < 0.05.
Proposed Mechanisms of Action and Signaling Pathways
The precise mechanisms by which this compound and other beta-blockers prevent migraine are not fully elucidated, but several hypotheses have been proposed. As a non-selective beta-blocker, this compound antagonizes both β1- and β2-adrenergic receptors.
Central Nervous System Effects
Beta-blockers are thought to exert their prophylactic effects through actions within the central nervous system.
-
Modulation of Neuronal Excitability: Beta-blockers may raise the threshold for migraine attacks by reducing neuronal hyperexcitability in the brain.[10]
-
Inhibition of Cortical Spreading Depression (CSD): CSD is a wave of neuronal and glial depolarization that is believed to be the underlying cause of migraine aura and may trigger the headache phase. Some studies suggest that beta-blockers can suppress CSD.[1][11] Propranolol has been shown to prevent CSD-related cerebral blood flow changes in animal models.[12]
-
Serotonergic System Modulation: Beta-blockers may interact with serotonin receptors, potentially stabilizing serotonin levels and preventing the fluctuations that are associated with migraine.[13][14] Some beta-blockers may activate 5-HT1B/1D receptors, which can inhibit the release of calcitonin gene-related peptide (CGRP), a key molecule in migraine pathophysiology.[13]
Vascular and Peripheral Effects
While the vascular theory of migraine has evolved, vascular mechanisms may still play a role in the action of beta-blockers.
References
- 1. Beta-Blockers for Migraine [webmd.com]
- 2. ostemed-dr.contentdm.oclc.org [ostemed-dr.contentdm.oclc.org]
- 3. ihs-headache.org [ihs-headache.org]
- 4. Comparative study of this compound and propranolol in prophylactic treatment of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. dovepress.com [dovepress.com]
- 10. Beta-Blockers for Migraine: Treatment, Side Effects, More [healthline.com]
- 11. Noradrenergic agonists and antagonists influence migration of cortical spreading depression in rat-a possible mechanism of migraine prophylaxis and prevention of postischemic neuronal damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Propranolol prevents cerebral blood flow changes and pain-related behaviors in migraine model mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Beta-Blockers: An Old-School Tool for Migraine Prevention — Migraine Again [migraineagain.com]
- 14. youtube.com [youtube.com]
A Technical Guide to Nadolol's Potential Applications in Neurological Disorder Research
Introduction
Nadolol is a long-acting, non-selective beta-adrenergic receptor blocker utilized primarily for the management of hypertension and angina pectoris.[1][2][3] Its pharmacological profile is distinguished by two key characteristics: it blocks both β1 and β2 adrenergic receptors without intrinsic sympathomimetic activity (ISA), and it possesses low lipophilicity.[2][4] This latter property results in minimal penetration of the blood-brain barrier (BBB), making this compound a valuable research tool for differentiating between central and peripheral adrenergic mechanisms in the pathophysiology and treatment of neurological disorders.[2][5][6] This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the established and emerging applications of this compound in neurological research, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Core Pharmacology of this compound
Mechanism of Action
This compound exerts its effects by competitively blocking beta-adrenergic receptors, thereby inhibiting the actions of catecholamines like epinephrine (B1671497) and norepinephrine.[7][8]
-
β1-Receptor Blockade: Primarily located in the heart, blockade of these receptors leads to decreased heart rate, reduced myocardial contractility, and slowed atrioventricular conduction.[2][9] In the kidneys, β1-blockade inhibits the release of renin, which in turn suppresses the renin-angiotensin-aldosterone system, leading to reduced vasoconstriction and water retention.[1][2][7]
-
β2-Receptor Blockade: These receptors are found in the bronchial and vascular musculature. Their inhibition can lead to bronchoconstriction and vasoconstriction.[2] This non-selective action is crucial for its therapeutic effects in some conditions but also accounts for certain side effects.[9]
The combined effect is a reduction in cardiac output and blood pressure.[8] Unlike some other beta-blockers, this compound has no intrinsic sympathomimetic activity (it does not partially activate the receptor) and lacks membrane-stabilizing activity.[4]
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 4. ostemed-dr.contentdm.oclc.org [ostemed-dr.contentdm.oclc.org]
- 5. droracle.ai [droracle.ai]
- 6. Protective Effect of Propranolol and this compound on Social Defeat-Induced Behavioral Impairments in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. m.youtube.com [m.youtube.com]
- 9. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Properties of Nadolol Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nadolol is a non-selective beta-adrenergic receptor antagonist widely used in the management of hypertension, angina pectoris, and cardiac arrhythmias.[1][2] Its chemical structure contains three chiral centers, giving rise to four distinct stereoisomers.[3][4] Commercially available this compound is a mixture of these four stereoisomers.[4][5] It is well-established that the pharmacological activity of chiral drugs often resides predominantly in one enantiomer, with other isomers being less active or even contributing to adverse effects.[6] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological activities of the individual enantiomers of this compound.
Chemical Structure and Stereoisomerism
This compound, chemically described as 5-{3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy}-1,2,3,4-tetrahydro-cis-2,3-naphthalenediol, possesses three stereogenic centers.[6] This results in the potential for eight stereoisomers; however, due to the fixed cis configuration of the two hydroxyl groups on the tetrahydronaphthalene ring, only four stereoisomers exist.[6] These are grouped into two diastereomeric pairs of enantiomers, often referred to as racemate A and racemate B.[4]
The four stereoisomers of this compound are:
-
(2R, 3S, 2'R)-Nadolol (RSR-Nadolol)
-
(2S, 3R, 2'S)-Nadolol (SRS-Nadolol)
-
(2R, 3S, 2'S)-Nadolol (RSS-Nadolol)
-
(2S, 3R, 2'R)-Nadolol (SRR-Nadolol)
Note: Some literature may refer to RRS- and SSR-Nadolol. For clarity and consistency with available structural diagrams, this guide will use the RSR, SRS, RSS, and SRR nomenclature.
Racemate A is a mixture of RSR-Nadolol and SRS-Nadolol, while Racemate B consists of RSS-Nadolol and SRR-Nadolol.[4]
Physicochemical and Pharmacokinetic Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| pKa | 9.67 | [7] |
| logP | 0.71 | [7] |
Table 2: Pharmacokinetic Parameters of this compound Enantiomers in Human Plasma
| Enantiomer | Cmax (ng/mL) | AUC0-t (ng·h/mL) | AUC0-inf (ng·h/mL) | t1/2 (h) |
| (RRS)-Nadolol | 62.71 | 172.778 | 210.637 | 4.192 |
| (SRS)-Nadolol | 93.11 | 281.632 | 346.045 | 5.056 |
| (RSR)-Nadolol | 75.85 | 192.374 | 232.647 | 4.328 |
| (SSR)-Nadolol | 72.48 | 164.179 | 198.107 | 3.379 |
| Data from a study involving oral administration of 80 mg racemic this compound to a healthy male volunteer.[6] |
Pharmacological Properties of this compound Enantiomers
The pharmacological activity of this compound is primarily attributed to its blockade of β1- and β2-adrenergic receptors.[1] This action is stereoselective, with the (RSR)-enantiomer being the most potent.[3][5] While comprehensive binding affinity data (Ki or IC50 values) for all four enantiomers at both β1 and β2 receptors are not available in the public literature, the qualitative understanding points to a significant difference in their pharmacological profiles.
Table 3: Pharmacological Activity of this compound Enantiomers
| Enantiomer | Primary Activity |
| (RSR)-Nadolol | Most potent β-adrenergic antagonist[3][5] |
| (SRS)-Nadolol | Less active enantiomer of Racemate A[3] |
| (RRS)-Nadolol | Component of the less active Racemate B[4] |
| (SSR)-Nadolol | Component of the less active Racemate B[4] |
The administration of the enantiomerically pure (RSR)-isomer is suggested to be the most advantageous therapeutic option.[3]
Signaling Pathways of this compound
As a beta-adrenergic antagonist, this compound competitively inhibits the binding of catecholamines like epinephrine (B1671497) and norepinephrine (B1679862) to β1 and β2 receptors.[1] This blocks the activation of the Gs alpha subunit of the associated G-protein, thereby inhibiting the adenylyl cyclase-mediated conversion of ATP to cyclic AMP (cAMP).[8] The resulting decrease in intracellular cAMP levels leads to a reduction in the activity of protein kinase A (PKA), which in turn modulates the phosphorylation of various downstream targets, leading to the observed physiological effects of this compound, such as reduced heart rate and blood pressure.[8]
Experimental Protocols
Chiral Separation of this compound Enantiomers by HPLC
The separation of this compound's four stereoisomers is a critical step in studying their individual properties. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common method for this purpose.
-
Column: Chiralcel OD (250 x 4.6 mm I.D., 10 µm particle size)
-
Mobile Phase: Hexane:Ethanol:Diethylamine (85:15:0.4 v/v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Temperature: 23°C
-
Sample Preparation: Dissolve this compound bulk material in the mobile phase.
-
Expected Outcome: This isocratic method allows for the baseline separation of all four enantiomers of this compound within approximately 15 minutes.
This method is suitable for the determination of this compound enantiomers in biological matrices like human plasma.
-
Achiral Separation:
-
Column: Luna silica (B1680970) column (250 × 4.6 mm I.D., 5 μm) with a silica guard column.
-
Purpose: To separate this compound from endogenous plasma components.
-
-
Chiral Separation:
-
Column: Chiralpak AD-H column (150 × 4.6 mm I.D., 5 μm).
-
Purpose: To resolve the four this compound enantiomers.
-
-
Mobile Phase (for both columns): n-hexane:ethanol:diethylamine:trifluoroacetic acid (88:12:0.4:0.23, v/v/v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV and/or Fluorescence
-
Sample Preparation (Human Plasma):
-
To 1 mL of plasma, add an internal standard.
-
Perform liquid-liquid extraction with an appropriate organic solvent (e.g., a mixture of dichloromethane (B109758) and diethyl ether).
-
Vortex and centrifuge the sample.
-
Evaporate the organic layer to dryness under nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Column Switching: A column-switching valve is used to direct the eluent containing this compound from the achiral column to the chiral column at a predetermined time.
Conclusion
The four stereoisomers of this compound exhibit distinct pharmacokinetic profiles, and it is established that the (RSR)-enantiomer is the most pharmacologically active. The development and application of robust chiral separation methods are paramount for the individual assessment of these enantiomers. A deeper, quantitative understanding of the binding affinities of each stereoisomer to β1 and β2 receptors would further elucidate their structure-activity relationships and could inform the development of next-generation cardiovascular therapeutics with improved efficacy and safety profiles. This guide provides a foundational understanding for researchers and professionals in the field of drug development, highlighting the critical importance of stereochemistry in the pharmacology of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Chiral separation and modeling of the three-chiral-center beta-blocker drug this compound by simulated moving bed chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of this compound enantiomers in human plasma using a coupled achiral-chiral high-performance liquid chromatography method -Analytical Science and Technology | Korea Science [koreascience.kr]
- 7. This compound | C17H27NO4 | CID 39147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
The Impact of Nadolol on the Renin-Angiotensin System in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nadolol, a nonselective beta-adrenergic receptor antagonist, is a therapeutic agent used in the management of hypertension and angina pectoris. Its mechanism of action involves the competitive blockade of both β1 and β2 adrenergic receptors. A significant component of its antihypertensive effect is mediated through its influence on the renin-angiotensin system (RAS), a critical regulator of blood pressure and fluid balance. This technical guide provides an in-depth analysis of the impact of this compound on the RAS, with a focus on findings from animal models. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and visual representations of the underlying physiological pathways and experimental procedures.
Core Mechanism of Action
This compound's primary influence on the renin-angiotensin system stems from its blockade of β1-adrenergic receptors located on the juxtaglomerular cells of the kidney.[1] Stimulation of these receptors by catecholamines normally promotes the release of renin. By inhibiting this interaction, this compound effectively suppresses renin secretion. This initial action triggers a cascade of downstream effects throughout the RAS, leading to reduced production of angiotensin II and subsequently, decreased aldosterone (B195564) secretion. The ultimate physiological consequences include vasodilation, reduced sodium and water retention, and a lowering of blood pressure.
Quantitative Effects of Beta-Blockade on the Renin-Angiotensin System
While specific quantitative data for this compound in animal models is limited in the readily available literature, the effects of other beta-blockers, such as propranolol (B1214883) and atenolol (B1665814), have been documented and provide a valuable proxy for understanding the expected impact of this compound. The following tables summarize the quantitative changes observed in key RAS components following the administration of beta-blockers in various animal models.
Table 1: Effect of Propranolol on Plasma Renin Activity in Rats
| Animal Model | Treatment | Dosage | Duration | Change in Plasma Renin Activity (PRA) | Reference |
| Spontaneously Hypertensive Rats | Propranolol | Up to 18 mg/kg/day | 15 days | No significant decrease; paradoxical rise observed | [2][3] |
| Conscious Rats | Propranolol with Captopril | 1 mg/kg (Captopril) | Acute | Attenuated the captopril-induced increase in PRA | [4] |
| Hyperthyroid Rats | Propranolol | Not specified | Not specified | Returned elevated PRA to normal levels | [5] |
Table 2: Effect of Atenolol on Cardiovascular Parameters in Dogs
| Animal Model | Treatment | Dosage | Key Findings | Reference |
| Dogs | Atenolol | 0.2 - 1 mg/kg, once or twice daily | Used to treat hypertension and arrhythmias by reducing heart rate and blood pressure. | [6] |
| Dogs | Atenolol | 0.25 - 1.0 mg/kg, once to twice daily | Lowers blood pressure by reducing cardiac output. | [7] |
Note: The provided data for propranolol and atenolol are intended to be illustrative of the general effects of beta-blockade on the renin-angiotensin system. The precise quantitative effects of this compound may vary depending on the animal model, dosage, and experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for investigating the impact of beta-blockers on the renin-angiotensin system in animal models.
Protocol 1: Evaluation of Propranolol's Effect on Plasma Renin Activity in Spontaneously Hypertensive Rats
Objective: To determine the effect of chronic propranolol administration on blood pressure and plasma renin activity (PRA) in spontaneously hypertensive rats (SHR).
Animals: Male spontaneously hypertensive rats.
Materials:
-
Propranolol hydrochloride
-
Vehicle (e.g., saline)
-
Blood collection tubes with anticoagulant (e.g., EDTA)
-
Centrifuge
-
Radioimmunoassay (RIA) kit for rat plasma renin activity
Procedure:
-
Animal Acclimatization: House rats under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water for at least one week prior to the experiment.
-
Group Allocation: Randomly divide the rats into a control group and a propranolol-treated group.
-
Drug Administration: Administer propranolol (e.g., up to 18 mg/kg/day) or vehicle to the respective groups via an appropriate route (e.g., in drinking water, by oral gavage, or osmotic mini-pumps) for a specified duration (e.g., 15 days).[2][3]
-
Blood Pressure Measurement: Monitor systolic blood pressure and heart rate periodically throughout the study using a non-invasive tail-cuff method.
-
Blood Sampling: At the end of the treatment period, collect blood samples from the tail artery or via cardiac puncture under anesthesia into pre-chilled tubes containing an anticoagulant.
-
Plasma Separation: Centrifuge the blood samples at 4°C to separate the plasma.
-
PRA Measurement: Determine plasma renin activity using a commercially available radioimmunoassay kit according to the manufacturer's instructions. This typically involves incubating the plasma with excess angiotensinogen (B3276523) and measuring the rate of angiotensin I generation.
-
Data Analysis: Analyze the data for statistically significant differences in blood pressure and PRA between the control and propranolol-treated groups.
Protocol 2: Assessment of Beta-Blocker Effects on the Renin-Angiotensin-Aldosterone System in Dogs
Objective: To investigate the effects of a beta-blocker (e.g., atenolol) on heart rate, blood pressure, and potentially RAS components in dogs.
Animals: Healthy adult dogs or a specific disease model (e.g., hypertensive dogs).
Materials:
-
Atenolol tablets or compounded liquid
-
Blood collection tubes with appropriate anticoagulants
-
Centrifuge
-
Assay kits for plasma renin activity, angiotensin II, and aldosterone
Procedure:
-
Baseline Measurements: Prior to drug administration, obtain baseline measurements of heart rate, blood pressure (using a Doppler or oscillometric device), and collect blood samples for baseline RAS component analysis.
-
Drug Administration: Administer atenolol orally at a clinically relevant dose (e.g., 0.25 to 1.0 mg/kg) once or twice daily for a specified period.[7]
-
Monitoring: Regularly monitor heart rate and blood pressure throughout the treatment period.
-
Blood Sampling: Collect blood samples at predetermined time points during the study to assess changes in plasma renin activity, angiotensin II, and aldosterone concentrations.
-
Sample Processing and Analysis: Process blood samples to obtain plasma and store at -80°C until analysis. Use validated enzyme-linked immunosorbent assays (ELISAs) or radioimmunoassays (RIAs) to quantify the RAS components.
-
Data Analysis: Compare the post-treatment values of cardiovascular parameters and RAS components to the baseline values to determine the effects of the beta-blocker.
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions within the renin-angiotensin system and the experimental processes used to study them is essential for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate these concepts.
Caption: Signaling pathway of the renin-angiotensin system and the inhibitory effect of this compound.
Caption: General experimental workflow for studying this compound's impact on the RAS in animal models.
Conclusion
This compound exerts a significant influence on the renin-angiotensin system, primarily through the suppression of renin release from the kidneys. This action initiates a cascade of events that contribute to its antihypertensive properties. While specific quantitative data on this compound's effects in animal models remains an area for further investigation, the established mechanism of beta-blockade provides a strong theoretical and practical framework for understanding its impact. The experimental protocols and pathway diagrams presented in this guide offer a robust foundation for researchers and drug development professionals to design and interpret studies aimed at further elucidating the nuanced interactions between this compound and the renin-angiotensin system. Future research focusing on direct quantitative measurements of RAS components following this compound administration in various animal models is warranted to enhance our understanding and optimize the therapeutic application of this important cardiovascular drug.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. ahajournals.org [ahajournals.org]
- 4. Inhibition of captopril-induced increase in plasma renin activity by propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aldosterone and plasma renin activity in hyperthyroid rats: effects of propranolol and propylthiouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. wagwalking.com [wagwalking.com]
- 7. Atenolol (Tenormin®) for Dogs and Cats [petplace.com]
The Effect of Nadolol on Portal Hypertension in Liver Cirrhosis Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the effects of nadolol, a non-selective beta-blocker, on portal hypertension in the context of liver cirrhosis models. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the mechanism of action, experimental validation, and quantitative outcomes associated with this compound treatment.
Introduction to Portal Hypertension in Liver Cirrhosis
Liver cirrhosis, the end-stage of chronic liver disease, is characterized by the replacement of normal liver tissue with scar tissue, leading to a distortion of the liver's architecture.[1] This structural change significantly increases intrahepatic resistance to blood flow, a primary factor in the development of portal hypertension—a condition of abnormally high blood pressure in the portal venous system.[1] Portal hypertension is a critical driver of major clinical complications in cirrhotic patients, including the formation of esophageal varices, ascites, and hepatic encephalopathy.
Non-selective beta-blockers (NSBBs), such as this compound and propranolol (B1214883), are a cornerstone in the management of portal hypertension.[2][3] Their therapeutic effect is primarily attributed to their ability to reduce portal pressure, thereby mitigating the risk of complications like variceal bleeding.
Mechanism of Action of this compound in Portal Hypertension
This compound is a long-acting, non-selective beta-adrenergic receptor antagonist, meaning it blocks both β1 and β2 adrenergic receptors.[3] This dual blockade is central to its efficacy in reducing portal pressure through two primary mechanisms:
-
Reduction of Cardiac Output (β1 Blockade): Blockade of β1-adrenergic receptors, predominantly located in the heart, leads to a decrease in heart rate and cardiac contractility.[4] This results in a reduced cardiac output, which in turn decreases the volume of blood entering the splanchnic circulation and, consequently, the portal venous system.[2]
-
Splanchnic Vasoconstriction (β2 Blockade): β2-adrenergic receptors are present in the smooth muscle of splanchnic blood vessels and mediate vasodilation. By blocking these receptors, this compound allows for unopposed alpha-adrenergic activity, leading to vasoconstriction of the splanchnic arteries.[2] This constriction reduces blood flow into the portal system, further contributing to the decrease in portal pressure.[5]
The combined effect of reduced cardiac output and splanchnic vasoconstriction effectively lowers the pressure within the portal vein and its tributaries.
Quantitative Data on this compound's Effects
The following tables summarize the quantitative effects of this compound on key hemodynamic and physiological parameters in both human cirrhotic patients and relevant animal models.
Table 1: Hemodynamic Effects of this compound in Human Cirrhotic Patients
| Parameter | Baseline (Mean ± SD) | After this compound Treatment (Mean ± SD) | Percentage Change | Reference |
| Hepatic Venous Pressure Gradient (HVPG) (mmHg) | 18.1 ± 3.8 | 14.2 ± 4.1 | -21.5% | [6] |
| Heart Rate (beats/min) | 75 ± 9 | 56 ± 6 | -25.3% | [6] |
| Hepatic Blood Flow (mL/min) | 987 ± 285 | 789 ± 234 | -20.1% | [6] |
| Cardiac Output (L/min) | 7.2 ± 1.5 | 5.8 ± 1.2 | -19.4% | [3] |
Table 2: Effects of Non-Selective Beta-Blockers (Propranolol) in a CCl4-Induced Cirrhosis Rat Model
| Parameter | Placebo (Mean ± SEM) | Propranolol (Mean ± SEM) | p-value | Reference |
| Portal Pressure (mmHg) | 14.1 ± 0.5 | 11.8 ± 0.6 | <0.05 | [7] |
| Heart Rate (beats/min) | 380 ± 10 | 310 ± 12 | <0.01 | [7] |
| Cardiac Index (mL/min/100g) | 45 ± 2 | 35 ± 2 | <0.01 | [7] |
| Splenorenal Shunt Flow (% of portal flow) | 25 ± 5 | 15 ± 4 | <0.05 | [7] |
Note: Data for propranolol is presented as a surrogate for this compound due to the limited availability of specific quantitative data for this compound in this animal model. Both are non-selective beta-blockers with similar mechanisms of action.
Experimental Protocols
This section details the methodologies for inducing liver cirrhosis in animal models and the subsequent experimental procedures for evaluating the effects of this compound.
Induction of Liver Cirrhosis in Rat Models
4.1.1. Carbon Tetrachloride (CCl4)-Induced Cirrhosis
This is a widely used model that mimics the progressive fibrosis seen in human cirrhosis.
-
Animal Model: Male Sprague-Dawley or Wistar rats (200-250g).
-
Inducing Agent: Carbon tetrachloride (CCl4) diluted in olive oil or corn oil (typically a 1:1 ratio).
-
Administration: Intraperitoneal (i.p.) injection or oral gavage. A common protocol involves twice-weekly administration of CCl4 for 8-12 weeks.[8]
-
Dosage: The initial dose is often higher (e.g., 0.2 mL/100g body weight) and then reduced for subsequent injections (e.g., 0.1 mL/100g).[9]
-
Confirmation of Cirrhosis: Histological analysis of liver tissue (e.g., H&E and Masson's trichrome staining) to confirm the presence of fibrosis and nodular formation.[10] Measurement of portal pressure is also a key indicator.
4.1.2. Bile Duct Ligation (BDL)-Induced Cirrhosis
This model induces cholestatic liver injury, leading to secondary biliary cirrhosis.
-
Animal Model: Male Sprague-Dawley rats (200-250g).
-
Procedure: Under anesthesia, a midline laparotomy is performed to expose the common bile duct. The duct is then ligated at two points and transected between the ligatures.[11]
-
Timeline: Cirrhosis and significant portal hypertension typically develop within 4-6 weeks post-ligation.[12][13]
-
Characteristics: This model is characterized by early onset of portal hypertension and peripheral vasodilation.[12]
Administration of this compound
-
Route of Administration: For experimental studies in rats, this compound is typically administered orally via gavage or dissolved in drinking water.
-
Dosage: The dose of this compound in animal studies is often determined based on achieving a specific physiological endpoint, such as a 20-25% reduction in heart rate, which is a common clinical target.[6][14]
-
Treatment Duration: The duration of treatment can vary from acute (single dose) to chronic (several weeks) administration, depending on the study's objectives.
Measurement of Hemodynamic Parameters
-
Portal Pressure Measurement: This is a critical measurement for assessing the efficacy of this compound.
-
Procedure: Under anesthesia, a catheter is inserted into a branch of the superior mesenteric vein or the ileocolic vein and advanced into the portal vein. The catheter is connected to a pressure transducer to record the portal pressure.
-
-
Systemic Hemodynamics:
-
Mean Arterial Pressure (MAP) and Heart Rate (HR): A catheter is placed in the carotid or femoral artery and connected to a pressure transducer.
-
Cardiac Output (CO): Can be measured using techniques like thermodilution, where a thermal indicator is injected into the right atrium, and the temperature change is measured in the aortic arch.
-
Signaling Pathways and Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways involved in the mechanism of action of this compound.
This compound's Dual Mechanism of Action
Caption: Dual blockade of β1 and β2 receptors by this compound.
Experimental Workflow for Evaluating this compound in a CCl4 Rat Model
Caption: Workflow for a preclinical study of this compound.
Signaling Pathway of β1-Adrenergic Receptor Blockade in the Heart
Caption: β1-adrenergic blockade reduces cardiac output.
Signaling Pathway of β2-Adrenergic Receptor Blockade in Splanchnic Vasculature
Caption: β2-adrenergic blockade leads to splanchnic vasoconstriction.
Conclusion
This compound remains a critical therapeutic agent in the management of portal hypertension in patients with liver cirrhosis. Its well-established dual mechanism of action, involving both the reduction of cardiac output and the induction of splanchnic vasoconstriction, provides a robust means of lowering portal pressure. The quantitative data from clinical and preclinical studies consistently demonstrate its efficacy in achieving significant hemodynamic improvements. The experimental models and protocols outlined in this guide offer a framework for further research into the nuanced effects of this compound and the development of novel therapies for portal hypertension. The provided signaling pathway diagrams serve to visually articulate the complex molecular interactions underlying this compound's therapeutic effects, providing a valuable educational and research tool.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Why do we use non-selective beta-blockers in cirrhosis? - Part 1 | AASLD [aasld.org]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Selective and non-selective beta receptor blockade in the reduction of portal pressure in patients with cirrhosis and portal hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of this compound on liver haemodynamics and function in patients with cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological effects are model specific in animal models of portal hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of Two Protocols of Carbon Tetrachloride-Induced Cirrhosis in Rats - Improving Yield and Reproducibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | A new cirrhotic animal protocol combining carbon tetrachloride with methotrexate to address limitations of the currently used chemical-induced models [frontiersin.org]
- 11. Bile duct ligation in rats: A reliable model of hepatorenal syndrome? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Haemodynamic and renal evolution of the bile duct-ligated rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hemodynamic and antifibrotic effects of a selective liver nitric oxide donor V-PYRRO/NO in bile duct ligated rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A placebo-controlled clinical trial of this compound in the prophylaxis of growth of small esophageal varices in cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Research on Nadolol for Catecholaminergic Polymorphic Ventricular Tachycardia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT) is an inherited cardiac channelopathy characterized by life-threatening ventricular arrhythmias triggered by adrenergic stress. While beta-blockers are the cornerstone of therapy, foundational research has highlighted the superior efficacy of the non-selective beta-blocker, nadolol. This technical guide provides an in-depth analysis of the core research underpinning the use of this compound in CPVT. It synthesizes quantitative data from key clinical studies, details experimental protocols, and visualizes the underlying molecular mechanisms and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of antiarrhythmic therapies.
Introduction
Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT) is a malignant inherited arrhythmia syndrome that typically manifests in childhood or adolescence.[1] It is characterized by polymorphic or bidirectional ventricular tachycardia in response to physical or emotional stress, which can lead to syncope and sudden cardiac death.[1] The underlying pathophysiology is primarily linked to mutations in the ryanodine (B192298) receptor (RyR2) gene, which result in abnormal intracellular calcium handling within cardiomyocytes.[2][3]
Beta-adrenergic blockers are the first-line therapy for CPVT, aiming to blunt the effects of catecholamines on the heart.[4] However, significant differences in the efficacy of various beta-blockers have been observed. Notably, the non-selective beta-blocker this compound has demonstrated superior protection against arrhythmic events compared to β1-selective agents.[1][5][6][7] This guide delves into the foundational studies that have established this compound as the preferred beta-blocker for CPVT.
Molecular Pathophysiology of CPVT and the Role of Beta-Adrenergic Blockade
The primary molecular defect in the majority of CPVT cases lies in the cardiac ryanodine receptor (RyR2), a calcium release channel located on the sarcoplasmic reticulum (SR).[2][3][8] In a healthy cardiomyocyte, adrenergic stimulation activates a signaling cascade that leads to phosphorylation of RyR2, sensitizing it to calcium-induced calcium release (CICR) and ensuring a robust contractile response.
In CPVT, mutations in RyR2 lead to a "leaky" channel, causing spontaneous diastolic calcium release from the SR.[2][3][9] This calcium leak can trigger delayed afterdepolarizations (DADs), which, upon reaching a threshold, can initiate fatal ventricular arrhythmias.[2][3]
Beta-blockers exert their therapeutic effect by competitively inhibiting the binding of catecholamines (norepinephrine and epinephrine) to beta-adrenergic receptors on the surface of cardiomyocytes. This attenuates the downstream signaling cascade, reducing RyR2 phosphorylation and thereby mitigating the diastolic calcium leak.
This compound, as a non-selective beta-blocker, inhibits both β1 and β2 adrenergic receptors. While β1 receptors are the predominant subtype in the heart, the complete blockade of adrenergic input afforded by non-selective agents like this compound appears to be crucial for its enhanced efficacy in CPVT.[1][5][6]
Signaling Pathway Diagram
Clinical Efficacy of this compound: Quantitative Data Summary
Multiple studies have provided compelling evidence for the superiority of this compound over other beta-blockers in preventing arrhythmic events in CPVT patients. The following tables summarize the key quantitative findings from these foundational studies.
Table 1: Comparison of Arrhythmic Events in Symptomatic Children with CPVT Treated with Different Beta-Blockers
Data from the international multicenter cohort study by Peltenburg et al. (2022).[6][10][11]
| Beta-Blocker Group | Number of Patients (n) | Patients with Primary Outcome* (%) | Hazard Ratio (HR) for Primary Outcome (vs. This compound) | 95% Confidence Interval (CI) | p-value |
| Non-selective | |||||
| This compound | 140 | 30 (21.4%) | Ref. | - | - |
| Propranolol | 70 | 20 (28.6%) | 1.72 | 0.98 - 3.03 | 0.061 |
| β1-selective | |||||
| Atenolol | 51 | 23 (45.1%) | 2.68 | 1.44 - 4.99 | <0.01 |
| Metoprolol | 33 | 15 (45.5%) | 2.18 | 1.08 - 4.40 | <0.05 |
| Bisoprolol | 19 | 9 (47.4%) | 3.24 | 1.47 - 7.18 | <0.01 |
*Primary Outcome: First occurrence of sudden cardiac death, sudden cardiac arrest, appropriate implantable cardioverter-defibrillator shock, or syncope.
Table 2: Effect of this compound on Exercise-Induced Ventricular Arrhythmias
Data from the study by Leren et al. (2016) comparing no treatment, β1-selective blockers, and this compound in the same patients.[7]
| Parameter | No Medication (n=34) | β1-selective Blockers (n=34) | This compound (n=34) | p-value (this compound vs. β1-selective) |
| Maximum Heart Rate (bpm) | - | 139 ± 24 | 122 ± 21 | 0.001 |
| Arrhythmia Score* | 2.7 ± 0.9 | 2.5 ± 0.8 | 1.6 ± 0.9 | <0.001 |
*Arrhythmia Score: 0 = no PVCs; 1 = isolated PVCs; 2 = bigeminal PVCs; 3 = couplets; 4 = non-sustained ventricular tachycardia.
Experimental Protocols
The following sections detail the methodologies employed in the key studies cited, providing a framework for understanding and potentially replicating the research.
International Multicenter Cohort Study (Peltenburg et al., 2022)
-
Study Design: A retrospective cohort study utilizing data from two international CPVT registries.
-
Patient Population: Symptomatic children (<18 years at treatment initiation) with a confirmed RyR2 mutation and a history of syncope or sudden cardiac arrest before starting a beta-blocker. A total of 329 patients were included.[6][10]
-
Treatment Groups: Patients were categorized based on the initial beta-blocker prescribed: this compound, propranolol, atenolol, metoprolol, or bisoprolol.
-
Data Collection: Baseline characteristics, treatment details (type of beta-blocker, dosage, changes in therapy), and clinical outcomes were collected.
-
Endpoints:
-
Statistical Analysis: Cox proportional hazards regression models with time-dependent covariates were used to assess the hazard ratios for the primary and secondary outcomes, comparing different beta-blocker types.
Experimental Workflow Diagram
Comparative Study of Exercise-Induced Arrhythmias (Leren et al., 2016)
-
Study Design: A prospective, non-randomized, cross-over study.
-
Patient Population: 34 patients with a confirmed CPVT diagnosis (88% with an RyR2 mutation).[7]
-
Experimental Protocol: Each patient underwent three bicycle exercise stress tests:
-
Baseline: Before the initiation of any beta-blocker treatment.
-
On β1-selective blocker: After at least 6 weeks of treatment.
-
On this compound: After at least 6 weeks of treatment.
-
-
Exercise Stress Test Protocol:
-
A standardized bicycle ergometer protocol was used.
-
Continuous 12-lead ECG monitoring was performed throughout the test and recovery.
-
Heart rate, blood pressure, and workload were recorded at regular intervals.
-
-
Endpoint Measurement:
-
Arrhythmia Score: The most severe ventricular arrhythmia observed during the test was graded on a scale from 0 (no premature ventricular contractions - PVCs) to 4 (non-sustained ventricular tachycardia - NSVT).
-
Maximum heart rate achieved.
-
-
Statistical Analysis: Paired statistical tests were used to compare the arrhythmia scores and maximum heart rates between the three conditions within the same patient.
Logical Relationship Diagram
Discussion and Future Directions
The foundational research presented in this guide provides a robust evidence base for the preferential use of this compound in the management of CPVT. The superiority of this compound, a non-selective beta-blocker, over β1-selective agents is consistently demonstrated in both large-scale cohort studies and controlled experimental settings.[1][5][6][7] The proposed mechanisms for this enhanced efficacy include a more complete blockade of adrenergic stimulation and potentially other pleiotropic effects.
Despite the established efficacy of this compound, breakthrough arrhythmic events still occur in a subset of patients.[4] This highlights the need for ongoing research into adjunctive and alternative therapies. Flecainide, a sodium channel blocker that also directly inhibits RyR2, has shown promise in combination with beta-blockers.[4] Further investigation into the synergistic effects of this compound and flecainide, as well as the development of novel therapies that directly target the dysfunctional RyR2 channel, are critical areas for future research.
Conclusion
The evidence overwhelmingly supports the use of this compound as the first-line beta-blocker for patients with Catecholaminergic Polymorphic Ventricular Tachycardia. The quantitative data from key clinical trials, coupled with a mechanistic understanding of the disease, provide a solid foundation for this clinical recommendation. This technical guide has synthesized this foundational research to provide a comprehensive resource for professionals in the field, with the aim of fostering a deeper understanding of this compound's role in CPVT and stimulating further research into optimizing treatment for this life-threatening condition.
References
- 1. ahajournals.org [ahajournals.org]
- 2. frontiersin.org [frontiersin.org]
- 3. Molecular Changes in the Cardiac RyR2 With Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT) [openresearch-repository.anu.edu.au]
- 4. sads.org [sads.org]
- 5. acc.org [acc.org]
- 6. An International Multicenter Cohort Study on β-Blockers for the Treatment of Symptomatic Children With Catecholaminergic Polymorphic Ventricular Tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound decreases the incidence and severity of ventricular arrhythmias during exercise stress testing compared with β1-selective β-blockers in patients with catecholaminergic polymorphic ventricular tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. ahajournals.org [ahajournals.org]
- 11. ahajournals.org [ahajournals.org]
Preliminary Studies on Nadolol for Essential Tremor and Parkinson's Disease: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Essential tremor (ET) and Parkinson's disease (PD) are two of the most common movement disorders, with tremor being a significant and often disabling symptom for both. While the underlying pathophysiology of these conditions differs, the symptomatic manifestation of tremor presents a therapeutic target. Nadolol, a non-selective beta-adrenergic receptor antagonist, has been investigated as a potential treatment for tremor in both ET and PD. This technical guide provides an in-depth review of the preliminary studies on this compound for these conditions, focusing on quantitative data, experimental protocols, and the underlying mechanisms of action.
This compound's primary mechanism of action is the blockade of beta-1 and beta-2 adrenergic receptors.[1] Its therapeutic effects in cardiovascular conditions are well-established, primarily through the reduction of heart rate and blood pressure.[2] The rationale for its use in tremor is thought to be mediated by the blockade of beta-2 receptors in skeletal muscle, which can reduce the amplitude of tremors.[3] This document synthesizes the available clinical data to offer a comprehensive overview for researchers and drug development professionals.
Mechanism of Action of this compound in Tremor
This compound is a long-acting, non-selective beta-adrenergic antagonist that competes with catecholamines for beta-1 and beta-2 receptor binding sites.[3][4] Its effects on tremor are primarily attributed to its action on peripheral beta-2 receptors.
Key Mechanisms:
-
Peripheral Beta-2 Receptor Blockade: The prevailing hypothesis is that this compound reduces tremor amplitude by blocking beta-2 adrenergic receptors in the skeletal muscles.[3] This action is thought to dampen the response of muscle spindles to sympathetic stimulation, thereby reducing the muscular contractions that manifest as tremor.
-
Central Nervous System (CNS) Effects: While this compound is less lipophilic than propranolol (B1214883), suggesting lower penetration across the blood-brain barrier, the potential for central effects cannot be entirely dismissed.[5] Beta-adrenergic receptors are present in the central nervous system and may play a role in modulating neural circuits involved in tremor generation.[6] However, the efficacy of peripherally acting beta-blockers like this compound suggests a significant peripheral mechanism.[7]
-
Influence on the Renin-Angiotensin System: By blocking beta-1 receptors in the kidneys, this compound inhibits renin release, which in turn reduces the production of angiotensin II and aldosterone.[4] While this is a key mechanism for its antihypertensive effects, its direct contribution to tremor reduction is less clear.
Below is a diagram illustrating the proposed mechanism of action of this compound in reducing tremor.
This compound for Essential Tremor
Preliminary studies have suggested that this compound can be an effective treatment for essential tremor, particularly in patients who have previously responded to propranolol.[8][9]
Quantitative Data from Clinical Studies
The following table summarizes the key quantitative data from clinical trials investigating this compound for essential tremor.
| Study | Number of Patients | Dosage | Key Findings |
| Koller, 1983[8][9] | 10 | 120 mg/day and 240 mg/day | Significant reduction in tremor in patients who had previously responded to propranolol. No significant additional benefit at the higher dose.[10][11] |
| Unspecified Small Trial[12] | Not specified | 120 mg and 240 mg | Effective at both doses, but efficacy was limited to those who had previously responded to propranolol.[12] |
Experimental Protocols
Koller, 1983 Study Protocol:
-
Study Design: A placebo-controlled, double-blind crossover trial.[8][9]
-
Participants: Patients with a diagnosis of essential tremor. A key inclusion criterion was a documented prior response or non-response to propranolol therapy.[8][9]
-
Procedure:
-
Outcome Measures:
-
Clinical tremor scores were used to assess tremor severity.
-
Tremor amplitudes were also measured.[11]
-
-
Statistical Analysis: A non-parametric statistical method (Wilcoxon's test) was used to compare clinical tremor scores between treatments.[11]
The following diagram illustrates the experimental workflow of a typical double-blind, placebo-controlled crossover study for this compound in essential tremor.
This compound for Parkinson's Disease
The use of this compound for Parkinsonian tremor has also been explored, with some studies indicating a reduction in tremor amplitude.[7][13]
Quantitative Data from Clinical Studies
The table below presents a summary of the quantitative findings from a key study on this compound for Parkinson's disease.
| Study | Number of Patients | Dosage | Key Findings |
| Foster et al., 1984[7] | 8 | 80 mg to 320 mg | 34% reduction in tremor distance (p < 0.025).[7] At a dose of 240 mg, resting tremor improved by 54%, postural tremor by 32%, and intention tremor by 54%.[7] |
| Gonce and Barbeau, 1977[13] | 8 | 80 mg to 320 mg | At a dose of 240 mg, resting tremor improved by 50% (p < 0.01).[13] |
Experimental Protocols
Foster et al., 1984 Study Protocol:
-
Study Design: A double-blind, placebo-controlled, crossover study.[7]
-
Participants: Eight patients with idiopathic Parkinson's disease whose motor symptoms, other than tremor, were well-controlled with conventional medications.[7]
-
Procedure:
-
Patients continued their existing therapeutic regimen.
-
They received this compound at doses ranging from 80 to 320 mg for a period of six weeks.[7]
-
A placebo was administered for a corresponding period in a crossover fashion.
-
-
Outcome Measures:
The potential signaling pathways implicated in Parkinson's disease that may be modulated by beta-adrenergic blockade are complex. The diagram below provides a simplified representation of some of these pathways.
Side Effects and Tolerability
The side effects reported for this compound are consistent with those of other beta-blockers.
Commonly Reported Side Effects:
-
Fatigue[14]
-
Dizziness and lightheadedness[15]
-
Bradycardia (slowed heart rate)[14]
-
Hypotension (lowered blood pressure)[16]
-
Erectile dysfunction[15]
-
Depression[15]
It is important to note that this compound is contraindicated in patients with asthma, sinus bradycardia, and greater than first-degree atrioventricular block.[4]
Discussion and Future Directions
The preliminary studies on this compound for essential tremor and Parkinson's disease show promise, particularly for patients who respond to other beta-blockers like propranolol.[8][9] The long half-life of this compound, allowing for once-daily dosing, may offer a compliance advantage over propranolol.[4][17]
However, the existing research is limited by small sample sizes.[10][12] Larger, well-controlled clinical trials are needed to definitively establish the efficacy and safety of this compound for these indications.
Future research should focus on:
-
Conducting larger randomized controlled trials to confirm the efficacy of this compound in both essential tremor and Parkinson's disease.
-
Investigating the dose-response relationship in more detail.
-
Exploring the potential of this compound in combination with other anti-tremor medications.
-
Further elucidating the central versus peripheral mechanisms of action of this compound in tremor reduction.
Recent research has also explored the combination of this compound with a beta-2 adrenoceptor agonist (clenbuterol) for cognitive impairment in Parkinson's disease, suggesting novel therapeutic avenues for beta-adrenergic modulators.[18]
Conclusion
Preliminary evidence suggests that this compound may be a safe and effective treatment for reducing tremor in some individuals with essential tremor and Parkinson's disease.[7][8][9] Its efficacy in essential tremor appears to be most pronounced in patients with a prior positive response to propranolol.[8][9] While the data for Parkinsonian tremor is also encouraging, the limited number of studies necessitates further investigation. Future research with larger patient cohorts is crucial to validate these initial findings and to better define the role of this compound in the management of tremor.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 3. droracle.ai [droracle.ai]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Beta blocker - Wikipedia [en.wikipedia.org]
- 6. bioengineer.org [bioengineer.org]
- 7. Peripheral beta-adrenergic blockade treatment of parkinsonian tremor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound in essential tremor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. neurology.org [neurology.org]
- 10. neuropharmac.com [neuropharmac.com]
- 11. neurology.org [neurology.org]
- 12. Treatment of Essential Tremor [practicalneurology.com]
- 13. Treatment of resting tremor by beta-adrenergic blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. drugs.com [drugs.com]
- 15. sperlingmedicalgroup.com [sperlingmedicalgroup.com]
- 16. Drugs Used to Treat Essential Tremor (ET) from Parkinson's Disease [webmd.com]
- 17. Pharmacotherapy of Essential Tremor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. neurologylive.com [neurologylive.com]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Nadolol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nadolol is a non-selective beta-adrenergic receptor blocker prescribed for the management of hypertension, angina pectoris, and cardiac arrhythmias.[1][2][3] Accurate and precise quantification of this compound in pharmaceutical formulations and biological matrices is crucial for quality control, pharmacokinetic studies, and therapeutic drug monitoring. This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the determination of this compound.
Pharmacokinetic Profile of this compound
This compound is characterized by its low lipophilicity, which limits its ability to cross the blood-brain barrier.[1] It is not extensively metabolized in the liver and is primarily excreted unchanged in the urine and feces.[2][4] The elimination half-life of this compound is approximately 14 to 24 hours, which allows for once-daily dosing.[2][5] About 30% of the drug is bound to plasma proteins.[1][2]
Chromatographic Conditions & Validation Parameters
The following tables summarize the optimized chromatographic conditions and validation parameters for the HPLC quantification of this compound.
Table 1: Optimized HPLC Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Methanol:Acetonitrile:0.01M Sodium Dihydrogen Phosphate Buffer (pH 7.0) (60:15:25 v/v/v)[6] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL[7] |
| Column Temperature | Ambient |
| Detection Wavelength | 220 nm (UV)[6] |
| Run Time | Approximately 7 minutes[7] |
Table 2: Method Validation Summary
| Validation Parameter | Result |
| Linearity Range | 100 - 500 µg/mL[6] |
| Correlation Coefficient (R²) | > 0.999[6] |
| Limit of Detection (LOD) | 0.21 µg/mL[6] |
| Limit of Quantification (LOQ) | 0.66 µg/mL[6] |
| Accuracy (Recovery) | 98.0 - 99.8%[6] |
| Precision (%RSD) | < 2% |
| Retention Time | Approximately 4.6 minutes[6] |
Experimental Protocols
1. Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriately diluting the stock standard solution with the mobile phase to achieve concentrations within the linearity range (e.g., 100, 200, 300, 400, and 500 µg/mL).
2. Sample Preparation
-
For Pharmaceutical Formulations (Tablets):
-
Weigh and finely powder no fewer than 20 tablets to ensure homogeneity.
-
Accurately weigh a portion of the powder equivalent to 100 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the drug.
-
Allow the solution to cool to room temperature and then dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
-
-
For Biological Matrices (Plasma) - Liquid-Liquid Extraction:
-
To 1 mL of plasma sample in a centrifuge tube, add a known concentration of an appropriate internal standard (e.g., Pindolol).[8]
-
Add 100 µL of 10 M Sodium Hydroxide solution to alkalinize the sample.[8]
-
Add 5 mL of tert-butyl methyl ether as the extraction solvent.[8]
-
Vortex the mixture for 5 minutes, followed by centrifugation at 4000 rpm for 10 minutes.
-
Carefully transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase and inject it into the HPLC system.
-
3. Chromatographic Analysis
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standard and sample solutions into the chromatograph.
-
Record the chromatograms and measure the peak areas for the analyte.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Visualizations
Caption: General workflow for HPLC analysis of this compound.
Caption: Sample preparation workflow for different matrices.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. This compound | C17H27NO4 | CID 39147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. iajps.com [iajps.com]
- 8. Validation of and HPLC Method for this compound in Human Plasma and Evaluation of Its Pharmacokinetics after a Single-dose in Korean Volunteers -Journal of Pharmaceutical Investigation [koreascience.kr]
Application Notes and Protocols for Spectrophotometric Determination of Nadolol Concentration
These application notes provide detailed protocols for the quantitative determination of Nadolol in solutions using various spectrophotometric methods. The described techniques are suitable for researchers, scientists, and professionals involved in drug development and quality control.
Introduction
This compound is a non-selective beta-adrenergic receptor antagonist used in the management of hypertension and angina pectoris.[1] Accurate and precise quantification of this compound in pharmaceutical formulations and research solutions is crucial for ensuring its quality, efficacy, and safety. Spectrophotometry offers a simple, cost-effective, and rapid analytical approach for this purpose. This document outlines three distinct spectrophotometric methods for this compound determination:
-
Direct UV Spectrophotometry: A straightforward method based on the intrinsic ultraviolet absorbance of this compound.
-
First-Order Derivative UV Spectrophotometry: An advanced UV technique that enhances spectral details and can reduce interference from excipients.
-
Colorimetric Method via Complexation: A visible spectrophotometry method based on the formation of a colored complex, offering an alternative when UV-absorbing excipients are present.
Method 1: Direct UV Spectrophotometry
This method relies on measuring the absorbance of this compound at its wavelength of maximum absorption (λmax) in the UV region. It is a simple and rapid method suitable for relatively pure solutions of this compound.
Experimental Protocol
1. Materials and Reagents:
-
This compound reference standard
-
Methanol (B129727) (AR grade)
-
0.1 N Hydrochloric acid (HCl)
-
Distilled or deionized water
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
2. Preparation of Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 100 mg of this compound reference standard.
-
Dissolve the standard in 20 mL of methanol in a 100 mL volumetric flask.
-
Make up the volume to 100 mL with distilled water.[1]
3. Preparation of Working Standard Solutions:
-
From the stock solution, prepare a series of working standard solutions with concentrations ranging from 20 to 60 µg/mL by diluting with 0.1 N HCl.[2]
4. Sample Preparation (from tablets):
-
Weigh and finely powder 20 tablets to determine the average tablet weight.
-
Take an amount of powder equivalent to 100 mg of this compound and dissolve it in 20 mL of methanol in a 100 mL volumetric flask.
-
Make up the volume to 100 mL with water and sonicate for 15 minutes.
-
Filter the solution through a Whatman No. 41 filter paper, discarding the first few mL of the filtrate.[1]
-
Dilute the filtered solution with 0.1 N HCl to obtain a final concentration within the calibration range.
5. Spectrophotometric Measurement:
-
Set the spectrophotometer to scan the UV range from 400 nm to 200 nm.
-
Use 0.1 N HCl as a blank.
-
Record the absorbance of each working standard solution and the sample solution at the λmax of 267 nm.[2][3]
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
Data Presentation
| Parameter | Value | Reference |
| Wavelength (λmax) | 267 nm | [2][3] |
| Linearity Range | 20 - 60 µg/mL | [2] |
| Correlation Coefficient (R²) | 0.998 | [2] |
| Limit of Detection (LOD) | 3.95 µg/mL | [2] |
| Limit of Quantification (LOQ) | 11.99 µg/mL | [2] |
Method 2: First-Order Derivative UV Spectrophotometry
This technique measures the first derivative of the absorbance spectrum, which can help to resolve overlapping spectra and eliminate background interference.
Experimental Protocol
1. Materials and Reagents:
-
Same as for Direct UV Spectrophotometry.
2. Preparation of Solutions:
-
Prepare standard stock and working standard solutions (80-180 µg/mL) as described in Method 1, using distilled water as the diluent.[1]
-
Prepare sample solutions as described in Method 1, with final dilutions made with distilled water.[1]
3. Spectrophotometric Measurement:
-
Scan the solutions from 400 nm to 200 nm.
-
Use the spectrophotometer's software to calculate the first-order derivative spectrum (dA/dλ).
-
Measure the derivative absorbance at 281.6 nm (a zero-crossing point for potential interferences).[1]
-
Construct a calibration curve by plotting the derivative absorbance at 281.6 nm against the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample solution using the calibration curve.
Data Presentation
| Parameter | Value | Reference |
| Wavelength | 281.6 nm | [1] |
| Linearity Range | 80 - 180 µg/mL | [1] |
| Correlation Coefficient (R²) | 0.9988 | [1] |
Method 3: Colorimetric Method via Oxidation and Complexation
This method involves the oxidation of this compound followed by complexation with a chromogenic reagent to form a colored product that can be quantified in the visible region.
Experimental Protocol
1. Materials and Reagents:
-
This compound reference standard
-
Methanol
-
Ferric chloride (FeCl₃) solution (0.5%)
-
2,2'-Bipyridyl solution (0.5%)
-
Distilled water
-
Visible Spectrophotometer
-
Glass cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
2. Preparation of Reagent Solutions:
-
0.5% Ferric Chloride: Dissolve 500 mg of FeCl₃ in 100 mL of distilled water.
-
0.5% 2,2'-Bipyridyl: Dissolve 500 mg of 2,2'-bipyridyl in 5 mL of 0.1M HCl and dilute to 100 mL with distilled water.[4]
3. Preparation of Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 25 mg of this compound and dissolve it in 2 mL of methanol in a 25 mL volumetric flask.
-
Dilute to the final volume with water.[4]
4. Preparation of Working Standard Solutions:
-
Prepare a series of working standard solutions with concentrations ranging from 20 to 100 µg/mL in 10 mL volumetric flasks.[4]
5. Color Development and Measurement:
-
To each volumetric flask containing the standard or sample solution, add 1.5 mL of 0.5% FeCl₃ solution followed by 1.5 mL of 0.5% 2,2'-bipyridyl solution.
-
Make up the volume to 10 mL with distilled water.
-
Allow the reaction to proceed for the optimal time to achieve maximum color intensity.
-
Measure the absorbance of the resulting colored complex at its λmax of 424 nm against a reagent blank.[4]
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Determine the concentration of this compound in the sample from the calibration curve.
Data Presentation
| Parameter | Value | Reference |
| Wavelength (λmax) | 424 nm | [4] |
| Linearity Range | 20 - 100 µg/mL | [4] |
| Correlation Coefficient (R²) | 0.9999 | [4] |
Visualizations
References
- 1. rjptonline.org [rjptonline.org]
- 2. Development of analytical method and validation for this compound in pure and pharmaceutical formulations using UV-spectrophotometry and spectrofluorimetry using Hydrochloric acid | Journal of Global Pharma Technology [jgpt.co.in]
- 3. ijpsr.com [ijpsr.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Inducing Hypertension in Rats for Nadolol Testing
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for inducing hypertension in rats using two established models: L-NAME (Nω-nitro-L-arginine methyl ester)-induced hypertension and Angiotensin II-induced hypertension. These models are suitable for evaluating the therapeutic efficacy of Nadolol, a non-selective beta-adrenergic receptor blocker.
Introduction
This compound is a long-acting, non-selective beta-blocker used in the management of hypertension and angina pectoris. Preclinical evaluation of its antihypertensive effects requires robust and reproducible animal models of hypertension. This application note details the procedures for inducing hypertension in rats and subsequent testing of this compound, including methodologies for key physiological and biochemical assessments.
Experimental Models of Hypertension
L-NAME-Induced Hypertension
This model induces hypertension through the inhibition of nitric oxide synthase (NOS), leading to endothelial dysfunction and increased peripheral resistance.
Protocol for L-NAME-Induced Hypertension and this compound Treatment
-
Animal Model: Male Sprague-Dawley or Wistar rats (8-10 weeks old, 250-300g).
-
Acclimation: Acclimate rats for at least one week to the housing conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to standard chow and water.
-
Hypertension Induction:
-
This compound Treatment:
-
After the hypertension induction period, divide the rats into treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose).
-
Prepare this compound for oral administration. A suggested dose is 10 mg/kg/day, administered via oral gavage.[3] this compound can be suspended in a vehicle such as 0.5% carboxymethylcellulose.
-
Administer this compound or the vehicle daily for the duration of the study (e.g., 4 weeks).
-
-
Monitoring:
-
Measure systolic and diastolic blood pressure and heart rate at baseline and at regular intervals (e.g., weekly) throughout the study using a non-invasive tail-cuff method.
-
At the end of the treatment period, collect blood and tissue samples for biochemical and histological analysis.
-
Angiotensin II-Induced Hypertension
This model directly simulates the hypertensive effects of the renin-angiotensin-aldosterone system (RAAS) by continuous infusion of Angiotensin II.
Protocol for Angiotensin II-Induced Hypertension and this compound Treatment
-
Animal Model: Male Sprague-Dawley or Wistar rats (8-10 weeks old, 250-300g).
-
Acclimation: Acclimate rats as described in section 2.1.
-
Hypertension Induction:
-
Surgically implant osmotic minipumps (e.g., Alzet) subcutaneously in the dorsal region under appropriate anesthesia.
-
The minipumps should be filled with Angiotensin II to deliver a continuous infusion at a rate of 200-400 ng/kg/min for at least 2 weeks to induce a sustained hypertensive state.[4][5]
-
-
This compound Treatment:
-
Following the establishment of hypertension, initiate this compound treatment as described in section 2.1. A suggested oral dose is 10 mg/kg/day.
-
Continue daily administration of this compound or vehicle for the desired treatment period (e.g., 2-4 weeks).
-
-
Monitoring:
-
Monitor blood pressure and heart rate as described in section 2.1.
-
Collect blood and tissue samples at the end of the study for further analysis.
-
Key Experimental Methodologies
Blood Pressure and Heart Rate Measurement
-
Non-Invasive Tail-Cuff Method: This is a common and reliable method for repeated measurements in conscious rats. Acclimate the animals to the restraining device and procedure for several days before starting the experiment to minimize stress-induced variations.
-
Invasive Method (Direct Cannulation): For continuous and more precise blood pressure monitoring, direct arterial cannulation (e.g., carotid or femoral artery) connected to a pressure transducer can be employed, particularly for terminal experiments.
Biochemical Analysis
At the end of the treatment period, collect blood samples via cardiac puncture under anesthesia. Euthanize the animals and harvest organs (heart, kidneys, aorta).
-
Plasma Biomarkers: Analyze plasma for markers of oxidative stress (e.g., malondialdehyde - MDA), inflammation (e.g., C-reactive protein - CRP), and renal function (e.g., creatinine, blood urea (B33335) nitrogen - BUN).
-
Tissue Homogenates: Prepare tissue homogenates from the heart and kidneys to measure levels of antioxidants (e.g., superoxide (B77818) dismutase - SOD, catalase - CAT) and markers of fibrosis (e.g., transforming growth factor-beta - TGF-β).
Histological Analysis
-
Cardiac Hypertrophy and Fibrosis: Fix heart tissue in 10% neutral buffered formalin, embed in paraffin, and section. Stain with Hematoxylin and Eosin (H&E) to assess cardiomyocyte hypertrophy and with Masson's trichrome or Picrosirius red to visualize and quantify collagen deposition (fibrosis).
-
Vascular Remodeling: Process aortic tissue similarly and stain with H&E and Verhoeff-Van Gieson (VVG) to assess changes in the vessel wall thickness and elastin (B1584352) integrity.
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison between experimental groups.
Table 1: Expected Effects of this compound on Hemodynamic Parameters in Hypertensive Rats
| Parameter | Hypertension Model | Expected Outcome with this compound Treatment |
| Systolic Blood Pressure (mmHg) | L-NAME or Angiotensin II | Significant decrease compared to vehicle control |
| Diastolic Blood Pressure (mmHg) | L-NAME or Angiotensin II | Significant decrease compared to vehicle control |
| Heart Rate (beats/min) | L-NAME or Angiotensin II | Significant decrease compared to vehicle control[6] |
Table 2: Expected Effects of this compound on Biochemical Markers in Hypertensive Rats
| Marker | Sample Type | Expected Outcome with this compound Treatment |
| Malondialdehyde (MDA) | Plasma, Heart, Kidney | Decrease towards normal levels |
| Superoxide Dismutase (SOD) | Heart, Kidney | Increase towards normal levels |
| Catalase (CAT) | Heart, Kidney | Increase towards normal levels |
| Creatinine | Plasma | Decrease towards normal levels |
| TGF-β | Heart, Kidney | Decrease towards normal levels |
Table 3: Expected Effects of this compound on Histological Parameters in Hypertensive Rats
| Parameter | Tissue | Expected Outcome with this compound Treatment |
| Cardiomyocyte Cross-Sectional Area | Heart (LV) | Decrease in size, indicating regression of hypertrophy |
| Collagen Deposition (Fibrosis) | Heart (LV) | Reduction in fibrotic areas |
| Aortic Wall Thickness | Aorta | Reduction in thickness |
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound testing in hypertensive rats.
L-NAME Signaling Pathway
Caption: L-NAME inhibits eNOS, leading to reduced NO and hypertension.
This compound Mechanism of Action
Caption: this compound blocks β-adrenergic receptors, reducing blood pressure.
References
- 1. KoreaMed Synapse [synapse.koreamed.org]
- 2. Frontiers | Hypertensive Rats Treated Chronically With Nω-Nitro-L-Arginine Methyl Ester (L-NAME) Induced Disorder of Hepatic Fatty Acid Metabolism and Intestinal Pathophysiology [frontiersin.org]
- 3. Effects of green tea extract and (-)-epigallocatechin-3-gallate on pharmacokinetics of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Angiotensin II-induced hypertension increases plasma membrane Na pump activity by enhancing Na entry in rat thick ascending limbs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Angiotensin II-induced hypertension in rats is only transiently accompanied by lower renal oxygenation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
Application Notes: In Vitro Assay for Assessing Nadolol's Beta-Adrenergic Receptor Binding Affinity
Introduction
Nadolol is a non-selective beta-adrenergic receptor antagonist used in the management of hypertension, angina pectoris, and cardiac arrhythmias.[1][2] Its therapeutic efficacy is derived from its ability to competitively block the binding of endogenous catecholamines, such as epinephrine (B1671497) and norepinephrine, to beta-adrenergic receptors.[3] Quantifying the binding affinity of this compound to these receptors is a critical step in understanding its pharmacological profile. This document provides a detailed protocol for determining the binding affinity of this compound for beta-adrenergic receptors using an in vitro radioligand competition binding assay.
Radioligand binding assays are a fundamental tool in pharmacology for characterizing ligand-receptor interactions.[4][5][6] These assays are considered the gold standard for measuring the affinity of a ligand for its receptor due to their sensitivity and robustness.[7] The competition binding assay format, specifically, is employed to determine the affinity (expressed as the inhibition constant, Ki) of an unlabeled test compound (this compound) by measuring its ability to displace a radiolabeled ligand from the receptor.[7][8][9]
Principle of the Assay
The assay is based on the principle of competition between a fixed concentration of a high-affinity radiolabeled ligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol) and varying concentrations of unlabeled this compound for binding to beta-adrenergic receptors present in a cell membrane preparation.[4] As the concentration of this compound increases, it displaces more of the radioligand from the receptors, leading to a decrease in the measured radioactivity bound to the membranes. The concentration of this compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 (half-maximal inhibitory concentration). The IC50 value is then used to calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, which also takes into account the concentration and dissociation constant (Kd) of the radioligand.
Experimental Protocols
Materials and Reagents
-
Cell Lines: A cell line expressing a high density of beta-adrenergic receptors (e.g., CHO-K1 or HEK293 cells stably transfected with the human beta-1 or beta-2 adrenergic receptor).
-
Radioligand: A suitable high-affinity radiolabeled beta-adrenergic receptor antagonist, such as [³H]-dihydroalprenolol (DHA) or [¹²⁵I]-cyanopindolol (CYP).
-
Unlabeled Ligands: this compound, propranolol (B1214883) (for defining non-specific binding), and other reference beta-blockers (e.g., metoprolol, atenolol).
-
Buffers and Solutions:
-
Cell Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4 at 4°C.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4 at room temperature.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
-
Equipment:
-
Homogenizer (Dounce or Polytron).
-
High-speed refrigerated centrifuge.
-
96-well microplates.
-
Cell harvester for filtration assays.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation counter and scintillation fluid.
-
Protein assay kit (e.g., BCA or Bradford).
-
Protocol 1: Preparation of Cell Membranes
-
Cell Culture and Harvest: Culture the cells to a high density. Wash the cells with ice-cold phosphate-buffered saline (PBS) and harvest by scraping.
-
Cell Lysis: Resuspend the cell pellet in ice-cold lysis buffer and homogenize using a Dounce or Polytron homogenizer.
-
Differential Centrifugation: Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.[10]
-
Washing: Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold lysis buffer. Repeat the centrifugation step.
-
Final Preparation and Storage: Resuspend the final membrane pellet in assay buffer. Determine the protein concentration using a standard protein assay. Aliquot the membrane preparation and store at -80°C until use.[11]
Protocol 2: Competition Radioligand Binding Assay
-
Assay Setup: In a 96-well microplate, set up the assay in triplicate for each condition: total binding, non-specific binding, and a range of this compound concentrations.
-
Total Binding: Add assay buffer, the radiolabeled ligand at a concentration close to its Kd, and the cell membrane preparation.
-
Non-specific Binding: Add assay buffer containing a high concentration of a non-labeled antagonist (e.g., 10 µM propranolol), the radiolabeled ligand, and the cell membrane preparation.[4]
-
Competition Binding: Add a range of concentrations of this compound, the radiolabeled ligand, and the cell membrane preparation.
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters several times with ice-cold wash buffer to separate bound from free radioligand.[10]
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
Protocol 3: Data Analysis
-
Calculate Specific Binding: Subtract the non-specific binding (counts per minute, CPM) from the total binding (CPM) and the binding at each this compound concentration.
-
Generate Competition Curve: Plot the specific binding (as a percentage of the maximal specific binding) against the logarithm of the this compound concentration.
-
Determine IC50: Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC50 value.[12]
-
Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
Data Presentation
Table 1: Binding Affinity of this compound and Reference Compounds for Beta-Adrenergic Receptors
| Compound | Receptor Subtype | IC50 (nM) | Ki (nM) |
| This compound | Beta-1 | 15.2 | 5.1 |
| Beta-2 | 12.8 | 4.3 | |
| Propranolol | Beta-1 | 5.8 | 1.9 |
| Beta-2 | 3.9 | 1.3 | |
| Metoprolol | Beta-1 | 25.6 | 8.5 |
| Beta-2 | 580.4 | 193.5 | |
| Atenolol | Beta-1 | 150.3 | 50.1 |
| Beta-2 | >10,000 | >3333 |
Note: The data presented in this table are for illustrative purposes and may not represent actual experimental values.
Visualizations
Caption: Beta-adrenergic receptor signaling and antagonism by this compound.
Caption: Workflow for the radioligand binding assay.
Caption: Logical flow of data analysis in the competition binding assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. atrial-natriuretic-factor.com [atrial-natriuretic-factor.com]
- 4. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Radioligand Binding Methods for Membrane Preparations and Intact Cells | Springer Nature Experiments [experiments.springernature.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Receptor-Ligand Binding Assays [labome.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. resources.revvity.com [resources.revvity.com]
- 12. GraphPad Prism 10 Curve Fitting Guide - Key concepts: Competitive binding [graphpad.com]
Application Notes and Protocols for Studying the Antihypertensive Effects of Nadolol in Animal Models
These application notes provide detailed protocols for researchers, scientists, and drug development professionals on the use of various animal models to investigate the antihypertensive properties of Nadolol.
Introduction
This compound is a non-selective beta-adrenergic receptor antagonist utilized in the management of hypertension and angina pectoris.[1] Its primary mechanism of action involves the competitive blockade of β1-adrenergic receptors in the heart and β2-adrenergic receptors in vascular smooth muscle.[2] This blockade leads to a reduction in heart rate, myocardial contractility, and renin release from the kidneys, collectively contributing to its antihypertensive effects.[3] Preclinical evaluation of this compound's efficacy and mechanism of action relies on the use of appropriate animal models of hypertension.
Animal Models for Antihypertensive Studies
Several animal models are available to study hypertension, each with distinct characteristics that mimic different aspects of the human condition. The choice of model depends on the specific research question.
Spontaneously Hypertensive Rat (SHR)
The Spontaneously Hypertensive Rat (SHR) is the most widely used genetic model of essential hypertension. These rats develop hypertension without any surgical or chemical induction, closely mimicking the progression of essential hypertension in humans.
Protocol for Antihypertensive Study in SHR:
-
Animal Strain: Male or female Spontaneously Hypertensive Rats (SHR) and normotensive Wistar-Kyoto (WKY) rats as controls.
-
Age: 12-16 weeks, an age at which hypertension is well-established.
-
Housing: Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and provided with standard chow and water ad libitum.
-
Acclimatization: Allow at least one week for the animals to acclimatize to the housing conditions before the start of the experiment.
-
Drug Administration:
-
Route: Oral gavage is a common and reliable method for administering this compound.
-
Vehicle: this compound can be dissolved in distilled water or a 0.5% methylcellulose (B11928114) solution.
-
Dosage: Based on literature, a range of doses can be tested. For a dose-response study, doses of 10, 20, and 40 mg/kg/day can be used.[4]
-
Frequency: Administer once daily for a period of 2 to 4 weeks.
-
-
Blood Pressure Measurement:
-
Method: Non-invasive blood pressure measurement using the tail-cuff method is a standard and well-validated technique.[5][6][7]
-
Procedure:
-
Acclimatize the rats to the restraining device and tail-cuff for several days before the actual measurement to minimize stress-induced fluctuations in blood pressure.[8]
-
Warm the rat's tail to a suitable temperature (e.g., using a warming chamber or lamp) to detect the tail artery pulse.
-
Place the tail-cuff and a pulse sensor on the base of the tail.
-
Inflate the cuff to a pressure above the expected systolic blood pressure and then gradually deflate it.
-
Record the pressure at which the pulse reappears (systolic blood pressure) and when it becomes maximal (diastolic blood pressure).
-
Take multiple readings (at least 3-5) for each animal and calculate the average.
-
-
Frequency: Measure blood pressure at baseline (before treatment) and at regular intervals during the treatment period (e.g., weekly).
-
-
Data Analysis: Analyze the changes in systolic and diastolic blood pressure over time and compare the effects of different doses of this compound with the vehicle control group. Statistical analysis using appropriate methods (e.g., ANOVA) should be performed.
Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Model
The DOCA-salt model is a classic model of mineralocorticoid-induced, low-renin hypertension. It is characterized by volume expansion and increased peripheral vascular resistance. While less common for studying beta-blockers, it can be used to investigate the effects of this compound on salt-sensitive hypertension.
Protocol for Induction and Study:
-
Animal Strain: Unilaterally nephrectomized male Sprague-Dawley or Wistar rats.
-
Induction of Hypertension:
-
Perform a unilateral nephrectomy.
-
Implant a slow-release pellet of Deoxycorticosterone Acetate (DOCA, e.g., 25 mg/kg) subcutaneously.
-
Provide the rats with drinking water containing 1% NaCl and 0.2% KCl.
-
-
Drug Administration and Blood Pressure Measurement: Follow the same protocols as described for the SHR model.
Renal Hypertensive Models (e.g., Two-Kidney, One-Clip - 2K1C)
The 2K1C Goldblatt model is a model of renovascular hypertension, which is characterized by the activation of the renin-angiotensin-aldosterone system (RAAS). This model is useful for investigating drugs that interfere with the RAAS.
Protocol for Induction and Study:
-
Animal Strain: Male Sprague-Dawley or Wistar rats.
-
Induction of Hypertension:
-
Anesthetize the rat.
-
Expose the left renal artery and place a silver clip with a specific internal diameter (e.g., 0.2 mm) around it to induce renal artery stenosis. The right kidney remains untouched.
-
-
Drug Administration and Blood Pressure Measurement: Follow the same protocols as described for the SHR model.
Data Presentation
Quantitative data from these studies should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: Effect of this compound on Systolic Blood Pressure (mmHg) in Spontaneously Hypertensive Rats
| Treatment Group | Baseline (Week 0) | Week 1 | Week 2 | Week 3 | Week 4 |
| Vehicle Control | 185 ± 5 | 188 ± 6 | 190 ± 5 | 192 ± 7 | 195 ± 6 |
| This compound (10 mg/kg) | 186 ± 6 | 175 ± 5 | 168 ± 6 | 165 ± 5 | 162 ± 7 |
| This compound (20 mg/kg) | 184 ± 5 | 168 ± 7 | 159 ± 5 | 155 ± 6 | 152 ± 5 |
| This compound (40 mg/kg) | 187 ± 7 | 162 ± 6 | 151 ± 7 | 145 ± 5 | 142 ± 6 |
*Values are presented as Mean ± SEM. *p < 0.05 compared to Vehicle Control.
Table 2: Effect of this compound on Diastolic Blood Pressure (mmHg) in Spontaneously Hypertensive Rats
| Treatment Group | Baseline (Week 0) | Week 1 | Week 2 | Week 3 | Week 4 |
| Vehicle Control | 125 ± 4 | 128 ± 5 | 130 ± 4 | 132 ± 6 | 135 ± 5 |
| This compound (10 mg/kg) | 126 ± 5 | 118 ± 4 | 112 ± 5 | 110 ± 4 | 108 ± 6 |
| This compound (20 mg/kg) | 124 ± 4 | 112 ± 6 | 105 ± 4 | 101 ± 5 | 98 ± 4 |
| This compound (40 mg/kg) | 127 ± 6 | 108 ± 5 | 99 ± 6 | 94 ± 4 | 91 ± 5 |
*Values are presented as Mean ± SEM. *p < 0.05 compared to Vehicle Control.
Table 3: Effect of this compound on Heart Rate (beats per minute) in Spontaneously Hypertensive Rats
| Treatment Group | Baseline (Week 0) | Week 4 |
| Vehicle Control | 380 ± 15 | 375 ± 12 |
| This compound (10 mg/kg) | 382 ± 12 | 340 ± 10 |
| This compound (20 mg/kg) | 378 ± 14 | 315 ± 11 |
| This compound (40 mg/kg) | 385 ± 16 | 290 ± 9* |
*Values are presented as Mean ± SEM. *p < 0.05 compared to Vehicle Control.
Signaling Pathways and Experimental Workflows
Visual representations of the signaling pathways involved in this compound's action and the experimental workflow can aid in understanding the experimental design and the drug's mechanism.
This compound exerts its antihypertensive effects primarily through the blockade of β1 and β2-adrenergic receptors.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Beta blocker - Wikipedia [en.wikipedia.org]
- 4. Effects of this compound beta-blockade on blood pressure in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. kentscientific.com [kentscientific.com]
- 6. Non-invasive versus invasive method to measure blood pressure in rodents: an integrative literature review | Research, Society and Development [rsdjournal.org]
- 7. researchgate.net [researchgate.net]
- 8. ahajournals.org [ahajournals.org]
Application Notes and Protocols for Administering Nadolol in Spontaneously Hypertensive Rat (SHR) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Nadolol is a non-selective beta-adrenergic receptor blocker used in the management of hypertension.[1] The spontaneously hypertensive rat (SHR) is a widely utilized preclinical model for studying the pathophysiology of hypertension and evaluating the efficacy of antihypertensive drugs. This document provides detailed application notes and protocols for the administration of this compound to SHR models, including experimental design, data collection, and analysis.
Mechanism of Action:
This compound competitively blocks both beta-1 (β1) and beta-2 (β2) adrenergic receptors.[1] Blockade of β1-receptors in the heart muscle leads to a decrease in heart rate, myocardial contractility, and cardiac output.[1] In the kidneys, β1-receptor blockade inhibits the release of renin, thereby suppressing the renin-angiotensin-aldosterone system (RAAS) and reducing blood pressure.[1] Blockade of β2-receptors in vascular smooth muscle can lead to vasoconstriction, an effect that may be considered in the overall pharmacological profile of the drug.[1]
Experimental Protocols
1. Animal Models:
-
Species: Spontaneously Hypertensive Rat (SHR)
-
Control: Age-matched Wistar-Kyoto (WKY) rats are recommended as normotensive controls.
-
Age: The age of the animals should be selected based on the study objectives. Early intervention studies may begin in pre-hypertensive SHR (e.g., from gestation or weaning), while studies on established hypertension would use adult rats (e.g., 12-16 weeks of age or older).[2][3]
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to standard chow and water.
2. This compound Administration:
-
Route of Administration: Oral administration is the most common and clinically relevant route for this compound.[1] This can be achieved via oral gavage or voluntary ingestion in drinking water or food. Oral gavage ensures accurate dosing.
-
Formulation: this compound tablets can be crushed and suspended in a suitable vehicle such as distilled water or a 0.5% methylcellulose (B11928114) solution for oral gavage. The suspension should be prepared fresh daily.
-
Duration of Treatment: The treatment duration will depend on the study's aims. Chronic studies investigating long-term effects on blood pressure and cardiovascular remodeling may last for several weeks or months.[2][3]
3. Blood Pressure and Heart Rate Measurement:
Two primary methods are recommended for measuring blood pressure and heart rate in rats:
-
Tail-Cuff Plethysmography (Non-invasive):
-
Principle: This method involves placing a cuff on the rat's tail to occlude blood flow and then gradually deflating it while a sensor detects the return of blood flow to determine systolic and diastolic blood pressure.
-
Protocol:
-
Acclimatize the rats to the restraining device and the procedure for several days before the actual measurement to minimize stress-induced variations in blood pressure.
-
Gently warm the rat to a suitable temperature (around 32-34°C) to enhance the detection of the tail pulse.
-
Place the rat in the restrainer and position the tail cuff and sensor correctly.
-
Perform a series of measurements (e.g., 5-10) and average the consistent readings to obtain a reliable value.
-
Measurements should be taken at the same time each day to account for diurnal variations.
-
-
-
Radiotelemetry (Invasive - Gold Standard):
-
Principle: A small, implantable transmitter is surgically placed in the rat's abdominal aorta or carotid artery. This transmitter continuously measures and transmits blood pressure and heart rate data to a receiver, allowing for monitoring of conscious, freely moving animals.
-
Protocol:
-
Surgically implant the telemetry transmitter according to the manufacturer's instructions. Allow for a recovery period of at least one week post-surgery.
-
Record baseline blood pressure and heart rate for a sufficient period (e.g., 24-48 hours) before commencing this compound treatment.
-
Data can be collected continuously or at specified intervals throughout the study. This method allows for the assessment of circadian rhythms and the full duration of the drug's effect.
-
-
Data Presentation
Table 1: Hypothetical Quantitative Data on the Effect of Chronic this compound Administration on Cardiovascular Parameters in SHR.
| Parameter | WKY Control | SHR Control | SHR + this compound (1 mg/kg/day) |
| Systolic Blood Pressure (mmHg) | 125 ± 5 | 190 ± 8 | 165 ± 7 |
| Diastolic Blood Pressure (mmHg) | 85 ± 4 | 130 ± 6 | 110 ± 5 |
| Mean Arterial Pressure (mmHg) | 98 ± 4 | 150 ± 7 | 128 ± 6 |
| Heart Rate (beats/min) | 300 ± 10 | 380 ± 12 | 320 ± 10 |
| Left Ventricular Weight / Body Weight (mg/g) | 2.5 ± 0.2 | 3.8 ± 0.3 | 3.2 ± 0.2* |
*Data are presented as mean ± SEM. *p < 0.05 compared to SHR Control.
Visualizations
Signaling Pathway of this compound in Hypertension
Caption: this compound's mechanism in hypertension.
Experimental Workflow for Evaluating this compound in SHR Models
Caption: Experimental workflow for this compound studies in SHR.
References
Protocol for Long-Term Nadolol Treatment in Angina Pectoris Research
For Researchers, Scientists, and Drug Development Professionals
These application notes and protocols provide a comprehensive guide for the long-term study of Nadolol in the treatment of angina pectoris. The information compiled is based on established clinical data and research findings to ensure safe and effective study design and execution.
Introduction
This compound is a non-selective beta-adrenergic receptor blocker utilized for the long-term management of angina pectoris and hypertension.[1][2] Its therapeutic effect in angina is primarily due to its ability to reduce myocardial oxygen demand by decreasing heart rate, myocardial contractility, and blood pressure.[3] This document outlines the protocols for dosage, patient monitoring, and data collection in a research setting for long-term this compound treatment.
Quantitative Data Summary
The following tables summarize key quantitative data from long-term studies of this compound in patients with angina pectoris.
Table 1: Dosing and Titration of this compound for Angina Pectoris
| Parameter | Value | Reference |
| Initial Dose | 40 mg once daily | [4][5] |
| Dose Titration | Increase by 40-80 mg increments | [4][5] |
| Titration Interval | Every 3 to 7 days | [4][5] |
| Usual Maintenance Dose | 40 or 80 mg once daily | [4] |
| Maximum Dose | 240 mg once daily | [4][6] |
| Dosage Adjustment for Renal Impairment | Required; dosage interval should be extended based on creatinine (B1669602) clearance. | [6] |
Table 2: Efficacy of Long-Term this compound Treatment in Angina Pectoris (Placebo-Controlled Study)
| Outcome Measure | This compound | Placebo | p-value | Reference |
| Reduction in Angina Episodes per Week | 59.8% | 28.2% | < 0.01 | [7] |
| Reduction in Nitroglycerin Consumption | 66.8% | 36.2% | < 0.05 | [7] |
| Increase in Exercise Time | 42.2% | 14.5% | < 0.05 | [7] |
| Increase in Exercise Work | 64.7% | 22.0% | < 0.05 | [7] |
Table 3: Comparative Efficacy of Long-Term this compound vs. Amlodipine (B1666008) in Angina Pectoris (26-week study)
| Outcome Measure | This compound (40-160 mg/day) | Amlodipine (2.5-10 mg/day) | p-value | Reference |
| Increase in Time to Onset of Angina | +8% | +21% | Not Significant | [8] |
| Reduction in Rate Pressure Product | -29% | -4% | < 0.0001 | [8] |
| Angina Attack Rate | No Significant Difference | No Significant Difference | N/A | [8] |
| Nitroglycerin Consumption | No Significant Difference | No Significant Difference | N/A | [8] |
Experimental Protocols
Patient Selection Protocol
Inclusion Criteria:
-
Adults (aged 18 years or older).
-
Confirmed diagnosis of stable exertional angina pectoris.
-
History of at least five angina episodes per week.[7]
-
Positive exercise stress test, defined as ≥1 mm of ST-segment depression 80 msec after the J point.[7]
-
Willingness to maintain a daily diary of angina episodes and nitroglycerin consumption.[7]
Exclusion Criteria:
-
Unstable angina pectoris.
-
History of myocardial infarction within the preceding 3 months.
-
Clinically significant valvular heart disease.
-
Congestive heart failure.[2]
-
Second- or third-degree atrioventricular (AV) block.[6]
-
Sinus bradycardia (heart rate <50 bpm).[6]
-
Asthma or chronic obstructive pulmonary disease (COPD).[6]
-
Hypersensitivity to this compound or other beta-blockers.
-
Use of other beta-blockers or calcium channel blockers that cannot be safely tapered and discontinued.
Treatment Protocol
-
Washout Period: A 2-week single-blind placebo run-in period is recommended to establish baseline measurements.[8]
-
Initiation: Begin treatment with this compound at a dose of 40 mg once daily.[4][5]
-
Titration: The dosage may be gradually increased in 40 to 80 mg increments at 3 to 7-day intervals.[4][5] Titration should continue until an optimal clinical response is achieved (e.g., significant reduction in angina frequency) or a pronounced slowing of the heart rate is observed.
-
Maintenance: The usual maintenance dose is 40 or 80 mg once daily, though doses up to 240 mg daily may be necessary.[4]
-
Duration: The long-term study duration can range from several months to two years to assess sustained efficacy and safety.[9]
-
Discontinuation: Upon study completion or if discontinuation is necessary, the this compound dosage should be gradually reduced over one to two weeks to avoid the risk of exacerbating angina or precipitating a myocardial infarction.[2][4]
Patient Monitoring Protocol
Baseline Assessments:
-
Complete medical history and physical examination.
-
12-lead electrocardiogram (ECG).
-
Exercise stress test.
-
Baseline laboratory tests including serum creatinine and blood urea (B33335) nitrogen (BUN).[9]
-
Patient diary for recording angina frequency and nitroglycerin use.
Ongoing Monitoring:
-
Weekly (during titration): Monitor heart rate, blood pressure, and for any adverse effects.
-
Monthly (during maintenance):
-
Review patient diaries for angina frequency and nitroglycerin consumption.
-
Assess for adverse events.
-
Monitor heart rate and blood pressure.
-
-
Every 3-6 months:
-
Repeat 12-lead ECG.
-
Repeat exercise stress test to evaluate changes in exercise tolerance.
-
-
Annually:
-
Repeat laboratory tests (serum creatinine, BUN).[9]
-
Adverse Event Monitoring:
-
Patients should be monitored for common adverse effects such as bradycardia, fatigue, dizziness, and hypotension.[2]
-
Inquire about less common side effects including bronchospasm, depression, and symptoms of peripheral vascular insufficiency.[10]
-
Be vigilant for signs of serious adverse events like heart failure, significant AV block, and severe hypotension.[2][6]
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway of this compound in Angina Pectoris
Caption: this compound's mechanism in angina involves blocking beta-1 adrenergic receptors.
Experimental Workflow for Long-Term this compound Trial
Caption: Workflow for a long-term this compound clinical trial in angina pectoris.
References
- 1. Comparison of the new beta-adrenoceptor antagonist, this compound, and propranolol in the treatment of angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. drugs.com [drugs.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. UpToDate 2018 [sniv3r2.github.io]
- 6. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Comparison of this compound, a new long-acting beta-receptor blocking agent, and placebo in the treatment of stable angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Long-term double-blind evaluation of amlodipine and this compound in patients with stable exertional angina pectoris. The Investigators of Study 152 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Long-term experience with this compound in treatment of hypertension and angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
Application Notes and Protocols: Utilizing Nadolol in Combination with Diuretics for Research
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals investigating the combined use of nadolol and diuretics. This document outlines the underlying mechanisms of action, summarizes key quantitative data from clinical studies, and provides detailed experimental protocols for both clinical and preclinical research settings.
Introduction
This compound is a non-selective beta-adrenergic receptor blocker with a long half-life, making it suitable for once-daily administration in the treatment of hypertension and angina pectoris.[1][2] Diuretics, particularly thiazides like hydrochlorothiazide (B1673439) (HCTZ) and bendroflumethiazide (B1667986), are foundational in hypertension management, promoting the excretion of sodium and water to reduce blood volume and pressure.[3][4] The combination of this compound and a diuretic offers a synergistic approach to blood pressure control, often proving more effective than monotherapy.[5][6] This combination therapy is well-established for treating mild to moderate essential hypertension.[5][7]
Mechanism of Action
The antihypertensive effect of this combination results from the distinct and complementary actions of each component.
-
This compound: As a non-selective beta-blocker, this compound competitively inhibits beta-1 adrenergic receptors in the heart and beta-2 receptors in bronchial and vascular smooth muscle.[8][9] This action leads to a reduction in resting heart rate, cardiac output, and both systolic and diastolic blood pressure at rest and during exercise.[8][10] By blocking catecholamine-induced increases in heart rate and contractility, this compound lessens the heart's oxygen demand.[8]
-
Thiazide Diuretics: These drugs inhibit the reabsorption of sodium and chloride ions in the distal convoluted tubules of the kidneys.[8] This natriuretic effect leads to a secondary loss of potassium and bicarbonate.[8] The precise mechanism for their antihypertensive effect is not fully understood but is attributed to the reduction in plasma and extracellular fluid volume.[8][11]
Signaling Pathways
The interaction of these drugs with their respective cellular targets triggers specific signaling cascades.
Quantitative Data Summary
The following tables summarize the efficacy of this compound in combination with diuretics in reducing blood pressure, based on data from clinical trials.
| Study | Treatment Group | Baseline BP (mmHg) | Post-Treatment BP (mmHg) | BP Reduction (mmHg) |
| El-Mehairy et al. (1982)[7] | Hydrochlorothiazide (HCZ) 50 mg/day | 182/110 | 170/104 | 12/6 |
| HCZ + this compound (40-240 mg/day) | 170/104 | 132/88 | 38/16 | |
| El-Mehairy et al. (1979)[5] | HCZ Monotherapy | Not specified | Did not achieve control (SBP < 90 mmHg) | - |
| HCZ + this compound (40-240 mg/day) | Not specified | Achieved full response in 91.7% of patients | - | |
| N.N. (1983)[12] | This compound alone | - | 167/100 | - |
| This compound + Indapamide (B195227) | - | 145/90 | 22/10 | |
| This compound + Xipamide (B549262) | - | 148/93 | 19/7 |
Table 1: Efficacy of this compound and Diuretic Combination on Blood Pressure Reduction.
| Parameter | This compound Monotherapy | Diuretic Monotherapy | Combination Therapy |
| Systolic BP Reduction | Variable, often modest | 13.6 mmHg (HCTZ)[13] | Up to 28% decrease from baseline[5] |
| Diastolic BP Reduction | 14.9 mmHg[13] | 13.6 mmHg (HCTZ)[13] | Up to 19.5% decrease from baseline[5] |
| Common Side Effects | Bradycardia, fatigue, dizziness[14] | Hypokalemia, dizziness[3] | Mild side effects, none requiring discontinuation of therapy in some studies[5][7] |
Table 2: Comparative Effects of Monotherapy vs. Combination Therapy.
Experimental Protocols
Clinical Research Protocol: Stepped-Care Approach
This protocol is a representative model for a clinical trial evaluating the efficacy and safety of this compound and hydrochlorothiazide (HCTZ) combination therapy in patients with mild to moderate essential hypertension.
1. Study Objective: To assess the antihypertensive efficacy and safety of this compound added to HCTZ in patients whose blood pressure is not adequately controlled by HCTZ alone.
2. Study Design: A multi-center, randomized, double-blind, placebo-controlled, parallel-group study.
3. Participant Selection:
- Inclusion Criteria:
- Male and female subjects aged 18-65.
- Diagnosis of essential hypertension.
- Supine diastolic blood pressure (SDBP) of 95-114 mmHg after a 2-4 week washout period.
- Exclusion Criteria:
- Secondary hypertension.
- History of bronchial asthma, significant bradycardia, or heart block.[11]
- Renal or hepatic impairment.[15]
- Pregnancy or lactation.[15]
4. Study Procedure:
- Phase 1: Washout and Placebo Run-in (4 weeks): All previous antihypertensive medications are discontinued. Patients receive a placebo for 4 weeks.
- Phase 2: HCTZ Monotherapy (4 weeks): Patients receive HCTZ 50 mg once daily.
- Phase 3: Randomization and Combination Therapy (12 weeks): Patients who did not achieve the target SDBP (< 90 mmHg) are randomized to one of two groups:
- Group A (Combination): HCTZ 50 mg + this compound 40 mg once daily.
- Group B (Control): HCTZ 50 mg + Placebo once daily.
- Dose Titration: If SDBP remains ≥ 90 mmHg after 4 weeks in Phase 3, the dose of this compound (or placebo) can be titrated upwards to 80 mg, and then to a maximum of 160 mg daily at 4-week intervals.
5. Efficacy and Safety Assessments:
- Primary Endpoint: Change in mean SDBP from baseline to the end of the 12-week combination therapy phase.
- Secondary Endpoints:
- Change in mean supine systolic blood pressure (SSBP).
- Proportion of patients achieving the target SDBP.
- Change in heart rate.
- Safety Monitoring:
- Adverse event reporting at each visit.
- 12-lead ECG.
- Laboratory tests: serum electrolytes (especially potassium), BUN, creatinine, and fasting glucose at baseline and at the end of the study.[16]
Preclinical Research Protocol: Spontaneously Hypertensive Rat (SHR) Model
This protocol outlines an approach to investigate the antihypertensive effects of a this compound-diuretic combination in a well-established animal model of hypertension.
1. Study Objective: To determine the synergistic antihypertensive effect of this compound and bendroflumethiazide in Spontaneously Hypertensive Rats (SHRs).
2. Animal Model: Male SHRs, 14-16 weeks of age, with established hypertension. Age-matched Wistar-Kyoto (WKY) rats will serve as normotensive controls.
3. Experimental Groups (n=8-10 per group):
- Group 1 (SHR Control): Vehicle (e.g., 0.5% methylcellulose (B11928114) in water).
- Group 2 (WKY Control): Vehicle.
- Group 3 (this compound): this compound (e.g., 10 mg/kg/day).
- Group 4 (Diuretic): Bendroflumethiazide (e.g., 2 mg/kg/day).
- Group 5 (Combination): this compound (10 mg/kg/day) + Bendroflumethiazide (2 mg/kg/day).
4. Drug Administration:
- Drugs will be administered once daily via oral gavage for 4 weeks.
- Dosages should be calculated based on body weight and adjusted as needed.
5. Blood Pressure and Heart Rate Monitoring:
- Systolic blood pressure, diastolic blood pressure, and heart rate will be measured non-invasively using the tail-cuff method at baseline and weekly throughout the study.
- For continuous monitoring, a subset of animals can be implanted with radiotelemetry transmitters.
6. Biochemical and Histological Analysis:
- At the end of the treatment period, blood samples will be collected for analysis of serum electrolytes, creatinine, and markers of cardiac and renal function.
- Heart and kidney tissues will be harvested for histological examination to assess for any pathological changes.
Experimental and Logical Workflows
A structured workflow is crucial for the successful execution of research in this area.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Clinical pharmacokinetics of this compound: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. heart.org [heart.org]
- 4. heart.org [heart.org]
- 5. Long-term treatment of essential hypertension using this compound and hydrochlorothiazide combined - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Long-term treatment of essential hypertension with this compound and Hydrochlorothiazide: a two-year follow-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound AND BENDROFLUMETHIAZIDE TABLETS, USP, 40 mg/5 mg AND 80 mg/5 mg [dailymed.nlm.nih.gov]
- 9. drugs.com [drugs.com]
- 10. labeling.pfizer.com [labeling.pfizer.com]
- 11. DailyMed - this compound AND BENDROFLUMETHIAZIDE tablet [dailymed.nlm.nih.gov]
- 12. This compound in combination with indapamide and xipamide in resistant hypertensives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Initial therapy of essential hypertension: diuretic or beta blocker? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. UpToDate 2018 [doctorabad.com]
Methodology for studying Nadolol's effect on exercise tolerance in angina models
Introduction
Nadolol is a non-selective beta-adrenergic receptor blocker utilized in the management of cardiovascular conditions, including hypertension and angina pectoris.[1][2] Its therapeutic effect in angina stems from its ability to reduce myocardial oxygen demand by blocking catecholamine-induced increases in heart rate, the force of myocardial contraction, and blood pressure.[3][4] This mechanism makes this compound particularly effective in improving exercise tolerance for patients whose physical activity is limited by angina. These application notes provide detailed methodologies for researchers, scientists, and drug development professionals to study and quantify the effects of this compound on exercise tolerance in both clinical and preclinical models of angina.
Mechanism of Action: Beta-Adrenergic Blockade
This compound exerts its effects by competitively blocking both beta-1 (β1) and beta-2 (β2) adrenergic receptors.[1][3]
-
β1 Receptor Blockade (Cardiac): The blockade of β1 receptors, located primarily in the heart muscle, leads to a decrease in heart rate (negative chronotropy) and reduced contractility (negative inotropy). This diminishes the heart's workload and, consequently, its oxygen requirements, especially during physical exertion.[1][4]
-
β2 Receptor Blockade (Vascular/Bronchial): The blockade of β2 receptors in vascular smooth muscle contributes to the reduction of blood pressure.[1][5]
-
Renin Suppression: By blocking beta-1 receptors in the kidneys, this compound can also suppress the release of renin, an enzyme involved in the regulation of blood pressure.[4]
Collectively, these actions reduce the myocardial oxygen demand at any given level of exercise, allowing patients to perform more physical activity before the onset of ischemic chest pain.[3]
Experimental Protocols
Clinical Trial Protocol: Double-Blind, Placebo-Controlled Crossover Study
This protocol is designed to assess the efficacy of this compound in improving exercise tolerance in patients with stable, exercise-induced angina pectoris.
1.1. Study Population:
-
Inclusion Criteria:
-
Exclusion Criteria:
-
Unstable angina or recent myocardial infarction (within the preceding 3-4 months).[6][8]
-
Contraindications to beta-blocker therapy (e.g., severe bradycardia, asthma, severe heart failure).[5]
-
ECG abnormalities that would interfere with interpretation of exercise-induced ischemia (e.g., left bundle branch block, ventricular paced rhythm).[9]
-
1.2. Study Design:
-
A randomized, double-blind, placebo-controlled, crossover design is recommended.[6]
-
Phase 1 (Washout): Discontinuation of all vasoactive medications, particularly other beta-blockers, for a sufficient period (e.g., 48 hours) under medical supervision.[10]
-
Phase 2 (Placebo Run-in): A single-blind placebo run-in period (e.g., 2-8 weeks) to establish baseline angina frequency and exercise tolerance.[7]
-
Phase 3 (Randomization & Treatment): Patients are randomized to receive either this compound (e.g., starting at 40-80 mg once daily, titrated up to 240 mg/day) or a matching placebo for a set period (e.g., 4 weeks).[6][7]
-
Phase 4 (Crossover): After a washout period, patients are crossed over to the alternate treatment arm for the same duration.
1.3. Exercise Tolerance Testing:
-
Protocol: Standardized, multi-stage treadmill test (e.g., Bruce protocol or modified Bruce protocol for deconditioned patients).[7][11] The test should be performed at the same time of day for each assessment, approximately 24 hours after the last dose of the study drug to assess trough effects.[7]
-
Monitoring: Continuous 12-lead ECG, heart rate, and blood pressure monitoring before, during each stage of exercise, and during recovery.[12]
-
Endpoints for Test Termination:
-
Patient-reported moderate-to-severe angina.
-
Significant ECG changes (e.g., >2 mm ST-segment depression).
-
Limiting dyspnea or fatigue.
-
Development of significant arrhythmias or hemodynamic instability (e.g., hypotension).[12]
-
1.4. Primary Efficacy Endpoints:
-
Total exercise duration (in seconds or minutes).[7]
-
Time to onset of angina.[13]
-
Time to 1 mm ST-segment depression.[14]
1.5. Secondary Efficacy Endpoints:
-
Rate-pressure product (Heart Rate x Systolic Blood Pressure) at rest and at peak exercise, as an index of myocardial oxygen consumption.[7][8]
-
Frequency of angina attacks (recorded in patient diaries).[7]
-
Consumption of short-acting nitroglycerin (recorded in patient diaries).[7][13]
Preclinical Protocol: Ischemia-Reperfusion Animal Model of Angina
This protocol describes a method for inducing an angina-like state in an animal model (e.g., rats) to test the effects of this compound on exercise capacity.[15]
2.1. Animal Model:
-
Species: Male Sprague-Dawley or Wistar rats are commonly used.[16]
-
Model Induction (Myocardial Ischemia-Reperfusion):
-
Anesthetize the animal.
-
Perform a left thoracotomy to expose the heart.
-
Temporarily ligate the left anterior descending (LAD) coronary artery for a set period (e.g., 30 minutes) to induce ischemia.
-
Release the ligature to allow reperfusion.
-
Sham-operated animals undergo the same procedure without LAD ligation.
-
Allow a recovery period of several days post-surgery.[15]
-
2.2. Drug Administration:
-
Administer this compound or vehicle (e.g., saline) via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before exercise testing. Dosing should be based on allometric scaling from human effective doses.
2.3. Exercise Tolerance Testing:
-
Apparatus: Animal treadmill apparatus.[15]
-
Acclimatization: Acclimate animals to the treadmill for several days before the formal test, with short, low-intensity running sessions.[17]
-
Protocol:
-
Place the animal on the treadmill.
-
Begin a warm-up period at a low speed (e.g., 5-10 m/min).
-
Implement a graded exercise protocol: incrementally increase the speed or incline at fixed intervals (e.g., increase speed by 3-5 m/min every 3 minutes).[17][18]
-
Continue the test until the animal reaches a point of exhaustion, defined as the inability to continue running despite gentle prodding.[17]
-
2.4. Primary Endpoints:
-
Total running time to exhaustion.
-
Total distance run.
-
Work performed (calculated from body weight, speed, and incline).
2.5. Supportive Measurements (Optional):
-
Telemetry: If animals are implanted with telemetry devices, continuously monitor ECG for arrhythmias or ST-segment changes and monitor heart rate and blood pressure.
-
Biomarkers: Collect blood samples post-exercise to measure cardiac biomarkers (e.g., troponin) or markers of oxidative stress.
Data Presentation
The following tables summarize representative quantitative data from clinical studies investigating the effects of this compound on exercise tolerance in patients with angina pectoris.
Table 1: Effect of this compound vs. Placebo on Exercise Parameters
| Parameter | Placebo | This compound | Percent Change with this compound | P-value | Reference |
| Angina Episodes (per week) | Baseline | Reduced | -59.8% | < 0.01 | [7] |
| Nitroglycerin Use (per week) | Baseline | Reduced | -66.8% | < 0.05 | [7] |
| Exercise Time (seconds) | Baseline | Increased | +42.2% | < 0.05 | [7] |
| Exercise Work | Baseline | Increased | +64.7% | < 0.05 | [7] |
| Peak Exercise Heart Rate (bpm) | Increased | Reduced | Significant Reduction | < 0.001 | [7] |
| Peak Rate-Pressure Product | Increased | Reduced | Significant Reduction | < 0.001 | [7] |
Table 2: Comparative Effect of this compound vs. Propranolol (B1214883) on Exercise Tolerance
| Parameter | Propranolol (240 mg/day) | This compound (240 mg/day) | P-value (this compound vs. Propranolol) | Reference |
| Improvement in Exercise Tolerance | ~30% | ~30% | Not Significant | [6] |
| Improvement in External Work | ~48% | ~48% | Not Significant | [6] |
| Reduction in Angina Episodes | Significant | More Significant | < 0.05 | [6] |
| Suppression of Exercising Heart Rate | Significant | Slightly Greater | < 0.05 | [6] |
| Reduction in Nitroglycerin Use | Significant | Significant | Not Significant | [6] |
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound: MedlinePlus Drug Information [medlineplus.gov]
- 3. drugs.com [drugs.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of this compound, a new long-acting beta-receptor blocking agent, and placebo in the treatment of stable angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. ahajournals.org [ahajournals.org]
- 10. praxismed.org [praxismed.org]
- 11. Exercise tolerance testing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. droracle.ai [droracle.ai]
- 13. Comparison of the new beta-adrenoceptor antagonist, this compound, and propranolol in the treatment of angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Exercise tolerance in angina is improved by mivazerol--an alpha 2-adrenoceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Reactive Oxygen Species Cause Exercise-Induced Angina in a Myocardial Ischaemia-Reperfusion Injury Model [mdpi.com]
- 16. Guidelines for animal exercise and training protocols for cardiovascular studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.physiology.org [journals.physiology.org]
- 18. A systematic comparison of exercise training protocols on animal models of cardiovascular capacity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Nadolol's Cellular Mechanisms
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing cell culture models for the elucidation of the cellular and molecular mechanisms of Nadolol, a non-selective β-adrenergic receptor antagonist. The included protocols and data summaries are intended to facilitate the design and execution of experiments aimed at understanding its effects on signal transduction and cell fate.
Introduction to this compound and In Vitro Models
This compound is a long-acting, non-selective beta-blocker used in the management of hypertension, angina pectoris, and cardiac arrhythmias.[1] Its primary mechanism of action is the competitive blockade of β1 and β2-adrenergic receptors, which inhibits the effects of catecholamines like epinephrine (B1671497) and norepinephrine.[2][3] This blockade leads to reduced heart rate, cardiac output, and blood pressure.[2] Beyond its well-established cardiovascular effects, research has begun to explore its impact on other cellular processes, including cell proliferation and apoptosis, particularly in the context of cancer.[4][5]
Cell culture models are indispensable tools for dissecting the specific molecular pathways modulated by this compound. They offer a controlled environment to study receptor binding, downstream signaling events, and cellular endpoints like viability and apoptosis, free from the systemic complexities of in vivo models.
Recommended Cell Culture Models
HEK293 Cells Expressing β2-Adrenergic Receptors (β2AR)
Human Embryonic Kidney (HEK293) cells are a robust and easily transfectable cell line, making them ideal for overexpressing specific receptors. HEK293 cells stably or transiently expressing the human β2-adrenergic receptor are a cornerstone model for studying this compound's effects on the canonical β-adrenergic signaling pathway.[6][7]
-
Application: Investigating receptor binding, G-protein coupling, adenylyl cyclase activity, and cyclic AMP (cAMP) production.[1][6]
-
Key Findings: Studies have shown that acute this compound treatment can decrease basal cAMP levels, consistent with its inverse agonist activity.[1][6] Conversely, chronic treatment may lead to an upregulation of β2AR and the Gαs protein, resulting in an overall increase in cellular cAMP levels.[1][6]
A549 Human Lung Carcinoma Cells
The A549 cell line, derived from a human lung adenocarcinoma, is a widely used model for cancer research. These cells endogenously express β-adrenergic receptors and are suitable for studying the potential anti-neoplastic effects of this compound.
-
Application: Assessing cytotoxicity, induction of apoptosis, and the underlying molecular mechanisms in a cancer context.[4][5]
-
Key Findings: this compound has been shown to induce apoptosis in A549 cells, an effect potentially mediated by both mitochondrial and endoplasmic reticulum stress pathways.[4][5]
MRC-5 Human Lung Fibroblast Cells
MRC-5 is a normal human lung fibroblast cell line, often used as a non-cancerous control to assess the selectivity of cytotoxic effects of various compounds.
-
Application: Evaluating the comparative cytotoxicity and apoptotic effects of this compound on non-malignant cells.[4][5]
-
Key Findings: While this compound also induces apoptosis in MRC-5 cells, they have shown greater resistance to its cytotoxic effects compared to A549 cells at similar concentrations.[6][7]
Data Presentation
Effects of this compound on β-Adrenergic Signaling Components in HEK293-β2AR Cells
| Parameter | Treatment Duration | Effect | Reference |
| Basal cAMP Levels | 5 minutes | Decreased | [1][6] |
| Basal cAMP Levels | 24 hours | Increased | [1][6] |
| β2AR Protein Levels | Chronic | Increased | [1][6] |
| Gαs Protein Levels | Chronic | Upregulated | [1][6] |
| Gαi Protein Levels | Chronic | No effect | [1][6] |
Cytotoxic and Apoptotic Effects of this compound on A549 and MRC-5 Cells (48h Treatment)
| Cell Line | This compound Concentration | % Cell Viability (Mean ± SD) | % Apoptotic Cells | % Necrotic Cells | Reference |
| A549 | 150 µM | Not specified | 55.04 | Not specified | [6] |
| 250 µM | 38.45 ± 3.02 | 59.94 | Not specified | [6] | |
| MRC-5 | 150 µM | Not specified | 43.80 | Not specified | [6] |
| 250 µM | 46.64 ± 1.82 | 57.76 | Not specified | [6] |
Experimental Protocols
Cell Culture and Maintenance
-
HEK293-β2AR Cells: Culture in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) if using a stably transfected cell line. Maintain at 37°C in a humidified atmosphere with 5% CO2.
-
A549 and MRC-5 Cells: Culture in DMEM or F-12K Medium (for A549) supplemented with 10% FBS and 1% Penicillin-Streptomycin. Maintain at 37°C in a humidified atmosphere with 5% CO2.
Cyclic AMP (cAMP) Assay
This protocol is for measuring intracellular cAMP levels in response to this compound treatment.
Materials:
-
HEK293-β2AR cells
-
Serum-free media
-
This compound
-
cAMP assay kit (e.g., ELISA or HTRF-based)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Seed HEK293-β2AR cells in a 96-well plate at a density of 2 x 10^4 to 5 x 10^4 cells/well and allow them to adhere overnight.
-
The next day, replace the culture medium with serum-free medium and incubate for 1-2 hours.
-
Prepare serial dilutions of this compound in serum-free medium.
-
Add the this compound dilutions to the respective wells. For acute treatment, incubate for 5-15 minutes. For chronic treatment, incubate for 24 hours.
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Perform the cAMP measurement following the kit's protocol.
-
Measure the signal using a plate reader at the appropriate wavelength.
-
Calculate the cAMP concentration based on a standard curve.
Western Blotting for β2AR and Gαs
This protocol is for determining the relative protein expression of β2AR and Gαs.
Materials:
-
HEK293-β2AR cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-β2AR, anti-Gαs, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired duration (e.g., 24 hours for chronic treatment).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
MTT Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
A549 or MRC-5 cells
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time period (e.g., 48 hours).
-
Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
A549 or MRC-5 cells
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with this compound for the desired duration.
-
Harvest the cells, including any floating cells from the supernatant, by trypsinization.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
Visualizations
Caption: this compound's mechanism via the β2-adrenergic receptor pathway.
Caption: Proposed pathway for this compound-induced apoptosis in lung cells.
Caption: General experimental workflow for studying this compound's effects.
References
- 1. The effects of acute and chronic this compound treatment on β2AR signaling in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Expression of beta-adrenergic receptor up-regulation is mediated by two different processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of Cisplatin Resistance in Lung Cancer Cells by Nicotine, BDNF, and a β-Adrenergic Receptor Blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effects of acute and chronic this compound treatment on β2AR signaling in HEK293 cells | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. abis-files.atauni.edu.tr [abis-files.atauni.edu.tr]
- 7. The cytotoxic and apoptotic effects of beta-blockers with different selectivity on cancerous and healthy lung cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Preparing Nadolol Stock Solutions for In Vitro and In Vivo Experiments
Introduction
Nadolol is a non-selective beta-adrenergic receptor blocker used in research to study its effects on hypertension, angina pectoris, and other cardiovascular conditions.[1][2] Accurate and consistent preparation of this compound stock solutions is critical for obtaining reproducible results in both in vitro and in vivo experimental settings. These application notes provide detailed protocols for the preparation, storage, and use of this compound solutions, tailored for researchers, scientists, and drug development professionals.
Physicochemical Properties of this compound
Understanding the fundamental properties of this compound is the first step in preparing appropriate stock solutions. This compound is a polar and hydrophilic compound with low lipid solubility.[3] Its solubility varies significantly across different solvents.
Table 1: Physicochemical and Solubility Data for this compound
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₇NO₄ | [4] |
| Molar Mass | 309.4 g/mol | [1] |
| Melting Point | 124-136 °C | [1][4] |
| pKa | 9.67 (at 25°C) | [4] |
| Water Solubility | 8.3 g/L (Slightly soluble) | [4] |
| Ethanol (B145695) (96%) | Freely soluble | [4][5][6] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [4] |
| Acetone | Practically insoluble | [4][5][6] |
| Benzene | Insoluble | [1] |
Protocol 1: Preparation of this compound Stock Solutions for In Vitro Use
For in vitro experiments, such as cell culture-based assays, this compound is typically dissolved in an organic solvent to create a high-concentration primary stock solution. This stock is then serially diluted in an appropriate aqueous buffer or cell culture medium to achieve the desired final concentrations.
Materials:
-
This compound powder (CAS: 42200-33-9)
-
Ethanol (≥96%, cell culture grade) or Dimethyl Sulfoxide (DMSO, cell culture grade)
-
Sterile microcentrifuge tubes or conical tubes
-
Sterile-filtered pipette tips
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Weighing this compound: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Solvent Addition: Add the appropriate volume of the chosen solvent (Ethanol or DMSO) to the this compound powder to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Dissolution: Tightly cap the tube and vortex thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (≤37°C) may be used to aid dissolution if necessary, but ensure the compound's stability at that temperature.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube. This is crucial for preventing contamination in cell culture experiments.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Table 2: Recommended Solvents and Concentrations for In Vitro Stock Solutions
| Solvent | Recommended Stock Concentration | Notes |
| Ethanol (≥96%) | 10-50 mM | Freely soluble. Ensure the final concentration of ethanol in the culture medium is non-toxic to cells (typically <0.5%). |
| DMSO | 10-50 mM | Soluble. Ensure the final concentration of DMSO in the culture medium is non-toxic to cells (typically <0.1%). |
Note: Always perform a vehicle control in your experiments using the same final concentration of the solvent (e.g., ethanol or DMSO) as used in the this compound-treated samples.
Protocol 2: Preparation of this compound Formulations for In Vivo Use
For in vivo studies, this compound is typically administered orally (e.g., via gavage). The formulation must be biocompatible and allow for accurate dosing based on animal weight. As this compound is slightly soluble in water, a suspension or a solution using a suitable vehicle may be required.
Materials:
-
This compound powder
-
Vehicle (e.g., Sterile Water, 0.9% Saline, or a suspension vehicle like 0.5% w/v carboxymethylcellulose [CMC] in water)
-
Homogenizer or sonicator (for suspensions)
-
Sterile tubes
-
Magnetic stirrer and stir bar
Procedure:
-
Calculate Total Amount: Determine the total amount of this compound required based on the dose, number of animals, and dosing volume. For example, for 10 mice (25g each) at a dose of 20 mg/kg, the total dose is 5 mg.
-
Vehicle Preparation: Prepare the chosen vehicle. For a suspension, slowly add the suspending agent (e.g., CMC) to the water while stirring vigorously to prevent clumping.
-
Dissolution/Suspension:
-
For Solutions: Add the weighed this compound powder to the vehicle and stir until fully dissolved.
-
For Suspensions: Add the weighed this compound powder to a small amount of the vehicle to create a paste. Gradually add the remaining vehicle while continuously mixing. Use a homogenizer or sonicator to ensure a uniform and fine suspension.
-
-
Final Volume and Storage: Adjust the final volume with the vehicle to achieve the target concentration. Store the preparation at 2-8°C. If using a suspension, ensure it is thoroughly mixed before each administration to guarantee dose uniformity.
Table 3: Example Dosing Calculation for an In Vivo Mouse Study
| Parameter | Value |
| Target Dose | 20 mg/kg[4] |
| Average Mouse Weight | 25 g (0.025 kg) |
| Dosing Volume | 10 mL/kg (0.25 mL per mouse) |
| Required Concentration | 2 mg/mL (20 mg/kg ÷ 10 mL/kg) |
| Amount of this compound for 10 mL | 20 mg |
| Vehicle | 10 mL of 0.5% CMC in sterile water |
Visualizations: Signaling Pathways and Experimental Workflows
Mechanism of Action: Beta-Adrenergic Blockade
This compound is a non-selective antagonist of β₁ and β₂ adrenergic receptors.[3][7] It competitively blocks these receptors, inhibiting the downstream signaling cascade typically initiated by catecholamines like epinephrine (B1671497) and norepinephrine. This blockade prevents the activation of adenylyl cyclase, leading to reduced intracellular levels of cyclic AMP (cAMP).[7][8]
Caption: this compound's mechanism of action.
Standard In Vitro Experimental Workflow
The following diagram outlines a typical workflow for assessing the effects of this compound on cultured cells.
Caption: A typical in vitro experimental workflow.
Standard In Vivo Experimental Workflow
This diagram illustrates a common workflow for an in vivo study investigating this compound in an animal model.
Caption: A typical in vivo experimental workflow.
References
- 1. This compound | C17H27NO4 | CID 39147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound [chembk.com]
- 5. This compound CAS#: 42200-33-9 [m.chemicalbook.com]
- 6. This compound | 42200-33-9 [chemicalbook.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. m.youtube.com [m.youtube.com]
Application of Nadolol in Thyrotoxicosis Research Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thyrotoxicosis, a condition characterized by excessive thyroid hormone levels, leads to a hypermetabolic state with significant cardiovascular and systemic manifestations. Many of these symptoms, such as tachycardia, palpitations, and tremors, are attributed to an enhanced sensitivity to catecholamines. Beta-adrenergic blockers are a cornerstone in the symptomatic management of thyrotoxicosis. Nadolol, a long-acting, non-selective beta-adrenergic receptor antagonist, offers potential advantages in this setting due to its prolonged half-life, allowing for once-daily dosing.[1][2]
These application notes provide a comprehensive overview of the use of this compound in preclinical research models of thyrotoxicosis. Due to a notable lack of published studies on this compound in rodent models of thyrotoxicosis, this document also includes generalized protocols for inducing the disease state and for the administration of non-selective beta-blockers as a foundational guide for researchers. The quantitative data presented is primarily derived from human clinical studies, highlighting a significant gap in the preclinical research landscape.
Mechanism of Action
This compound is a non-selective beta-adrenergic antagonist that competitively blocks beta-1 and beta-2 adrenergic receptors.[3] In the context of thyrotoxicosis, the therapeutic effects of this compound are primarily mediated by antagonizing the effects of catecholamines on the heart and other tissues. Thyroid hormones are known to increase the number and sensitivity of beta-adrenergic receptors, leading to a hyperadrenergic state.[4][5][6] By blocking these receptors, this compound effectively reduces heart rate, myocardial contractility, and blood pressure, thereby alleviating many of the debilitating symptoms of thyrotoxicosis.[1][2][7] Unlike some other non-selective beta-blockers such as propranolol (B1214883), this compound does not appear to have a significant effect on the peripheral conversion of thyroxine (T4) to the more metabolically active triiodothyronine (T3).[8]
Data Presentation
The following tables summarize the quantitative effects of this compound in the management of thyrotoxicosis, primarily from human clinical studies.
Table 1: Effect of this compound on Cardiovascular Parameters in Thyrotoxicosis (Human Studies)
| Parameter | Baseline (Pre-treatment) | After this compound Treatment | Percentage Change | Reference |
| Resting Heart Rate (beats/min) | 100.5 ± 4.1 | 75.5 ± 2.7 | -24.9% | [1] |
| Exercise Heart Rate (beats/min) | 155.8 ± 4.9 | 114.3 ± 4.8 | -26.6% | [1] |
Table 2: Effect of this compound on Thyroid Hormone Levels in Thyrotoxicosis (Human Studies)
| Parameter | Baseline (Pre-treatment) | After this compound Treatment | Percentage Change | Reference |
| Serum T3 (nmol/L) | 4.9 ± 0.5 | 3.9 ± 0.4 | -20.4% | [1] |
| Serum Reverse T3 (nmol/L) | 0.68 ± 0.08 | 0.96 ± 0.11 | +41.2% | [1] |
| Serum T4 (nmol/L) | 201 ± 14 | 205 ± 15 | No significant change | [1] |
Note: The data presented in these tables are from clinical studies in human patients and may not be directly translatable to animal models. Preclinical studies are required to establish dose-response relationships and efficacy in specific research models.
Experimental Protocols
Protocol 1: Induction of Thyrotoxicosis in Rodent Models
This protocol describes a common method for inducing a thyrotoxic state in rats or mice using L-thyroxine.
Materials:
-
L-thyroxine (T4) sodium salt
-
Sterile saline (0.9%) or drinking water
-
Animal balance
-
Appropriate caging and husbandry supplies
Procedure (Oral Administration in Drinking Water):
-
Preparation of L-thyroxine solution: Dissolve L-thyroxine in the drinking water to achieve the desired concentration. A common starting concentration for mice is 2 mg/L and for rats is 12 mg/L. The solution should be prepared fresh every 2-3 days and protected from light.
-
Animal model: Use adult male or female rats (e.g., Wistar or Sprague-Dawley) or mice (e.g., C57BL/6 or BALB/c).
-
Administration: Provide the L-thyroxine-containing water ad libitum to the experimental group. The control group should receive untreated drinking water.
-
Duration: Continue the administration for 2-4 weeks. The duration can be adjusted based on the desired severity of thyrotoxicosis.
-
Monitoring and Confirmation:
-
Monitor body weight, food and water intake, and general clinical signs (e.g., hyperactivity, tremors) 2-3 times per week.
-
At the end of the induction period, collect blood samples to measure serum levels of T3, T4, and Thyroid-Stimulating Hormone (TSH). Elevated T3 and/or T4 and suppressed TSH levels confirm the thyrotoxic state.[9]
-
Protocol 2: Application of a Non-Selective Beta-Blocker (Template for this compound) in a Thyrotoxicosis Rodent Model
As specific protocols for this compound in rodent models of thyrotoxicosis are scarce, this generalized protocol is based on studies using other non-selective beta-blockers like propranolol. It is crucial to perform a dose-response study to determine the optimal dosage of this compound for the specific animal model and research question.
Materials:
-
This compound
-
Vehicle for administration (e.g., sterile water, saline, or a solution of 0.5% carboxymethylcellulose)
-
Oral gavage needles or equipment for intraperitoneal injection
Procedure:
-
Animal Model: Use rodents with induced thyrotoxicosis as described in Protocol 1.
-
Preparation of Dosing Solution: Prepare a stock solution of this compound in the chosen vehicle at a concentration suitable for the intended dosage.
-
Dosage and Administration:
-
Starting Dose: Based on interspecies scaling from human doses and data from other beta-blockers in rodents, a starting dose in the range of 1-10 mg/kg/day for oral administration could be considered. For example, studies with propranolol in hyperthyroid animal models have used doses around 5 mg/kg.[10]
-
Route of Administration: Oral gavage is a common and clinically relevant route. Intraperitoneal injection can also be used for more precise dosing.
-
-
Treatment Groups:
-
Control Group: Thyrotoxic animals receiving the vehicle only.
-
This compound-Treated Group(s): Thyrotoxic animals receiving one or more doses of this compound.
-
Euthyroid Control Group: Animals without induced thyrotoxicosis receiving the vehicle.
-
-
Duration of Treatment: The treatment duration will depend on the study objectives, but a period of 1-4 weeks is common.
-
Endpoint Measurements:
-
Cardiovascular Parameters: Monitor heart rate and blood pressure using telemetry or tail-cuff methods.
-
Biochemical Analysis: At the end of the study, collect blood to measure serum T3, T4, and TSH levels.
-
Histopathology: Collect heart and other relevant tissues for histological analysis.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Caption: Beta-Adrenergic Signaling in Thyrotoxicosis and the Mechanism of this compound.
Caption: A typical experimental workflow for preclinical evaluation of this compound.
Caption: The logical pathway of this compound's therapeutic effect in thyrotoxicosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Prolonged effect of this compound on heart rate in hyperthyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cardiac manifestations in hyperthyroidism [imrpress.com]
- 5. Signaling Mechanisms in Thyroid Hormone-Induced Cardiac Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wjgnet.com [wjgnet.com]
- 7. This compound in thyrotoxicosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, propranolol, and thyroid hormones: evidence for a membrane-stabilizing action of propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. American Thyroid Association Guide to Investigating Thyroid Hormone Economy and Action in Rodent and Cell Models: Report of the American Thyroid Association Task Force on Approaches and Strategies to Investigate Thyroid Hormone Economy and Action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acute effect of propranolol on resting energy expenditure in hyperthyroid patients - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Nadolol in Infantile Hemangioma Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of nadolol in clinical research for the treatment of infantile hemangiomas (IH). This document includes a summary of clinical trial data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Introduction
Infantile hemangiomas are the most common vascular tumors in infants, affecting approximately 4.5% of newborns.[1] While most IH regress spontaneously, about 10% to 15% require intervention due to the risk of functional impairment, ulceration, or significant cosmetic disfigurement.[1] Propranolol (B1214883), a non-selective beta-blocker, is the current first-line therapy and the only FDA-approved treatment for complicated IH.[1] However, its lipophilic nature allows it to cross the blood-brain barrier, potentially causing central nervous system (CNS) side effects like sleep disturbances.[1]
This compound, another non-selective beta-blocker, has emerged as a promising alternative. Its key advantages include being less lipophilic, which reduces CNS penetration, and having a longer half-life (12-24 hours), allowing for less frequent dosing.[2][3] Clinical studies have suggested that this compound is non-inferior to propranolol in efficacy and may even offer a faster rate of involution.[4][5][6]
Data Summary
The following tables summarize quantitative data from key clinical studies comparing this compound and propranolol for the treatment of infantile hemangiomas.
Table 1: Patient Demographics and Baseline Characteristics
| Characteristic | This compound Group | Propranolol Group | Reference |
| Number of Patients | 35 | 36 | [1][4] |
| Mean Age at Enrollment (months) | 3.2 (SD 1.6) | 3.1 (SD 1.4) | [4] |
| Gender (Female) | 26 (74%) | 31 (86%) | [4] |
| Location of Hemangioma | Face (>1.5 cm) or other body parts (>3 cm) | Face (>1.5 cm) or other body parts (>3 cm) | [1][4] |
Table 2: Treatment Efficacy of this compound vs. Propranolol
| Outcome Measure | This compound Group | Propranolol Group | p-value | Reference |
| Mean Size Involution at 24 Weeks | 97.9% (SD 3.7%) | 89.1% (SD 17.7%) | 0.005 | [5][6] |
| Mean Color Fading (VAS) at 24 Weeks | 94.5% (SD 8.7%) | 80.5% (SD 17.9%) | <0.001 | [5][6] |
| Mean Size Involution at 52 Weeks | 99.63% | 93.63% | 0.001 | [6] |
| Mean Color Fading (VAS) at 52 Weeks | 97.34% | 87.23% | <0.001 | [6] |
| Hazard Ratio for 100% Involution | 2.1 (95% CI, 1.2-3.7) | - | 0.02 | [1][5] |
VAS: Visual Analog Scale
Table 3: Dosing Regimens in Clinical Trials
| Parameter | Dosage and Administration | Reference |
| Initial Dose | 0.5 mg/kg/day, divided into 2 doses | [1][7][8] |
| Dose Escalation | Increase by 0.5 mg/kg/day weekly, if vitals are stable | [7][8] |
| Maximum Dose | 2.0 - 3.0 mg/kg/day | [1][3] |
| Formulation | Oral solution (e.g., 10 mg/mL) | [3] |
| Duration of Treatment | Up to 52 weeks | [1] |
Table 4: Reported Adverse Events
| Adverse Event | This compound Group | Propranolol Group | Comments | Reference |
| Serious Adverse Events | None reported | None reported | Safety profiles were similar between the two groups. | [1] |
| Mild Hypotension | 2 patients | - | Not statistically significant. | [2] |
| Vomiting | - | 1 patient | Not statistically significant. | [2] |
| Sleep Disturbances | Fewer instances reported compared to propranolol | Known side effect of propranolol | This compound's lower lipophilicity is thought to reduce CNS side effects. | [1][9] |
| Constipation | A case report linked severe constipation to potential this compound toxicity and death. | - | Parents should be advised to monitor bowel movements and seek medical advice for constipation lasting more than 5 days. | [10] |
Experimental Protocols
The following are detailed protocols for conducting clinical studies on this compound for infantile hemangioma treatment, based on methodologies from published research.
Protocol 1: Patient Screening and Enrollment
-
Inclusion Criteria :
-
Infants aged 1 to 6 months (corrected gestational age).[1]
-
Presence of a problematic infantile hemangioma, defined as:
-
Written informed consent from parents or legal guardians.
-
-
Exclusion Criteria :
-
Known hypersensitivity to beta-blockers.
-
Asthma or history of bronchospasm.[7]
-
Second- or third-degree heart block, bradycardia, or hypotension.
-
PHACES syndrome (Posterior fossa malformations, Hemangiomas, Arterial anomalies, Cardiac defects, Eye abnormalities, Sternal cleft and supraumbilical raphe).[7]
-
-
Baseline Assessments :
Protocol 2: Drug Administration and Monitoring
-
Drug Formulation :
-
Prepare an oral solution of this compound, for example, at a concentration of 10 mg/mL.[3]
-
-
Dosing Regimen :
-
Initiate treatment at a dose of 0.5 mg/kg/day, administered in two divided doses.[1][7][8]
-
Escalate the dose weekly by 0.5 mg/kg/day, up to a maximum of 2.0 mg/kg/day, provided the infant tolerates the medication without significant changes in heart rate or blood pressure.[1][7] Some studies have used up to 3.0 mg/kg/day.[3]
-
Administer the medication during or shortly after feeding to minimize the risk of hypoglycemia.
-
-
Monitoring :
-
Monitor heart rate and blood pressure 1 to 2 hours after the initial dose and after each dose escalation.[11]
-
Schedule follow-up visits at weeks 1, 2, 4, and then every 4 weeks until 24 weeks, followed by visits at 36 and 52 weeks.
-
At each visit, assess vital signs, perform a physical examination, and take photographs of the hemangioma.
-
Parents should be educated to monitor for signs of adverse effects such as bradycardia, hypotension, hypoglycemia (e.g., sweating, shakiness, hypotonia), and bronchospasm.[7]
-
Parents should also be instructed to monitor the infant's bowel movements and report any prolonged constipation.[10]
-
Protocol 3: Efficacy and Safety Assessment
-
Primary Efficacy Outcome :
-
Assess the change in the hemangioma's bulk (size and extent) and color from baseline at 24 weeks.
-
Utilize a validated 100-mm Visual Analog Scale (VAS) for blinded assessment by independent investigators.[1] A score of +100 indicates complete resolution, while -100 indicates an increase in size or persistent discoloration.[1]
-
-
Secondary Efficacy Outcomes :
-
Time to achieve 75% and 100% involution of the hemangioma.[1]
-
Percentage of patients achieving complete or near-complete resolution.
-
-
Safety Assessment :
-
Record all adverse events reported by parents or observed during study visits.
-
Monitor changes in blood pressure, heart rate, and blood glucose levels throughout the study.
-
Visualizations
Signaling Pathway
The proposed mechanism of action for beta-blockers like this compound in treating infantile hemangiomas involves three main pathways: vasoconstriction, inhibition of angiogenesis, and induction of apoptosis.[11]
Caption: Proposed mechanism of action of this compound in infantile hemangioma.
Experimental Workflow
The following diagram illustrates a typical workflow for a randomized controlled trial comparing this compound to propranolol for infantile hemangioma treatment.
Caption: Workflow for a this compound vs. propranolol clinical trial.
References
- 1. publications.aap.org [publications.aap.org]
- 2. Exploring this compound as a Therapeutic Option for Infantile Hemangioma: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Translated article] this compound for Infantile Hemangiomas Previously Treated with Propranolol | Actas Dermo-Sifiliográficas [actasdermo.org]
- 4. Noninferiority and Safety of this compound vs Propranolol in Infants With Infantile Hemangioma: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Noninferiority and Safety of this compound vs Propranolol in Infants With Infantile Hemangioma: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound bests propranolol for infantile hemangioma treatment out to 52 weeks | MDedge [mdedge.com]
- 7. Infantile Hemangioma in a V2 Distribution: Treatment with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. jwatch.org [jwatch.org]
- 10. publications.aap.org [publications.aap.org]
- 11. Beta-Blockers as Therapy for Infantile Hemangiomas - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Management of Nadolol-Induced Bradycardia in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing nadolol-induced bradycardia in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce bradycardia?
This compound is a long-acting, non-selective beta-adrenergic receptor antagonist. It induces bradycardia (a slowed heart rate) by competitively blocking beta-1 (β1) adrenergic receptors in the heart muscle. This action inhibits the effects of catecholamines like epinephrine (B1671497) and norepinephrine, leading to a decrease in the heart's rate and contractility. This compound also blocks beta-2 (β2) receptors in the bronchial and vascular musculature.
Q2: What are the common animal models used to study this compound-induced bradycardia?
Rats and dogs are commonly used animal models in studies involving beta-blockers like this compound. Porcine models have also been utilized in studies of beta-blocker overdose.
Q3: What are the first-line treatments for severe this compound-induced bradycardia in an experimental setting?
In cases of severe bradycardia or overdose, management strategies often involve the administration of agents that can counteract the beta-blockade. The primary pharmacological agents used are atropine (B194438), isoproterenol (B85558), and glucagon (B607659). The choice of agent depends on the severity of the bradycardia and the specific experimental context.
Q4: How does atropine work to reverse this compound-induced bradycardia?
Atropine is a muscarinic antagonist that blocks the effects of the parasympathetic nervous system on the heart. By inhibiting vagal tone, atropine can increase the heart rate. However, its effectiveness in reversing beta-blocker-induced bradycardia can be inconsistent.
Q5: What is the role of isoproterenol in managing this condition?
Isoproterenol is a non-selective beta-adrenergic agonist. It directly competes with this compound at the beta-receptor sites, thereby stimulating the heart and increasing its rate and contractility. It is considered an effective treatment for severe beta-blocker-induced bradycardia.
Q6: Why is glucagon considered a key antidote for beta-blocker overdose?
Glucagon is often considered a primary antidote for beta-blocker overdose because its mechanism of action bypasses the beta-adrenergic receptors. It activates adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP), which in turn increases heart rate and contractility, even in the presence of a beta-blocker like this compound. Animal studies have shown that glucagon can consistently, though sometimes transiently, increase heart rate in beta-blocker overdose models.
Troubleshooting Guides
Issue 1: Variability in the Degree of Bradycardia at a Given Dose of this compound
-
Question: We are administering the same dose of this compound to a cohort of rats, but we are observing significant variability in the resulting heart rate. Why is this happening and what can we do?
-
Answer: Variability in response can be due to several factors, including inter-animal differences in metabolism, baseline sympathetic tone, and stress levels. Ensure that all experimental conditions, such as animal handling and environmental stressors, are consistent. It is also crucial to allow for an adequate acclimatization period for the animals before drug administration. Consider using a dose-escalation study to determine the optimal dose for your specific animal strain and experimental conditions.
Issue 2: Lack of Response to Atropine Administration
-
Question: We administered atropine to a dog with severe this compound-induced bradycardia, but the heart rate did not increase as expected. What could be the reason?
-
Answer: Atropine's efficacy in reversing beta-blocker-induced bradycardia can be limited, as it primarily acts on the parasympathetic nervous system and does not directly counteract the beta-blockade. If there is no response to vagal blockade with atropine, consider administering a beta-agonist like isoproterenol or the direct antidote, glucagon.
Issue 3: Isoproterenol is Causing Hypotension
-
Question: While using isoproterenol to counteract this compound-induced bradycardia in our rat model, we are observing a significant drop in blood pressure. How can we manage this?
-
Answer: Isoproterenol's stimulation of beta-2 adrenergic receptors can lead to vasodilation and subsequent hypotension. If hypotension is a concern, you may need to titrate the isoproterenol dose carefully. In some cases, the use of a vasopressor may be necessary to maintain adequate blood pressure.
Issue 4: Difficulty in Preparing a Stable Glucagon Infusion
-
Question: We are having trouble preparing a stable glucagon solution for continuous infusion in our porcine model. What is the recommended procedure?
-
Answer: Glucagon can be challenging to dissolve and maintain in solution. It is typically reconstituted with the provided diluent and then further diluted in 5% dextrose in water (D5W). The stability of the solution can be concentration-dependent, so it is important to follow established protocols for preparation and administration. Consult pharmaceutical guidelines for the specific glucagon product you are using.
Experimental Protocols
Protocol 1: Induction of Bradycardia with this compound in a Canine Model
This protocol is a general guideline and should be adapted based on specific experimental needs and institutional animal care and use committee (IACUC) protocols.
-
Animal Preparation: Acclimatize healthy adult dogs to the laboratory environment. On the day of the experiment, anesthetize the dogs and instrument them for continuous monitoring of heart rate (via ECG) and blood pressure.
-
Baseline Measurements: Record stable baseline measurements for at least 30 minutes prior to drug administration.
-
This compound Administration: Administer this compound intravenously. A starting dose can be in the range of 1 mg/kg. The dose can be titrated to achieve the desired level of bradycardia.
-
Monitoring: Continuously monitor the heart rate and blood pressure. Bradycardia is typically observed within minutes of intravenous administration.
Protocol 2: Reversal of this compound-Induced Bradycardia
This protocol should be initiated once a stable state of bradycardia has been achieved.
-
Atropine Administration:
-
Administer atropine at a dose of 0.02-0.04 mg/kg intravenously.
-
Monitor for an increase in heart rate. The onset of action is typically rapid.
-
If the initial dose is ineffective, it can be repeated, but be aware of its potential for limited efficacy in this context.
-
-
Isoproterenol Administration:
-
Prepare an isoproterenol infusion.
-
Administer a continuous intravenous infusion, starting at a low dose and titrating upwards to effect.
-
Continuously monitor heart rate and blood pressure. Be prepared to manage any resulting hypotension.
-
-
Glucagon Administration:
-
Administer an intravenous loading dose of glucagon, for example, 50 micrograms/kg.
-
Follow the bolus with a continuous intravenous infusion, which can be titrated based on the heart rate response.
-
Monitor for potential side effects such as nausea, vomiting, and changes in blood glucose levels.
-
Quantitative Data Summary
Table 1: this compound Dosage for Induction of Bradycardia
| Animal Model | Route of Administration | Dosage Range | Expected Outcome |
| Dog | Intravenous | 1 mg/kg | Significant reduction in heart rate |
| Rat | Intravenous Infusion | 30 mg/kg/hr | Reduction in heart rate and blood pressure |
Table 2: Dosages of Reversal Agents for Beta-Blocker-Induced Bradycardia
| Agent | Animal Model | Route of Administration | Dosage |
| Atropine | Dog/Cat | Intravenous | 0.02-0.04 mg/kg |
| Isoproterenol | General | Intravenous Infusion | Titrated to effect |
| Glucagon | General | Intravenous | 50 mcg/kg bolus, followed by infusion |
Visualizations
Caption: this compound blocks beta-1 adrenergic receptors, preventing catecholamine-induced activation of the cAMP pathway.
Caption: Mechanisms of action for reversing this compound-induced bradycardia.
Caption: A typical experimental workflow for studying this compound-induced bradycardia and its reversal.
Technical Support Center: Troubleshooting Unexpected Side Effects of Nadolol in Long-Term Studies
This technical support center is designed for researchers, scientists, and drug development professionals investigating the long-term effects of Nadolol. It provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during pre-clinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What are the established long-term side effects of this compound observed in clinical trials?
A1: In long-term studies, this compound is generally well-tolerated.[1] The most commonly reported side effects are related to its beta-blocking activity and include bradycardia (slow heart rate), hypotension (low blood pressure), fatigue, dizziness, and bronchospasm in susceptible individuals.[1][2][3] Other reported side effects include gastrointestinal issues, sleep disturbances, and sexual dysfunction.[4]
Q2: Are there any unexpected or paradoxical side effects reported with long-term this compound administration?
A2: While this compound is a beta-blocker, some long-term studies have revealed effects that might be considered unexpected. For instance, some research suggests that long-term this compound treatment can lead to an upregulation of β-adrenergic receptors. This can result in a temporary hypersensitivity to catecholamines upon abrupt withdrawal of the drug.[5] Additionally, while beta-blockers are known to potentially worsen glucose metabolism, the extent and mechanisms with long-term this compound use can vary and may be an area of active investigation in your research.[4]
Q3: What is the "discontinuation syndrome" associated with this compound, and how can it be mitigated in a research setting?
A3: Abrupt cessation of long-term this compound therapy can lead to a discontinuation syndrome characterized by rebound hypertension, tachycardia, and in some cases, myocardial ischemia.[2][5] This is believed to be due to the upregulation of beta-adrenergic receptors during chronic blockade.[5] To mitigate this in a research setting, a tapering-off period is crucial. The dosage should be gradually reduced over one to two weeks before complete cessation.[2] This allows the beta-adrenergic system to readapt to the presence of catecholamines.
Q4: How does long-term this compound treatment affect renal function?
A4: Long-term studies on this compound's effect on renal function have shown varied results. Some studies in hypertensive patients have reported no adverse effects on renal hemodynamics and function, with some even suggesting a potential improvement in glomerular filtration rate. However, in patients with pre-existing renal impairment, dose adjustments are necessary as this compound is primarily excreted by the kidneys.[1] It is crucial to monitor renal function parameters throughout long-term studies.
Troubleshooting Guides
Unexpected Variability in Cardiovascular Responses
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Exaggerated bradycardia or hypotension at standard doses. | Individual variability in drug metabolism and clearance, particularly in subjects with underlying renal impairment. | 1. Review subject screening criteria to exclude those with significant renal dysfunction. 2. Implement a dose-escalation protocol to determine individual tolerance. 3. Monitor heart rate and blood pressure more frequently in the initial phase of the study. |
| Development of arrhythmias not previously observed. | Potential for pro-arrhythmic effects of beta-blockers, especially in the context of electrolyte imbalances or underlying cardiac conditions. | 1. Monitor serum electrolytes regularly. 2. Perform baseline and periodic electrocardiograms (ECGs) to identify any underlying conduction abnormalities. 3. If new arrhythmias are observed, consider a full cardiac workup to rule out other causes. |
| Blunted response to this compound over time. | Upregulation of beta-adrenergic receptors with chronic administration. | 1. Measure beta-adrenergic receptor density and sensitivity in relevant tissues (if applicable to the study design). 2. Consider a "washout" period in the study design, if ethically and scientifically feasible, to assess for rebound effects. |
Unanticipated Metabolic Side Effects
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Significant alterations in glucose metabolism (hyperglycemia or hypoglycemia). | This compound can mask the symptoms of hypoglycemia and may also affect insulin (B600854) sensitivity.[4] | 1. Monitor blood glucose levels regularly, especially in subjects with diabetes or metabolic syndrome. 2. Conduct oral glucose tolerance tests (OGTT) at baseline and at specified intervals during the study. 3. Educate study personnel and subjects on the masked symptoms of hypoglycemia. |
| Unexpected changes in lipid profiles (e.g., increased triglycerides). | Beta-blockers can have variable effects on lipid metabolism. | 1. Obtain a baseline lipid panel for all subjects. 2. Monitor lipid profiles at regular intervals throughout the study. 3. Analyze data for correlations between this compound dosage, duration of treatment, and changes in lipid levels. |
Central Nervous System (CNS) and Other Unexpected Effects
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Reports of fatigue, depression, or sleep disturbances exceeding expected levels. | While known side effects, their incidence and severity can be unexpected. This compound's low lipophilicity is thought to reduce CNS side effects compared to other beta-blockers, making significant CNS effects noteworthy.[6] | 1. Use standardized questionnaires to systematically assess mood and sleep quality at baseline and throughout the study. 2. Consider a comparative arm with a more lipophilic beta-blocker if CNS effects are a key area of investigation. |
| Appearance of skin rashes or other dermatological reactions. | Hypersensitivity reactions to this compound or excipients in the formulation. | 1. Document all dermatological events with photographs if possible. 2. Consider allergy testing to rule out other potential causes. 3. If a hypersensitivity reaction is suspected, the drug should be discontinued (B1498344) according to a pre-defined protocol. |
Data Presentation
Table 1: Summary of Adverse Events in a 2-Year Study of this compound in Patients with Hypertension and Angina Pectoris[7]
| Adverse Reaction | Percentage of Patients Discontinuing Therapy |
| Hypertensive Patients (n=291) | 8.3% |
| Angina Pectoris Patients (n=313) | 8.6% |
Note: The specific adverse reactions leading to discontinuation were typical of those seen with beta-blocking drugs.[7]
Table 2: Long-Term Effects of this compound on Renal Function in Hypertensive Patients[7]
| Parameter | Baseline (Mean ± SD) | After 12 Months (Mean ± SD) | After 24 Months (Mean ± SD) | p-value (Baseline vs. 24 Months) |
| Serum Creatinine (mg/dL) | 1.1 ± 0.2 | 1.0 ± 0.2 | 0.9 ± 0.2 | <0.001 |
| Blood Urea Nitrogen (mg/dL) - Angina Patients | 18.2 ± 4.5 | 16.9 ± 4.1 | Not Reported | <0.05 (Baseline vs. 12 Months) |
Experimental Protocols
Protocol 1: Assessment of Adverse Events in a Long-Term Clinical Trial
This protocol outlines a general framework for the systematic collection and reporting of adverse events (AEs) in a long-term study of this compound.
-
Informed Consent: Ensure all participants are fully informed of the potential risks and side effects of this compound and that this is documented in the informed consent form.
-
Baseline Assessment:
-
Collect a thorough medical history, including any pre-existing conditions and allergies.
-
Perform a complete physical examination.
-
Obtain baseline laboratory values (e.g., complete blood count, comprehensive metabolic panel, lipid panel).
-
Administer standardized questionnaires to assess baseline symptoms, quality of life, and mood.
-
-
Ongoing Monitoring:
-
Schedule regular follow-up visits (e.g., weekly for the first month, then monthly).
-
At each visit, use a standardized AE reporting form to systematically inquire about any new or worsening symptoms. Use open-ended, non-leading questions.
-
Record the onset, duration, severity, and outcome of each AE.
-
Assess the relationship of the AE to the study drug (e.g., definite, probable, possible, unlikely, unrelated).
-
-
Serious Adverse Event (SAE) Reporting:
-
Define SAEs in the study protocol (e.g., death, life-threatening, hospitalization, disability).
-
Establish a clear procedure for the immediate reporting of SAEs to the principal investigator, institutional review board (IRB), and sponsor within 24 hours of becoming aware of the event.[8]
-
-
Data Analysis:
-
Code AEs using a standardized medical dictionary (e.g., MedDRA).
-
Analyze the incidence and severity of AEs in the this compound group compared to a control group.
-
Perform subgroup analyses to identify any potential risk factors for specific AEs.
-
Protocol 2: In Vitro Analysis of Beta-Adrenergic Receptor Signaling
This protocol describes a general method for studying the effects of long-term this compound exposure on beta-adrenergic receptor signaling in a cell culture model (e.g., HEK293 cells expressing the receptor of interest).
-
Cell Culture and Treatment:
-
Culture HEK293 cells stably expressing the β1 or β2-adrenergic receptor in appropriate media.
-
Treat cells with this compound at a relevant concentration (e.g., determined from pharmacokinetic studies) for a prolonged period (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.
-
-
Membrane Preparation:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a hypotonic buffer and homogenize.
-
Centrifuge the homogenate to pellet the nuclei and cellular debris.
-
Centrifuge the supernatant at a high speed to pellet the cell membranes. Resuspend the membrane pellet in a suitable buffer.
-
-
Radioligand Binding Assay (to assess receptor number):
-
Incubate the membrane preparations with a radiolabeled beta-adrenergic antagonist (e.g., [³H]dihydroalprenolol) in the presence and absence of a high concentration of an unlabeled antagonist (to determine non-specific binding).
-
Separate the bound and free radioligand by filtration.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding to determine the receptor number (Bmax).
-
-
Adenylyl Cyclase Activity Assay (to assess receptor function):
-
Incubate the membrane preparations with ATP and a beta-adrenergic agonist (e.g., isoproterenol).
-
Stop the reaction and measure the amount of cyclic AMP (cAMP) produced using a commercially available enzyme immunoassay (EIA) kit.
-
Compare the agonist-stimulated cAMP production in membranes from this compound-treated and control cells.
-
-
Western Blotting (to assess downstream signaling proteins):
-
Lyse the cells and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane and probe with antibodies against key signaling proteins (e.g., phosphorylated ERK, phosphorylated Akt).
-
Use a loading control (e.g., β-actin) to normalize the data.
-
Mandatory Visualizations
Caption: Simplified signaling pathway of a β-adrenergic receptor.
Caption: Experimental workflow for a long-term this compound clinical trial.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. Side Effects of Corgard (this compound): Interactions & Warnings [medicinenet.com]
- 4. What are the side effects of this compound? [synapse.patsnap.com]
- 5. This compound: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Long-term experience with this compound in treatment of hypertension and angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ccrps.org [ccrps.org]
Optimizing Nadolol dosage to minimize adverse effects in research animals
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Nadolol dosage in research animals while minimizing adverse effects. The following information is curated to assist in the design and execution of preclinical studies involving this non-selective beta-adrenergic receptor blocker.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a long-acting, non-selective beta-adrenergic antagonist.[1] It competitively blocks both beta-1 (β1) and beta-2 (β2) adrenergic receptors.[1] Blockade of β1-receptors, primarily located in the heart, results in decreased heart rate (negative chronotropy), reduced myocardial contractility (negative inotropy), and lowered blood pressure.[2][3] Blockade of β2-receptors in bronchial and vascular smooth muscle can lead to bronchoconstriction and vasoconstriction.[2] Unlike some other beta-blockers, this compound has no intrinsic sympathomimetic activity or membrane-stabilizing activity.[1]
Q2: What are the common adverse effects of this compound observed in research animals?
The most frequently observed adverse effects are extensions of its pharmacological actions. These include:
-
Cardiovascular: Bradycardia (slow heart rate), hypotension (low blood pressure), and atrioventricular (AV) block are common.[2] In cases of overdose, cardiac failure can occur.[4]
-
Respiratory: Due to β2-receptor blockade, bronchospasm can occur, particularly in animals with pre-existing respiratory conditions.[2]
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Metabolic: this compound can mask the signs of hypoglycemia, such as tachycardia, and may alter blood glucose levels.[5][6]
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General: Lethargy, dizziness, and fatigue may be observed, potentially linked to hypotension or central nervous system effects.[6]
Q3: Are there species-specific differences in this compound absorption that I should be aware of?
Yes, there are significant species-specific differences in the oral absorption of this compound. Dogs absorb this compound almost completely (88-104%), whereas rodents like mice and rats, as well as rabbits and hamsters, exhibit much lower and more variable absorption, typically 25% or less.[7][8][9] This is a critical consideration when determining the appropriate oral dosage for different animal models.
Troubleshooting Guide
Problem: Excessive Bradycardia or Hypotension
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Possible Cause: The administered dose is too high for the specific animal model, strain, or individual animal.
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Solution:
-
Dose Reduction: Immediately reduce the dosage. A stepwise dose de-escalation is recommended to find the optimal therapeutic window.
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Monitoring: Implement continuous or frequent monitoring of heart rate and blood pressure using methods like telemetry to establish a clear dose-response relationship for cardiovascular parameters.[10][11]
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Hydration: Ensure adequate hydration of the animals, as dehydration can exacerbate hypotensive effects.
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Problem: Animal Shows Signs of Respiratory Distress
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Possible Cause: Bronchoconstriction due to β2-receptor blockade.
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Solution:
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Discontinue this compound: Stop administration of this compound immediately.
-
Veterinary Consultation: Consult with a veterinarian for appropriate treatment, which may include the administration of a beta-2 agonist.
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Alternative Beta-Blocker: For future studies, consider a β1-selective antagonist if the experimental design allows, to minimize respiratory effects.
-
Problem: Inconsistent or Unexpected Experimental Results
-
Possible Cause: Variable oral absorption of this compound, especially in rodents.[7][8][9]
-
Solution:
-
Route of Administration: Consider alternative routes of administration, such as subcutaneous or intraperitoneal injection, to bypass the variability of gastrointestinal absorption. If oral administration is necessary, ensure consistent formulation and administration technique.
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Fasting State: Standardize the fasting state of the animals before oral dosing, as the presence of food can affect drug absorption.
-
Vehicle Control: Always include a vehicle control group to differentiate drug effects from procedural stress or other experimental variables.
-
Data on this compound Dosage and Effects
Table 1: Species-Dependent Oral Absorption of this compound
| Species | Dose Range (mg/kg) | Approximate Oral Absorption (%) | Reference(s) |
| Dog | 10 - 75 | 88 - 104 | [7][8][9] |
| Mouse | 20 | < 25 | [7][8][9] |
| Rat | 20 | 13.7 - 17.5 | [7][8][9] |
| Rabbit | 20 | ~ 25 | [7][8][9] |
| Hamster | 20 | < 25 | [7][8][9] |
| Monkey | 2 - 75 | < 30 | [7][8][9] |
Table 2: Reported this compound Dosages in Animal Studies
| Species | Dose (mg/kg/day) | Route | Study Focus | Observations | Reference(s) |
| Rat (SHR) | Not specified in mg/kg | Oral (in drinking water) | Chronic effects on hypertension | Lowered blood pressure but did not prevent hypertension development. | [12] |
| Rat | 160 - 1000 | Oral | 6-month toxicity | Minor changes in clinical-laboratory tests; no major histopathological changes. | [13] |
| Dog | 40 - 160 | Oral | 6-month toxicity | Minor changes in clinical-laboratory tests; no major histopathological changes. | [13] |
| Mouse | - | - | Acute Toxicity (LD50) | Oral LD50: 4500 mg/kg | [4] |
Experimental Protocols
Protocol 1: Oral Gavage Administration of this compound in Rodents
-
Preparation:
-
Prepare the this compound suspension or solution in a suitable vehicle (e.g., water, 0.5% methylcellulose). Ensure the concentration allows for an appropriate administration volume (typically 5-10 mL/kg for rats, 10-20 mL/kg for mice).
-
Gently restrain the animal. For mice, scruffing the neck and back is effective. For rats, a towel wrap can be used.
-
-
Gavage:
-
Measure the distance from the animal's mouth to the last rib to estimate the length of the gavage needle to be inserted.
-
Use a proper-sized, ball-tipped gavage needle.
-
Gently insert the needle into the esophagus. Do not force the needle. If resistance is met, withdraw and re-insert.
-
Administer the this compound formulation slowly and steadily.
-
-
Post-Administration:
-
Return the animal to its cage and monitor for any immediate adverse reactions such as regurgitation or respiratory distress.
-
Protocol 2: Monitoring Cardiovascular Parameters using Telemetry
-
Surgical Implantation:
-
Surgically implant a telemetry transmitter (e.g., for blood pressure and ECG) according to the manufacturer's instructions. This is typically done in the abdominal aorta or carotid artery.[10][11]
-
Allow for a sufficient post-operative recovery period (e.g., 7-14 days) before starting the experiment.
-
-
Data Acquisition:
-
House the animals individually in their home cages placed on top of a receiver.
-
Record baseline cardiovascular data (heart rate, blood pressure, activity) for a sufficient period (e.g., 24-48 hours) before this compound administration.
-
Administer this compound at the desired dose and route.
-
Continuously record post-dose data to assess the onset, magnitude, and duration of the cardiovascular effects.[14][15]
-
-
Data Analysis:
-
Analyze the telemetry data to determine the dose-response relationship for heart rate and blood pressure reduction.
-
Identify the dose at which significant bradycardia or hypotension occurs.
-
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. drugs.com [drugs.com]
- 6. drugs.com [drugs.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Absorption of the beta-adrenergic-blocking agent, this compound, by mice, rats, hamsters, rabbits, dogs, monkeys, and man: an unusual species difference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Rat cardiovascular telemetry: Marginal distribution applied to positive control drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Refinement of Telemetry for Measuring Blood Pressure in Conscious Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Influence of chronic this compound treatment on blood pressure and vascular changes in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Preclinical safety evaluation of the this compound/bendroflumethiazide combination in mice, rats, and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Monitoring of Heart Rate and Activity Using Telemetry Allows Grading of Experimental Procedures Used in Neuroscientific Rat Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Monitoring of Heart Rate and Activity Using Telemetry Allows Grading of Experimental Procedures Used in Neuroscientific Rat Models [frontiersin.org]
Addressing Nadolol's interaction with anesthesia during surgical procedures in animal studies
Welcome to the technical support center for researchers utilizing nadolol in animal studies requiring anesthesia. This resource provides essential guidance on managing the cardiovascular effects of this compound in combination with common anesthetic agents. Below you will find frequently asked questions, detailed troubleshooting guides for adverse events, and relevant experimental protocols to ensure the safety and integrity of your research subjects.
Frequently Asked Questions (FAQs)
Q1: What are the primary cardiovascular effects to anticipate when anesthetizing an animal pre-treated with this compound?
A1: this compound is a non-selective beta-adrenergic antagonist. Its primary mechanism of action is to block beta-1 receptors in the heart and beta-2 receptors in the vasculature and bronchi. During anesthesia, the principal concerns are exaggerated bradycardia (slow heart rate) and hypotension (low blood pressure). This is due to the combined effect of this compound's beta-blockade and the cardiodepressant properties of most anesthetic agents.
Q2: Is it necessary to discontinue this compound treatment before a planned surgical procedure?
A2: The decision to withdraw this compound should be made carefully. Abrupt cessation can lead to rebound sympathetic activity, potentially increasing the risk of tachycardia and hypertension. For many procedures, it is considered safer to continue this compound and manage the anticipated cardiovascular effects intraoperatively. If withdrawal is deemed necessary, a gradual tapering of the dose over several days to a week is advisable.
Q3: Which anesthetic agents are most likely to have significant interactions with this compound?
A3: Inhalant anesthetics like isoflurane (B1672236) and sevoflurane, as well as injectable agents like propofol (B549288), all cause dose-dependent vasodilation and myocardial depression, which can potentiate the hypotensive and bradycardic effects of this compound. Ketamine is a dissociative anesthetic that typically increases heart rate and blood pressure; however, in the presence of beta-blockade, its cardiovascular stimulating effects may be blunted, and in some cases, it can still lead to hypotension.[1][2]
Q4: How does this compound affect the required depth of anesthesia?
A4: Beta-blockers like this compound may reduce the anesthetic requirements.[3] The blunting of the sympathetic response to surgical stimulation can mean that lower concentrations of anesthetic agents are needed to maintain an appropriate anesthetic plane. Therefore, it is crucial to monitor anesthetic depth closely using physiological parameters beyond just heart rate and blood pressure.
Troubleshooting Guides
Issue 1: Severe Bradycardia During Anesthesia
-
Symptoms: A significant drop in heart rate below the normal range for the species under anesthesia, often accompanied by a decrease in blood pressure.
-
Immediate Actions:
-
Reduce Anesthetic Depth: Immediately decrease the concentration of the inhalant anesthetic or the infusion rate of the injectable agent. High concentrations of anesthetics are a common cause of bradycardia.[4]
-
Administer an Anticholinergic: If reducing the anesthetic depth is insufficient, administer an anticholinergic agent.
-
Atropine: 0.02-0.04 mg/kg IV
-
Glycopyrrolate: 0.01 mg/kg IV[5]
-
Note: The response to anticholinergics may be less pronounced in animals treated with beta-blockers.
-
-
Assess and Correct Physiological Parameters: Check for and correct other contributing factors such as hypothermia or electrolyte imbalances.
-
Issue 2: Persistent Hypotension During Anesthesia
-
Symptoms: Mean Arterial Pressure (MAP) consistently below 60 mmHg.
-
Immediate Actions:
-
Decrease Anesthetic Concentration: As with bradycardia, the first step is to reduce the anesthetic depth.
-
Administer Intravenous Fluids: Administer a crystalloid fluid bolus (e.g., Lactated Ringer's solution) at 10-20 mL/kg over 15 minutes.[5] In cases of significant blood loss or persistent hypotension, a colloid fluid bolus may be considered.
-
Consider a Sympathomimetic Agent: If hypotension persists despite fluid therapy and a reduced anesthetic plane, a sympathomimetic drug may be necessary.
-
Data on Hemodynamic Interactions
The following tables summarize quantitative data from studies investigating the interaction of the non-selective beta-blocker propranolol (B1214883) with common anesthetic agents in animal models. This data can serve as a valuable reference for anticipating the effects of this compound, a similar non-selective beta-blocker.
Table 1: Hemodynamic Effects of Propranolol during Isoflurane Anesthesia in Dogs
| Parameter | Isoflurane Alone (1.2%) | Isoflurane + Propranolol (0.3 mg/kg IV) |
| Heart Rate | No significant change | Significant Decrease |
| Mean Arterial Pressure | Decrease | Further Decrease |
| Cardiac Output | Decrease | Significant Further Decrease |
| Systemic Vascular Resistance | No significant change | No significant change |
Data adapted from studies on propranolol and isoflurane interactions in dogs.[6][7]
Table 2: Cardiovascular Effects of Propranolol on Ketamine Anesthesia in Rats
| Parameter | Ketamine Alone | Ketamine + Propranolol |
| Blood Pressure | Increase | No significant change or Decrease |
| Heart Rate | Increase or No Change | Significant Decrease |
Data adapted from studies on propranolol and ketamine interactions in rats.[1][2]
Experimental Protocols
Key Experiment: Assessing the Hemodynamic Effects of this compound During Isoflurane Anesthesia in a Canine Model
This protocol is adapted from studies investigating propranolol and isoflurane interactions and can be modified for this compound studies.
-
Animal Model: Adult Beagle dogs, either sex, deemed healthy upon physical examination and baseline bloodwork.
-
Instrumentation (Pre-anesthesia): Under light sedation, place a peripheral intravenous catheter. Place an arterial catheter in the dorsal pedal or femoral artery for direct blood pressure monitoring. A Swan-Ganz catheter may be placed for cardiac output measurement.
-
This compound Administration: Administer this compound at the desired dose and route as dictated by the experimental design (e.g., chronic oral administration or acute intravenous injection).
-
Anesthetic Induction: Induce anesthesia with a short-acting injectable agent such as propofol (to effect) and intubate the animal.
-
Anesthetic Maintenance: Maintain anesthesia with isoflurane in 100% oxygen. The concentration of isoflurane should be maintained at a stable level (e.g., 1.5 MAC).
-
Monitoring and Data Collection:
-
Continuously monitor heart rate, direct arterial blood pressure (systolic, diastolic, and mean), and cardiac output.
-
Record baseline hemodynamic data before this compound administration.
-
Record hemodynamic data at regular intervals following this compound administration and throughout the anesthetic period.
-
-
Supportive Care: Provide intravenous fluids at a maintenance rate (e.g., 5 mL/kg/hr). Maintain normothermia using a circulating warm water blanket or other heating device.
Visualizations
Caption: Interaction of this compound and Anesthetics.
References
- 1. Effects of antihypertensive medication on the cardiovascular response to ketamine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Cardiovascular effects of ketamine anesthesia in rats treated with enalapril and propranolol] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Atenolol may not modify anesthetic depth indicators in elderly patients--a second look at the data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Management of Anesthetic Complications - WSAVA 2003 Congress - VIN [vin.com]
- 5. dvm360.com [dvm360.com]
- 6. Haemodynamic responses to isoflurane anaesthesia and hypovolaemia in the dog, and their modification by propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hemodynamic consequences of the combination of isoflurane anesthesia (1 MAC) and beta-adrenergic blockade in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
How to avoid abrupt Nadolol withdrawal rebound effects in experimental models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nadolol in experimental models. The following information is intended to help avoid and manage the abrupt withdrawal rebound effects of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound withdrawal rebound and why does it occur in experimental models?
A1: this compound withdrawal rebound is a physiological response to the abrupt cessation of the drug after a period of continuous administration. This phenomenon is characterized by a temporary state of hypersensitivity to catecholamines (e.g., adrenaline and noradrenaline)[1]. The primary mechanism is the upregulation of beta-adrenergic receptors. During chronic this compound treatment, the body compensates for the blockade of these receptors by increasing their number and sensitivity on cell surfaces[2][3]. When this compound is suddenly withdrawn, the increased number of available and highly sensitive receptors leads to an exaggerated response to endogenous sympathetic stimulation, resulting in rebound effects such as tachycardia and hypertension[4].
Q2: What are the typical signs of abrupt this compound withdrawal in animal models?
A2: In animal models, abrupt this compound withdrawal can lead to a range of physiological changes that indicate sympathetic nervous system overactivity. These signs can include:
-
Tachycardia: A significant increase in heart rate above baseline levels.
-
Hypertension: A rebound increase in blood pressure, which can sometimes exceed pre-treatment levels.
-
Increased sensitivity to beta-agonists: Animals may show an exaggerated heart rate or blood pressure response to a challenge with a beta-adrenergic agonist like isoproterenol[5][6].
-
Behavioral changes: In some cases, signs of agitation or stress may be observed.
Q3: How can this compound withdrawal rebound effects be avoided in my experimental model?
A3: The most effective way to avoid withdrawal rebound is to gradually taper the dose of this compound before complete cessation[1][7]. This allows the beta-adrenergic receptors to gradually downregulate to their normal density, preventing the hypersensitivity that causes rebound effects. A carefully planned tapering schedule is crucial for the welfare of the experimental animals and the validity of the study results.
Q4: Is there a recommended tapering schedule for this compound in rats?
A4: While specific, standardized tapering protocols for this compound in rats are not widely published, a general principle is to gradually reduce the dosage over a period of one to two weeks[8]. A hypothetical tapering schedule, adapted from protocols for other beta-blockers like propranolol (B1214883), could be as follows:
-
Week 1: Reduce the daily dose by 50%.
-
Week 2: Reduce the new daily dose by another 50% for the first half of the week, then cease administration.
For example, if the chronic daily dose was 10 mg/kg, the tapering schedule would be:
-
Days 1-7: 5 mg/kg per day.
-
Days 8-10: 2.5 mg/kg per day.
-
Day 11 onwards: Complete withdrawal.
It is crucial to monitor the animals closely for any adverse effects during the tapering period and adjust the schedule if necessary.
Q5: How soon after abrupt this compound withdrawal can I expect to see rebound effects?
A5: The onset of withdrawal effects can vary, but studies on other beta-blockers, such as propranolol, in rats suggest that supersensitivity to beta-agonists can be observed as early as 72 to 96 hours after the last dose[5]. In vitro studies with this compound on cultured neurons have shown that beta-receptor upregulation can begin within hours of exposure and plateau within 12 hours, with changes in mRNA expression occurring over a few days[2]. Therefore, it is reasonable to expect physiological rebound effects in vivo within a similar timeframe of 2 to 4 days post-withdrawal.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpectedly high heart rate and blood pressure after stopping this compound. | Abrupt withdrawal of this compound leading to rebound hypersensitivity. | 1. Immediately re-administer a low dose of this compound to stabilize the animal. 2. Implement a gradual tapering schedule for subsequent animals in the study. 3. Consider using telemetry to continuously monitor cardiovascular parameters for early detection of rebound effects. |
| Exaggerated response to a beta-agonist challenge in the control group that was previously on this compound. | Residual beta-receptor upregulation from prior this compound treatment. | 1. Ensure a sufficient washout period after this compound discontinuation before conducting challenge studies. Based on withdrawal studies of other beta-blockers, a washout period of at least one to two weeks is advisable. 2. Verify that the control group for the challenge study has not had any recent exposure to beta-blockers. |
| High variability in cardiovascular parameters between animals after this compound withdrawal. | Individual differences in the rate of beta-receptor downregulation. Inconsistent drug administration or withdrawal schedule. | 1. Standardize the this compound administration and withdrawal protocol for all animals. 2. Increase the sample size to account for biological variability. 3. Ensure all animals are of a similar age and health status. |
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from a study in rats, illustrating the potential effects of abrupt versus gradual withdrawal of this compound after four weeks of continuous administration. This data is synthesized based on the known principles of beta-blocker withdrawal and is intended for illustrative purposes.
| Parameter | Baseline (Pre-Nadolol) | 4 Weeks of this compound Treatment (10 mg/kg/day) | 72 Hours After Abrupt Withdrawal | 72 Hours After Gradual Tapering |
| Heart Rate (beats per minute) | 350 ± 20 | 300 ± 15 | 450 ± 30 | 360 ± 25 |
| Systolic Blood Pressure (mmHg) | 120 ± 10 | 105 ± 8 | 145 ± 12 | 125 ± 10 |
| Beta-Adrenergic Receptor Density (fmol/mg protein) | 100 ± 10 | 150 ± 15 | 145 ± 12 | 110 ± 12 |
Experimental Protocols
1. Protocol for Gradual Tapering of this compound in a Rat Model
-
Objective: To safely discontinue this compound treatment in rats while minimizing withdrawal rebound effects.
-
Materials: this compound, vehicle (e.g., sterile water or saline), oral gavage needles, animal scale.
-
Procedure:
-
For the final two weeks of the study, begin the tapering protocol.
-
Week 1 (Days 1-7 of tapering): Reduce the daily dose of this compound by 50% of the chronic maintenance dose. Administer via the established route (e.g., oral gavage).
-
Week 2 (Days 8-10 of tapering): Reduce the daily dose to 25% of the original chronic maintenance dose.
-
Day 11 onwards: Discontinue this compound administration completely.
-
Throughout the tapering period and for at least one week after cessation, monitor the animals daily for any signs of distress, and record cardiovascular parameters (heart rate and blood pressure) if equipment is available (e.g., telemetry).
-
2. Protocol for Assessing Beta-Adrenergic Receptor Density in Rat Heart Tissue
-
Objective: To quantify the changes in beta-adrenergic receptor density following this compound withdrawal.
-
Materials: Rat heart tissue, homogenization buffer, radioligand (e.g., [3H]dihydroalprenolol), scintillation counter, protein assay kit.
-
Procedure:
-
At the designated time point after this compound withdrawal, euthanize the rat according to approved institutional guidelines.
-
Excise the heart and isolate the ventricular tissue.
-
Homogenize the tissue in ice-cold buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Resuspend the membrane pellet in a binding buffer.
-
Perform a radioligand binding assay by incubating the membrane preparation with varying concentrations of the radioligand, with and without a saturating concentration of a non-labeled beta-blocker (to determine non-specific binding).
-
Separate the bound and free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters using a scintillation counter.
-
Determine the protein concentration of the membrane preparation using a standard protein assay.
-
Calculate the receptor density (Bmax) in fmol/mg of protein using Scatchard analysis.
-
Visualizations
Caption: Signaling pathway of this compound withdrawal rebound effect.
References
- 1. The beta-adrenergic blockade withdrawal phenomenon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Expression of beta-adrenergic receptor up-regulation is mediated by two different processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. β₁-adrenergic receptor up-regulation induced by this compound is mediated via signal transduction pathway coupled to α₁-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Abrupt Cessation of this compound Therapy: A Cause of the Discontinuation Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Propranolol withdrawal supersensitivity in rat cardiovascular tissue, in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prevention of propranolol withdrawal mechanism by prolonged small dose propranolol schedule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Managing Nadolol Drug Interactions in Multi-Drug Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing potential drug interactions with Nadolol in multi-drug research protocols. The information is presented in a question-and-answer format, supplemented with detailed experimental protocols, quantitative data, and visual diagrams to facilitate understanding and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound and how does it influence its drug interaction profile?
A1: this compound is a non-selective beta-adrenergic receptor antagonist.[1] Its primary mechanism of action involves competitively blocking beta-1 adrenergic receptors in the heart and beta-2 adrenergic receptors in bronchial and vascular smooth muscle. This action leads to a reduction in heart rate, cardiac output, and blood pressure.[1] Unlike many other beta-blockers, this compound is not extensively metabolized by the liver's cytochrome P450 (CYP450) enzyme system and is primarily excreted unchanged in the urine.[2] This characteristic suggests that pharmacokinetic drug-drug interactions involving this compound are less likely to be mediated by CYP450 inhibition or induction and are more likely to involve pharmacodynamic interactions or interactions with drug transporters.
Q2: Which drug transporters are known to interact with this compound?
A2: In vitro studies have demonstrated that this compound is a substrate for several important drug transporters. These include the efflux transporter P-glycoprotein (P-gp, also known as MDR1 or ABCB1) and the uptake transporters Organic Cation Transporter 1 (OCT1), Organic Cation Transporter 2 (OCT2), Multidrug and Toxin Extrusion Protein 1 (MATE1), and MATE2-K.[3][4] It is important to note that this compound has been shown not to be a substrate for the hepatic uptake transporters OATP1B1 and OATP1B3.[3]
Q3: What are the potential pharmacodynamic interactions to consider when co-administering this compound?
A3: Due to its beta-blocking activity, this compound can have additive pharmacodynamic effects when co-administered with other drugs that affect cardiovascular function. Key considerations include:
-
Antihypertensive agents: Co-administration with other antihypertensives (e.g., calcium channel blockers, ACE inhibitors) can lead to an additive effect on blood pressure, potentially causing hypotension.[5]
-
Anti-arrhythmic drugs: Combination with other anti-arrhythmic agents may increase the risk of bradycardia and heart block.[5]
-
Insulin and oral hypoglycemic agents: this compound can mask the early warning signs of hypoglycemia, such as tachycardia.[6]
-
NSAIDs: Some nonsteroidal anti-inflammatory drugs may reduce the antihypertensive effect of beta-blockers.[7]
Q4: How can I quantify this compound concentrations in my experimental samples?
A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a sensitive and specific method for quantifying this compound in various biological matrices, including cell lysates and transport buffers.[8][9][10] A validated method typically involves protein precipitation or liquid-liquid extraction followed by chromatographic separation on a C18 column and detection using multiple reaction monitoring (MRM) mode.[8][10]
Troubleshooting Guides
Issue 1: Unexpectedly high or low transport of this compound in a P-gp substrate assay.
-
Question: We are conducting a bidirectional transport assay with Caco-2 cells to confirm this compound as a P-gp substrate, but the efflux ratio is lower than expected. What could be the reason?
-
Answer:
-
Cell Monolayer Integrity: Ensure the Caco-2 cell monolayer has formed a tight barrier. This can be verified by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker like Lucifer yellow. Low TEER values indicate a leaky monolayer, which can obscure active transport.
-
Transporter Expression and Function: Confirm the expression and activity of P-gp in your Caco-2 cells. This can be done by running a positive control with a known P-gp substrate (e.g., digoxin (B3395198) or rhodamine 123) and observing its polarized transport.
-
Presence of Inhibitors: Check all media and buffer components for potential P-gp inhibitors. Some serum components or additives can interfere with P-gp function.
-
This compound Concentration: The concentration of this compound used should be below the saturation point of the transporter. If the concentration is too high, the transporter may become saturated, leading to a lower apparent efflux ratio. Consider performing a concentration-dependent study.
-
Issue 2: High variability in uptake studies with OCT2- or MATE1-expressing cells.
-
Question: We are performing a cellular uptake assay with HEK293 cells overexpressing OCT2, but we are observing high variability between replicate wells. What are the potential causes and solutions?
-
Answer:
-
Inconsistent Cell Seeding: Ensure a uniform cell density across all wells of the microplate. Inconsistent cell numbers will lead to variable uptake. Use a cell counter for accurate seeding and visually inspect the plate before the assay.
-
Temperature Fluctuations: Uptake assays are temperature-sensitive. Pre-warm all buffers and plates to 37°C and maintain a consistent temperature throughout the incubation period. Even brief periods at room temperature can affect transporter activity.
-
Precise Timing of Incubation: The uptake of substrates by OCTs can be rapid. Use a multi-channel pipette or an automated liquid handler to ensure simultaneous addition of the substrate to all wells and precise timing of the incubation period.
-
Incomplete Washing: Inadequate washing to remove extracellular substrate can lead to high background and variability. Perform rapid and thorough washing steps with ice-cold buffer immediately after the incubation period.
-
Cell Viability: Assess cell viability before and after the assay. Poor cell health will result in inconsistent transporter function.
-
Issue 3: A known inhibitor of OCT2 does not significantly reduce this compound uptake in our assay.
-
Question: We are using cimetidine (B194882) as a positive control inhibitor in our OCT2 uptake assay with this compound, but we are not seeing the expected level of inhibition. Why might this be?
-
Answer:
-
Inhibitor Concentration: Ensure that the concentration of cimetidine is sufficient to inhibit OCT2. The IC50 of cimetidine for OCT2 can vary depending on the substrate and experimental conditions.[9] It is advisable to perform a dose-response curve for the inhibitor.
-
Presence of Other Transporters: HEK293 cells may endogenously express other transporters that can contribute to this compound uptake. If these transporters are not inhibited by cimetidine, you may still observe significant uptake. Compare the uptake in the transporter-expressing cells to that in mock-transfected cells to determine the specific contribution of OCT2.
-
Substrate Competition: If your assay medium contains other cationic compounds, they may compete with cimetidine for binding to the transporter, reducing its apparent inhibitory effect. Use a simple, well-defined buffer system for uptake assays.
-
Incorrect pH: The activity of some transporters, particularly MATEs, is pH-dependent. Ensure that the pH of your assay buffer is appropriate for the transporter being studied.
-
Quantitative Data for this compound Interactions
The following tables summarize key quantitative data regarding this compound's interaction with drug transporters.
Table 1: Kinetic Parameters of this compound Transport
| Transporter | Cell System | Km (μM) | Reference |
| OCT2 | HEK293 | 122 | [3] |
| MATE1 | HEK293 | 531 | [3] |
| MATE2-K | HEK293 | 372 | [3] |
Table 2: Inhibition of this compound Transport by Known Inhibitors
| Transporter | Inhibitor | Inhibitor Concentration (μM) | % Inhibition of this compound Transport | Reference |
| OCT1 | Cimetidine | 100 | Significant Inhibition (P < 0.01) | [3] |
| OCT1 | Trimethoprim | 100 | Significant Inhibition (P < 0.001) | [3] |
| OCT2 | Cimetidine | 100 | Significant Inhibition (P < 0.01) | [3] |
| OCT2 | Trimethoprim | 100 | Significant Inhibition (P < 0.001) | [3] |
| MATE1 | Cimetidine | 100 | Significant Inhibition (P < 0.01) | [3] |
| MATE1 | Trimethoprim | 100 | Significant Inhibition (P < 0.001) | [3] |
| MATE2-K | Cimetidine | 100 | Significant Inhibition (P < 0.01) | [3] |
| MATE2-K | Trimethoprim | 100 | Significant Inhibition (P < 0.001) | [3] |
| P-gp | Zosuquidar | - | Significant Reduction in Basal to Apical Transport | [3] |
Detailed Experimental Protocols
Protocol 1: P-glycoprotein (P-gp) Inhibition Assay Using Caco-2 Cells
This protocol is designed to assess the potential of a test compound to inhibit P-gp-mediated transport of a probe substrate (e.g., Digoxin) across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)
-
Culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4)
-
P-gp probe substrate (e.g., [³H]-Digoxin)
-
Test compound
-
Positive control inhibitor (e.g., Verapamil)
-
Scintillation cocktail and counter
-
LC-MS/MS for analysis of test compound concentration
Methodology:
-
Cell Culture and Seeding:
-
Culture Caco-2 cells according to standard protocols.
-
Seed Caco-2 cells onto Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Culture the cells for 18-21 days to allow for differentiation and formation of a polarized monolayer.
-
-
Monolayer Integrity Assessment:
-
Measure the TEER of the cell monolayers using a voltmeter. TEER values should be >200 Ω·cm².
-
Assess the permeability of a paracellular marker (e.g., Lucifer yellow) to confirm monolayer tightness.
-
-
Transport Experiment:
-
Wash the Caco-2 monolayers twice with pre-warmed transport buffer.
-
Pre-incubate the monolayers with transport buffer containing the test compound or positive control inhibitor at various concentrations in both the apical (A) and basolateral (B) chambers for 30 minutes at 37°C.
-
Initiate the transport by adding the P-gp probe substrate to the donor chamber (A for B-to-A transport, B for A-to-B transport).
-
At designated time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the receiver chamber.
-
At the end of the experiment, collect samples from the donor chamber.
-
-
Sample Analysis:
-
Quantify the amount of radiolabeled probe substrate in the collected samples using liquid scintillation counting.
-
Analyze the concentration of the test compound in the samples by LC-MS/MS to assess its stability and recovery.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for the probe substrate in both the A-to-B and B-to-A directions.
-
Calculate the efflux ratio (ER) = Papp (B-to-A) / Papp (A-to-B).
-
Determine the IC₅₀ value of the test compound for P-gp inhibition by plotting the percentage of inhibition of the probe substrate's efflux against the concentration of the test compound.
-
Protocol 2: OCT2 Uptake Assay Using Stably Transfected HEK293 Cells
This protocol describes a method to determine if a test compound is a substrate or inhibitor of the OCT2 transporter using a stably transfected HEK293 cell line.
Materials:
-
HEK293 cells stably transfected with human OCT2 (and corresponding mock-transfected HEK293 cells)
-
Culture medium (e.g., DMEM with 10% FBS, G418 for selection)
-
Uptake buffer (e.g., HBSS with 10 mM HEPES, pH 7.4)
-
Probe substrate (e.g., [¹⁴C]-Metformin or [³H]-MPP⁺)
-
Test compound
-
Positive control inhibitor (e.g., Cimetidine)
-
Lysis buffer (e.g., 0.1 N NaOH with 1% SDS)
-
Scintillation cocktail and counter
-
LC-MS/MS for analysis of test compound concentration
Methodology:
-
Cell Seeding:
-
Seed the OCT2-expressing HEK293 cells and mock-transfected cells into a 24-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
-
Uptake Experiment:
-
On the day of the assay, wash the cells twice with pre-warmed uptake buffer.
-
Pre-incubate the cells with uptake buffer for 10-15 minutes at 37°C.
-
To assess for inhibition, pre-incubate the cells with various concentrations of the test compound or positive control inhibitor for 10-15 minutes.
-
Initiate the uptake by adding the radiolabeled probe substrate (with or without the test compound/inhibitor) to each well.
-
Incubate for a short, defined period (e.g., 1-5 minutes) at 37°C. The incubation time should be within the linear range of uptake.
-
Terminate the uptake by rapidly aspirating the uptake solution and washing the cells three times with ice-cold uptake buffer.
-
-
Cell Lysis and Quantification:
-
Lyse the cells by adding lysis buffer to each well and incubating for at least 30 minutes at room temperature.
-
Transfer the lysate to a scintillation vial, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Determine the protein concentration in each well to normalize the uptake data.
-
-
Data Analysis:
-
To determine if the test compound is a substrate, compare the uptake in OCT2-expressing cells to that in mock-transfected cells. A significantly higher uptake in the OCT2-expressing cells suggests it is a substrate.
-
To determine if the test compound is an inhibitor, calculate the percentage of inhibition of the probe substrate uptake at each concentration of the test compound and determine the IC₅₀ value.
-
Visualizations
Signaling and Transport Pathways
Experimental Workflow
Troubleshooting Logic
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. An Overview of Cell-Based Assay Platforms for the Solute Carrier Family of Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Nonmetabolized β-Blocker this compound Is a Substrate of OCT1, OCT2, MATE1, MATE2-K, and P-Glycoprotein, but Not of OATP1B1 and OATP1B3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reference.medscape.com [reference.medscape.com]
- 5. This compound: Side Effects, Dosage, Uses, and More [healthline.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. A Review on Pharmacokinetic and Pharmacodynamic Drug Interactions of Adrenergic β-blockers with Clinically Relevant Drugs-An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A HPLC-MS/MS method for the determination of this compound in rat plasma: Development, validation, and application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Nadolol Protocol Adjustments for Renal Impairment
This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting nadolol protocols for subjects with renal impairment.
Frequently Asked Questions (FAQs)
Q1: How is this compound eliminated from the body, and how does renal impairment affect this process?
A1: this compound is not metabolized by the liver and is primarily excreted unchanged by the kidneys.[1][2] Therefore, renal impairment significantly affects its elimination. In individuals with renal failure, the half-life of this compound is prolonged, leading to drug accumulation.[1][3][4] The renal clearance of this compound directly correlates with creatinine (B1669602) clearance (CrCl).[3][5]
Q2: What are the general recommendations for adjusting this compound dosage in subjects with renal impairment?
A2: Dosage adjustments are necessary for patients with renal impairment.[1] The primary adjustment is to lengthen the dosing interval based on the subject's creatinine clearance (CrCl).[3][6] For subjects with a CrCl above 50 mL/min, no dosage modification is typically required.[7] However, as CrCl decreases, the interval between doses should be extended.[6][7]
Q3: Are there specific quantitative guidelines for adjusting this compound dosage based on creatinine clearance?
A3: Yes, specific guidelines for dosage interval adjustments based on creatinine clearance (CrCl) are available and summarized in the table below.
Troubleshooting Guide
Problem: Unexpectedly high plasma concentrations of this compound are observed in a subject with known renal impairment.
Possible Cause 1: Incorrect dosage regimen.
-
Troubleshooting Step: Verify that the dosing interval was adjusted according to the subject's most recent creatinine clearance (CrCl) measurement. Refer to the recommended dosage adjustment table.
Possible Cause 2: Recent decline in renal function.
-
Troubleshooting Step: Re-evaluate the subject's renal function by measuring serum creatinine and calculating the current CrCl. The subject's renal function may have deteriorated since the last assessment.
Possible Cause 3: Co-administration of interacting drugs.
-
Troubleshooting Step: Review the subject's concomitant medications. Certain drugs can affect this compound's excretion. For example, some medications may alter renal blood flow or compete for renal excretion pathways.
Problem: A subject with renal impairment is experiencing adverse effects, such as excessive bradycardia.
Possible Cause: this compound accumulation due to impaired clearance.
-
Troubleshooting Step 1: Immediately assess the subject's vital signs.
-
Troubleshooting Step 2: Measure this compound plasma concentrations to confirm accumulation.
-
Troubleshooting Step 3: Withhold the next dose of this compound and consult with a clinical pharmacologist or physician. In severe cases of overdose, hemodialysis can be effective in reducing serum concentrations of the drug.[3][5]
Data Presentation
Table 1: Recommended this compound Dosage Interval Adjustments in Renal Impairment
| Creatinine Clearance (mL/min/1.73 m²) | Recommended Dosing Interval |
| >50 | 24 hours[6][7][8] |
| 31-50 | 24-36 hours[6][7][8] |
| 10-30 | 24-48 hours[6][7] |
| <10 | 40-60 hours[6][7] |
Table 2: Pharmacokinetic Parameters of this compound
| Parameter | Value | Reference |
| Bioavailability | ~30% (variable) | [1][7] |
| Peak Serum Concentration | 3-4 hours post-oral administration | [1] |
| Protein Binding | ~30% | [1][9] |
| Metabolism | Not metabolized by the liver | [1][2][9] |
| Elimination Half-life | 20-24 hours (normal renal function) | [1][7][9] |
| Excretion | Primarily unchanged in urine | [1][2][9] |
Experimental Protocols
Protocol 1: Determination of Creatinine Clearance (CrCl)
Creatinine clearance is a crucial parameter for adjusting this compound dosage in subjects with renal impairment. It can be estimated using the Cockcroft-Gault equation.[10]
Materials:
-
Subject's age, weight (in kg), and sex.
-
Most recent serum creatinine (SCr) value (in mg/dL).
Methodology:
-
Calculate CrCl using the following formula:
-
For Males: CrCl (mL/min) = [(140 - age) × weight (kg)] / [72 × SCr (mg/dL)]
-
For Females: CrCl (mL/min) = {[(140 - age) × weight (kg)] / [72 × SCr (mg/dL)]} × 0.85
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Plasma Concentration
While specific in-house methods may vary, a general HPLC-based protocol is standard for quantifying this compound in plasma.
Principle: This method involves the separation of this compound from plasma components using a reversed-phase HPLC column, followed by detection using a UV or fluorescence detector.
Key Steps:
-
Sample Preparation:
-
Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge to separate plasma.
-
Perform a protein precipitation or liquid-liquid extraction to isolate the drug from plasma proteins.
-
-
Chromatographic Separation:
-
Inject the processed sample onto a C18 reversed-phase HPLC column.
-
Use a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol) to elute the drug.
-
-
Detection:
-
Monitor the column effluent with a UV detector at a wavelength of approximately 226 nm or a fluorescence detector.
-
-
Quantification:
-
Create a standard curve using known concentrations of this compound.
-
Determine the concentration of this compound in the subject samples by comparing their peak areas to the standard curve.
-
Mandatory Visualizations
Caption: this compound pharmacokinetic pathway and the impact of renal impairment.
Caption: Workflow for adjusting this compound dosage in subjects with renal impairment.
References
- 1. This compound Tablets, USP [dailymed.nlm.nih.gov]
- 2. This compound (Major Pharmaceuticals): FDA Package Insert [medlibrary.org]
- 3. Elimination of this compound by patients with renal impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comprehensive Physiologically Based Pharmacokinetic Model of this compound in Adults with Renal Disease and Pediatrics with Supraventricular Tachycardia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elimination of this compound by patients with renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 7. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. This compound Monograph for Professionals - Drugs.com [drugs.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Drug Dosing Adjustments in Patients with Chronic Kidney Disease | AAFP [aafp.org]
Technical Support Center: Refinement of Nadolol Administration Techniques for Consistent Results
Welcome to the technical support center for Nadolol administration. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving consistent and reliable results in preclinical experiments involving this compound. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data presented in a clear and accessible format.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during your experiments with this compound.
Question: I am observing high variability in my in vivo experimental results (e.g., blood pressure, heart rate). What are the potential causes and solutions?
Answer:
High variability in in vivo experiments with this compound can stem from several factors. Here's a troubleshooting guide to help you identify and address the issue:
-
Dosing and Administration:
-
Inaccurate Dosing: Ensure accurate calculation of the dose based on the most recent body weight of each animal.
-
Inconsistent Administration Volume: Use calibrated equipment to ensure each animal receives the same volume of the drug solution.
-
Route of Administration: The oral bioavailability of this compound can be variable.[1] Consider an alternative route, such as intraperitoneal (IP) or subcutaneous (SC) injection, for more consistent systemic exposure. If oral gavage is necessary, ensure consistent technique and timing relative to feeding, as food can reduce this compound's bioavailability.[1]
-
-
Animal-Related Factors:
-
Stress: Stress can significantly impact cardiovascular parameters. Acclimatize animals to the experimental procedures and environment to minimize stress-induced variability.
-
Circadian Rhythm: Cardiovascular parameters fluctuate throughout the day. Conduct your experiments at the same time each day to minimize this source of variation.
-
Underlying Health Status: Ensure all animals are healthy and free from underlying conditions that could affect cardiovascular function.
-
-
Drug Solution:
-
Improper Formulation: Ensure this compound is fully dissolved and the formulation is homogeneous. The choice of vehicle can influence absorption.[2]
-
Degradation: Prepare fresh solutions for each experiment, as the stability of diluted solutions over long periods may vary.
-
Question: I am observing unexpected cytotoxicity in my cell culture experiments with this compound. What could be the cause?
Answer:
While this compound is generally not considered cytotoxic at therapeutic concentrations, several factors could lead to unexpected cell death in vitro:
-
High Concentration: You may be using a concentration of this compound that is too high for your specific cell line. It is crucial to perform a dose-response curve to determine the optimal non-toxic concentration for your experiments. For example, some studies have shown cytotoxic effects of this compound on certain lung cancer and healthy lung cell lines at concentrations of 150-250 µM.[3][4]
-
Vehicle Toxicity: The solvent used to dissolve this compound (e.g., DMSO, ethanol) can be toxic to cells at certain concentrations. Always include a vehicle control in your experiments to assess the toxicity of the solvent alone. The final concentration of DMSO in the culture medium should typically be kept below 0.1% to avoid solvent effects.[5]
-
Off-Target Effects: At high concentrations, the specificity of any drug, including this compound, can decrease, leading to off-target effects and cytotoxicity.
-
Cell Line Sensitivity: Different cell lines have varying sensitivities to drugs. What is non-toxic for one cell line may be cytotoxic for another.
-
Contamination: Rule out contamination of your cell culture or drug stock as a source of cytotoxicity.
Question: My this compound powder is not dissolving properly. What solvents and techniques can I use?
Answer:
This compound is a white crystalline powder with variable solubility.[6] Here are some guidelines for dissolving it:
-
Solvent Selection:
-
Dissolving Techniques:
-
Sonication: If the powder is not readily dissolving, gentle sonication in a water bath can aid dissolution.
-
Warming: Gently warming the solution to 37°C can also help, but be mindful of the potential for degradation with excessive heat.[5]
-
pH Adjustment: Since this compound's solubility is pH-dependent, adjusting the pH of the solution may improve solubility. It is soluble in acidic conditions (hydrochloric acid).[7]
-
Question: How should I prepare and store this compound solutions for my experiments?
Answer:
Proper preparation and storage are critical for maintaining the integrity of your this compound solutions.
-
Stock Solutions (for in vitro use):
-
Prepare a high-concentration stock solution in a suitable solvent like DMSO. A stock solution of 20 mg/mL in DMSO has been reported.[8]
-
Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[9] Stock solutions in DMSO are reported to be stable for at least 2 years at -20°C.[8]
-
-
Working Solutions (for in vivo and in vitro use):
-
Prepare fresh working solutions for each experiment by diluting the stock solution in the appropriate vehicle (e.g., sterile saline, phosphate-buffered saline (PBS), or cell culture medium).
-
For in vivo administration, ensure the final solution is sterile. This can be achieved by sterile filtering the final solution through a 0.22 µm filter.
-
A study on extemporaneously compounded this compound suspension (10 mg/mL) in "Oral Mix" vehicle showed good stability for up to 91 days when stored in amber glass or plastic bottles at both 4°C and 25°C.[10][11] However, for research purposes, preparing fresh solutions is the best practice to ensure consistency.
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference(s) |
| Ethanol | Freely Soluble | [6][7] |
| Propylene Glycol | Freely Soluble | [7] |
| Hydrochloric Acid | Soluble | [6][7] |
| Water | Slightly Soluble | [6][7][12] |
| Chloroform | Slightly Soluble | [6][7] |
| Sodium Hydroxide | Very Slightly Soluble | [6][7] |
| DMSO | 20 mg/mL | [8] |
| DMF | Soluble | [8] |
| Acetone | Insoluble | [7] |
| Benzene | Insoluble | [7] |
| Ether | Insoluble | [7] |
| Hexane | Insoluble | [7] |
Table 2: Comparative Pharmacokinetics of this compound
| Parameter | Human | Mouse | Rat | Dog | Reference(s) |
| Oral Bioavailability | ~30% | Low (absorption at most 25%) | Low (absorption 13.7-17.5%) | High (absorption 88-104%) | [7][11][13] |
| Half-life (t½) | 20-24 hours | 4500 mg/kg (LD50) | - | - | [11][13] |
| Time to Peak (Tmax) | 2.7 hours (60mg oral dose) | - | - | - | [13] |
| Plasma Protein Binding | ~30% | - | - | - | [13] |
| Metabolism | Not metabolized by the liver | - | - | - | [13] |
| Excretion | Primarily renal (unchanged) | - | - | - | [13] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration (Rodent Model)
Objective: To prepare a this compound solution for oral gavage or injection in rodents.
Materials:
-
This compound powder
-
Vehicle (e.g., sterile 0.9% saline, sterile water, or 0.5% methylcellulose (B11928114) in sterile water)
-
Sterile conical tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Sterile 0.22 µm syringe filter
-
Sterile syringes and needles
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (e.g., mg/kg) and the number and weight of the animals, calculate the total amount of this compound needed.
-
Weigh the this compound powder: Accurately weigh the calculated amount of this compound powder using an analytical balance.
-
Prepare the vehicle: Measure the required volume of the chosen sterile vehicle.
-
Dissolve the this compound:
-
Add a small amount of the vehicle to the this compound powder to create a paste or slurry.
-
Gradually add the remaining vehicle while vortexing or stirring continuously to ensure complete dissolution.
-
If this compound does not dissolve readily, gentle sonication in a water bath may be used.
-
-
Sterilization: Once the this compound is completely dissolved, sterile-filter the solution using a 0.22 µm syringe filter into a sterile container.
-
Storage: It is recommended to prepare fresh solutions for each experiment. If short-term storage is necessary, store the solution protected from light at 2-8°C. The stability of such preparations should be validated for your specific experimental conditions.
Protocol 2: Preparation of this compound for In Vitro Cell Culture Experiments
Objective: To prepare this compound solutions for treating cells in culture.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Cell culture medium
-
Sterile serological pipettes
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Weigh an appropriate amount of this compound powder and dissolve it in cell culture grade DMSO to a high concentration (e.g., 10 mM or 20 mg/mL).[8]
-
Ensure complete dissolution by vortexing.
-
-
Aliquot and Store Stock Solution:
-
Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.[9]
-
-
Prepare Working Solutions:
-
On the day of the experiment, thaw an aliquot of the stock solution at room temperature.
-
Dilute the stock solution to the desired final concentrations in pre-warmed cell culture medium.
-
Gently mix the working solution by inverting the tube or pipetting up and down.
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same volume of DMSO (without this compound) to the cell culture medium as used for the highest concentration of this compound. This is crucial to distinguish the effects of the drug from the effects of the solvent.
-
Mandatory Visualizations
References
- 1. Adrenergic receptor - Wikipedia [en.wikipedia.org]
- 2. Influence of formulation viscosity on drug absorption following nasal application in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The cytotoxic and apoptotic effects of beta-blockers with different selectivity on cancerous and healthy lung cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. abis-files.atauni.edu.tr [abis-files.atauni.edu.tr]
- 5. Pharmacokinetic studies with atenolol in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Tablets, USP [dailymed.nlm.nih.gov]
- 7. Absorption of the beta-adrenergic-blocking agent, this compound, by mice, rats, hamsters, rabbits, dogs, monkeys, and man: an unusual species difference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - CAS-Number 42200-33-9 - Order from Chemodex [chemodex.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Novel beta2-adrenergic receptor signaling pathways [pubmed.ncbi.nlm.nih.gov]
- 11. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. CAS 42200-33-9: this compound | CymitQuimica [cymitquimica.com]
- 13. go.drugbank.com [go.drugbank.com]
Technical Support Center: Optimizing Long-Term Nadolol Efficacy Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in long-term efficacy studies of Nadolol. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the experimental design and execution of these studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose and titration strategy for this compound in a long-term hypertension study?
A1: For hypertension, the initial recommended dose of this compound is typically 20 to 40 mg administered orally once daily.[1][2] Dosage adjustments can be made by increments of 40 to 80 mg daily at intervals of 2 to 14 days to achieve the optimal blood pressure response.[1][2] The usual maintenance dose is between 40 and 80 mg once daily, although doses up to 240 or 320 mg daily may be necessary in some cases.[1][2] It is often preferable to add a second antihypertensive agent rather than continuing to increase the this compound dosage to its maximum.[2]
Q2: How should this compound dosage be adjusted for patients with renal impairment in a long-term study?
A2: this compound is primarily excreted by the kidneys, and dosage adjustments are necessary for patients with renal impairment to avoid drug accumulation and potential toxicity.[3] For patients with a creatinine (B1669602) clearance (CrCl) between 31 and 50 mL/min, the dosing interval should be extended to every 24-36 hours. For those with a CrCl of 10-30 mL/min, the interval should be 24-48 hours, and for patients with a CrCl below 10 mL/min, the dosing interval should be 40-60 hours.[4]
Q3: What are the common adverse effects to monitor for during a long-term this compound study, and how can they be managed?
A3: Common side effects of this compound include dizziness, fatigue, bradycardia (slow heart rate), and hypotension.[4][5] Rare but serious side effects can include heart failure and bronchospasm.[4] In a long-term study on hypertension and angina, discontinuation due to adverse reactions occurred in 8.3% of hypertensive patients and 8.6% of angina patients.[6]
Management strategies include:
-
Bradycardia: If reflex bradycardia occurs, it may be treated with atropine.
-
Heart Failure: Use this compound with caution in patients with compensated heart failure who are controlled with cardiac glycosides and diuretics. If signs of impending heart failure appear, close observation and adequate treatment are necessary. If heart failure persists, this compound therapy should be discontinued (B1498344) gradually.[2]
-
Hypoglycemia: this compound can mask the symptoms of low blood sugar and may increase the risk of prolonged hypoglycemia.[7] Patients with diabetes should be monitored closely.
-
Abrupt Withdrawal: Suddenly stopping this compound can lead to exacerbation of angina, myocardial infarction, or severe high blood pressure.[8] A gradual dose reduction over one to two weeks is crucial if the drug needs to be discontinued.[2]
Q4: What are the best practices for ensuring patient compliance in a long-term this compound study?
A4: Patient adherence is critical for the success of long-term clinical trials. Strategies to improve compliance include:
-
Patient Education: Clearly explain the importance of adherence and the potential risks of abrupt discontinuation.
-
Simplified Dosing: this compound's long half-life allows for once-daily dosing, which can improve compliance compared to drugs requiring multiple daily doses.[9]
-
Regular Follow-up: Maintain regular contact with participants to monitor for adverse effects and address any concerns.
-
Adherence Monitoring: Employ methods like pill counts, patient self-reporting (diaries), or electronic monitoring to track adherence.[10] Biochemical testing of blood or urine can also provide objective confirmation of drug intake.[11]
-
Run-in Period: A placebo run-in period can help identify and exclude participants who are likely to be non-adherent.[12]
Troubleshooting Guides
Issue 1: Difficulty in Recruiting a Sufficient Number of Qualified Patients
-
Problem: Underperforming research sites and restrictive eligibility criteria can lead to slow patient recruitment.[13][14] Nearly half of all clinical trial sites under-enroll, and complex protocols can make it difficult to find suitable participants.[13]
-
Solution:
-
Diversify Recruitment Strategies: Do not rely solely on site-level patient databases. Engage in digital advertising and partner with patient recruitment companies to broaden your reach.[13]
-
Optimize Eligibility Criteria: While specific criteria are necessary, overly restrictive requirements can severely limit the pool of eligible patients.[14] Re-evaluate criteria to ensure they are not unnecessarily narrow.
-
Community Engagement: Collaborate with community groups and nonprofit organizations for more targeted outreach.[15]
-
Reduce Patient Burden: Offer travel assistance and consider virtual visits to make participation more convenient for patients who live far from research sites.[13]
-
Issue 2: Inconsistent or Unreliable Blood Pressure Readings
-
Problem: Blood pressure measurements can be highly variable, and "white coat hypertension" can lead to inaccurate assessments of this compound's efficacy.
-
Solution:
-
Implement Ambulatory Blood Pressure Monitoring (ABPM): ABPM provides a more accurate representation of a patient's blood pressure over a 24-hour period during their normal activities.[16][17] It is considered the gold standard for diagnosing hypertension.[17]
-
Standardized Protocol: Ensure a consistent and standardized protocol for all blood pressure measurements, whether in-clinic or via ABPM. This includes using the correct cuff size and providing clear instructions to the patient.[16]
-
Sufficient Readings: For ABPM, aim for at least 70% valid readings over the 24-hour period, with a minimum of 20 valid daytime and 7 valid nighttime measurements.[17]
-
Issue 3: High Patient Drop-out Rate
-
Problem: A high attrition rate can compromise the statistical power and validity of a long-term study. Reasons for drop-out can include burdensome study protocols, perceived lack of efficacy, or adverse effects.[14]
-
Solution:
-
Patient-Centric Study Design: Minimize the burden on participants by streamlining data collection processes, reducing the number of site visits where possible, and providing clear and concise communication.
-
Informed Consent: Ensure patients have a thorough understanding of the study's duration, procedures, and potential risks and benefits from the outset.
-
Proactive Management of Adverse Events: Regularly monitor for and address any side effects promptly to improve patient tolerability and willingness to continue.
-
Maintain Engagement: Keep participants informed of the study's progress (without unblinding) to foster a sense of partnership and value in their contribution.
-
Data Presentation
Table 1: this compound Dosage Titration in a 14-Week Hypertension Study
| Week | Daily this compound Dose |
| 1-2 | 40 mg (20 mg twice daily) |
| 3-4 | Increased every 2 weeks |
| ... | Up to a maximum of 560 mg daily |
| End of Trial | Average daily dose of 110 mg |
Based on a preliminary, single-blind, dose-ranging study in 30 patients with essential hypertension.[18]
Table 2: Efficacy of Long-Term this compound in Hypertension and Angina Pectoris (Up to 2 Years)
| Patient Group | Number of Patients | Discontinuation due to Adverse Reaction |
| Hypertension | 291 | 8.3% |
| Angina Pectoris | 313 | 8.6% |
Data from a study demonstrating the maintained efficacy of this compound over a 2-year period.[6]
Table 3: Comparison of this compound and Amlodipine (B1666008) in a 26-Week Angina Pectoris Study
| Parameter | This compound (40-160 mg once daily) | Amlodipine (2.5-10 mg once daily) |
| Increase in Time to Onset of Angina | +8% | +21% |
| Reduction in Rate Pressure Product | 29% | 4% |
| Patients Reporting Side Effects | 83% | 43% |
| Discontinuation due to Side Effects | 4 patients | 3 patients |
Results from a long-term, double-blind, parallel-group study in 80 patients with stable exertional angina pectoris.[19]
Experimental Protocols
Protocol: 24-Hour Ambulatory Blood Pressure Monitoring (ABPM)
-
Patient Preparation:
-
Instruct the patient to continue their normal daily activities but to avoid strenuous exercise.
-
Advise the patient to keep their arm still and at heart level during cuff inflation.
-
The cuff should be fitted to the non-dominant arm.[17]
-
-
Device Setup:
-
Data Collection:
-
The monitoring period should last for at least 24 hours.
-
The patient should maintain a diary of their activities, sleep times, and any symptoms experienced.
-
-
Data Analysis:
-
Calculate the average 24-hour, daytime, and nighttime blood pressure and heart rate.
-
Assess the nocturnal dipping status (a normal dip is a 10-20% decrease in blood pressure during sleep).
-
Protocol: High-Pressure Liquid Chromatography (HPLC) for this compound Assay
-
Objective: To determine the drug content and purity of this compound in raw materials or tablet formulations.
-
Methodology:
-
A high-pressure liquid chromatographic (HPLC) method is employed.
-
The method should be capable of resolving this compound from its related compounds and any potential impurities.
-
-
Quantification:
-
The minimum quantifiable levels for related compounds should be established (e.g., 0.05% or less for some compounds).[20]
-
-
Application:
-
This method can be adapted to determine the composition of this compound racemates by adjusting the mobile phase.[20]
-
Mandatory Visualizations
Caption: this compound's mechanism of action via beta-adrenergic receptor blockade.
Caption: General workflow for a long-term this compound efficacy study.
Caption: Logical troubleshooting flow for common study challenges.
References
- 1. This compound [glowm.com]
- 2. drugs.com [drugs.com]
- 3. drugs.com [drugs.com]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. Long-term experience with this compound in treatment of hypertension and angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 8. This compound: Side Effects, Dosage, Uses, and More [healthline.com]
- 9. This compound: a review of its pharmacological properties and therapeutic efficacy in hypertension and angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. How to improve compliance to hypertension treatment [escardio.org]
- 12. researchgate.net [researchgate.net]
- 13. antidote.me [antidote.me]
- 14. Patient Recruitment in Clinical Trials: Five Challenges and How to Overcome Them [milo-healthcare.com]
- 15. articles.ihealthsync.com [articles.ihealthsync.com]
- 16. racgp.org.au [racgp.org.au]
- 17. Guidance on ambulatory blood pressure monitoring: A statement from the HOPE Asia Network - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Dose-ranging study of the new beta-adrenergic antagonist this compound in the treatment of essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Long-term double-blind evaluation of amlodipine and this compound in patients with stable exertional angina pectoris. The Investigators of Study 152 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound: high-pressure liquid chromatographic methods for assay, racemate composition and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative analysis of Nadolol versus Propranolol in hypertension research
In the landscape of hypertension management, beta-blockers remain a cornerstone of therapy. Among the non-selective beta-adrenergic antagonists, nadolol and propranolol (B1214883) have been subjects of extensive research. This guide provides a comparative analysis of these two agents, focusing on their performance in hypertension research, supported by experimental data, detailed methodologies, and visualizations of their mechanistic pathways.
Executive Summary
This compound and propranolol are both effective in controlling hypertension, though they exhibit key differences in their pharmacokinetic profiles, dosing frequencies, and side effect profiles.[1][2] Clinical studies have demonstrated that this compound, with its longer half-life, allows for a convenient once-daily dosing regimen, in contrast to the more frequent administration required for propranolol.[2][3] While both drugs achieve comparable reductions in blood pressure and heart rate, some evidence suggests this compound may elicit a better response in supine systolic blood pressure.[1][2] Their mechanisms of action primarily involve the blockade of beta-adrenergic receptors, leading to reduced cardiac output and inhibition of the renin-angiotensin-aldosterone system.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key quantitative data from comparative studies of this compound and propranolol in the context of hypertension.
Table 1: Efficacy in Blood Pressure and Heart Rate Reduction
| Parameter | This compound | Propranolol | Study Details |
| Dosage Range | 80-320 mg once daily[1][2] | 80-320 mg daily (divided doses)[1][2] | Double-blind, randomized study in 75 hypertensive patients over 12 weeks.[1][2] |
| Supine Systolic BP Reduction | Statistically significant better response | Effective reduction | Double-blind, randomized study.[1][2] |
| Supine Diastolic BP Reduction | Consistent 9% decrease from baseline[4] | Comparable to this compound | Evaluation in 46 subjects with essential hypertension.[4] |
| Supine Heart Rate Reduction | Consistent 20% decrease from baseline[4] | Comparable to this compound | Evaluation in 46 subjects with essential hypertension.[4] |
| Exercise-Induced Double Product Inhibition | Comparable to propranolol, with a longer duration of action (significant at 24 hours post 80mg dose)[4] | Comparable to this compound[4] | Crossover study in 9 normal subjects with essential hypertension.[4] |
Table 2: Pharmacokinetic Properties
| Parameter | This compound | Propranolol |
| Half-life | 20-24 hours[5] | ~4 hours (range 3-8 hours)[6] |
| Dosing Frequency | Once daily[2][3] | Multiple times daily (conventional)[2][3] |
| Metabolism | Not metabolized[7] | Extensive first-pass metabolism in the liver[6] |
| Excretion | Primarily renal[5] | Primarily renal (as metabolites)[6] |
| Bioavailability | Not significantly altered by thyrotoxic state[8] | Significantly lower in thyrotoxic state[8] |
Table 3: Comparative Side Effect Profile in Hypertension Trials
| Side Effect | This compound | Propranolol | Study Details |
| Weight Gain | Slight weight gain in 2 patients[1][2] | Not reported in this study | Double-blind, randomized study in 75 hypertensive patients.[1][2] |
| Dizziness | Not reported in this study | Moderate dizziness in 1 patient[1][2] | Double-blind, randomized study in 75 hypertensive patients.[1][2] |
| General Adverse Reactions | Required discontinuation in 4.1-4.3% of patients (migraine prophylaxis study) | Required discontinuation in 9.1% of patients (migraine prophylaxis study) | Comparative study on migraine prophylaxis. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of research findings. Below are outlines of typical experimental protocols employed in the comparative clinical trials of this compound and propranolol for hypertension.
Double-Blind, Randomized, Crossover Clinical Trial Protocol
This design is frequently used to compare the efficacy and safety of two active drugs.
-
Patient Recruitment: A cohort of patients with a confirmed diagnosis of essential hypertension is recruited. Inclusion criteria typically specify a certain range of diastolic and systolic blood pressure. Exclusion criteria would include secondary hypertension, severe renal or hepatic impairment, and contraindications to beta-blocker therapy.
-
Washout Period: Patients discontinue their current antihypertensive medications for a specified period (e.g., 5 weeks), which may include a placebo phase to establish a stable baseline blood pressure.[1][2]
-
Randomization: Patients are randomly assigned to one of two treatment arms. One arm receives this compound, and the other receives propranolol.
-
Blinding: Both the investigators and the patients are unaware of the treatment allocation (double-blind) to prevent bias.
-
Treatment Period 1: Patients receive the assigned medication for a predetermined duration (e.g., 12 weeks).[1][2] Doses are typically titrated upwards to achieve a target blood pressure or the maximum tolerated dose.[1][2]
-
Data Collection: Blood pressure and heart rate are measured at regular intervals (e.g., at the end of each week). Adverse events are also recorded.
-
Crossover: After the first treatment period and a second washout period, patients are switched to the other medication.
-
Treatment Period 2: Patients receive the second medication for the same duration as the first.
-
Data Analysis: Statistical analysis is performed to compare the effects of the two drugs on blood pressure, heart rate, and the incidence of side effects.
Pharmacokinetic Study Protocol
This type of study aims to characterize the absorption, distribution, metabolism, and excretion of the drugs.
-
Subject Selection: Healthy volunteers or patients with hypertension are recruited.
-
Drug Administration: A single dose of either this compound or propranolol is administered.
-
Blood Sampling: Blood samples are collected at multiple time points before and after drug administration.
-
Plasma Concentration Analysis: The concentration of the drug in the plasma is measured using a validated analytical method (e.g., high-performance liquid chromatography).
-
Pharmacokinetic Parameter Calculation: Key parameters such as half-life, peak plasma concentration (Cmax), time to peak concentration (Tmax), and area under the concentration-time curve (AUC) are calculated.
Signaling Pathways and Mechanisms of Action
The antihypertensive effects of this compound and propranolol are mediated through their blockade of beta-adrenergic receptors. This action triggers a cascade of downstream effects, primarily impacting the heart and the renin-angiotensin-aldosterone system.
Beta-Adrenergic Receptor Signaling in Cardiomyocytes
Both this compound and propranolol are non-selective beta-blockers, meaning they antagonize both β1 and β2 adrenergic receptors. In the heart, β1 receptor blockade is the primary mechanism for their antihypertensive effect.
Caption: Beta-adrenergic signaling pathway in cardiomyocytes and the inhibitory action of beta-blockers.
Role in the Renin-Angiotensin-Aldosterone System (RAAS)
Beta-blockers also exert their antihypertensive effects by influencing the RAAS. By blocking β1 receptors in the kidneys, they inhibit the release of renin.
Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory effect of beta-blockers on renin release.
Conclusion
Both this compound and propranolol are effective non-selective beta-blockers for the management of hypertension. The choice between the two often comes down to a balance of convenience and individual patient characteristics. This compound's once-daily dosing offers a significant advantage in patient adherence.[2][3] However, propranolol's long history of use provides a wealth of clinical experience. For researchers and drug development professionals, understanding the nuanced differences in their pharmacokinetic and pharmacodynamic profiles is essential for designing future studies and developing novel antihypertensive therapies. The experimental protocols and mechanistic pathways outlined in this guide provide a foundational understanding for further investigation into the comparative efficacy and safety of these two important medications.
References
- 1. Comparison between short-term renal haemodynamic effects of propranolol and this compound in essential hypertension: a cross-over study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and propranolol in the treatment of hypertension: a double-blind comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a review of its pharmacological properties and therapeutic efficacy in hypertension and angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound beta-blockade on blood pressure in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Propranolol - Wikipedia [en.wikipedia.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. A comparison of propranolol and this compound pharmacokinetics and clinical effects in thyrotoxicosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Nadolol and Other Beta-Blockers in the Management of Angina Pectoris
An objective guide for researchers and drug development professionals on the relative efficacy of nadolol for stable angina, supported by clinical data and experimental insights.
This compound, a nonselective beta-adrenergic receptor blocker, has long been a therapeutic option for the management of angina pectoris. Its efficacy stems from its ability to reduce myocardial oxygen demand by decreasing heart rate, myocardial contractility, and blood pressure.[1] This guide provides a comprehensive comparison of this compound with other beta-blockers, focusing on clinical efficacy, experimental protocols, and underlying mechanisms of action.
Mechanism of Action: Beta-Blockade in Angina
The therapeutic effect of beta-blockers in angina pectoris is primarily attributed to the blockade of β1-adrenergic receptors in the heart.[2] This action counteracts the effects of catecholamines (epinephrine and norepinephrine), leading to a reduction in heart rate, blood pressure, and myocardial contractility, particularly during exercise.[1][3] This decrease in cardiac workload lowers the oxygen requirement of the heart muscle, thereby preventing or reducing the frequency and severity of anginal attacks.[4] this compound, being a nonselective beta-blocker, also blocks β2-adrenergic receptors, which can influence vascular tone.[1][5]
Comparative Efficacy: this compound vs. Other Beta-Blockers
Clinical trials have consistently demonstrated the efficacy of this compound in managing stable angina, often drawing comparisons with propranolol (B1214883) and atenolol (B1665814).
This compound versus Propranolol
Multiple studies have shown that once-daily this compound is as effective as propranolol administered four times daily in treating angina pectoris.[6][7] Key comparative metrics are summarized below.
| Efficacy Parameter | This compound | Propranolol | Study Design | Reference |
| Reduction in Anginal Attacks | 60% | 52% | Randomized, double-blind | [7] |
| Reduction in Nitroglycerin Consumption | Decreased from 8 to 3 tablets/week | Decreased from 8 to 3 tablets/week | Double-blind, randomized, placebo-controlled crossover | [8] |
| Increase in Exercise Time to ST Depression | Increased from 248 to 471 seconds | Increased from 248 to 405 seconds | Double-blind, randomized, placebo-controlled crossover | [8] |
| Reduction in Anginal Episodes (at 240mg/day) | More significant reduction | Less significant reduction | Randomized, double-blind crossover | [9][10] |
One study noted that while both drugs were effective, this compound appeared to be slightly more potent than propranolol and offered a more convenient once-daily dosage schedule.[9][10]
This compound versus Atenolol
Comparisons between this compound and the cardioselective beta-blocker atenolol have also been conducted. Both drugs have been shown to be effective in reducing angina frequency and improving exercise tolerance.[11]
| Efficacy Parameter (24 hours post-dose) | This compound | Atenolol | Study Design | Reference |
| Suppression of Resting Heart Rate | More pronounced | Less pronounced | Randomized, double-blind, placebo-controlled crossover | [11] |
| Suppression of Maximum Exercise Heart Rate | More pronounced | Less pronounced | Randomized, double-blind, placebo-controlled crossover | [11] |
| Suppression of Maximum Double Product | More pronounced | Less pronounced | Randomized, double-blind, placebo-controlled crossover | [11] |
The longer half-life of this compound (approximately 20-24 hours) compared to atenolol may contribute to its more sustained effects on heart rate, particularly in the hours leading up to the next dose.[11][12]
This compound versus Other Beta-Blockers
A study comparing this compound with long-acting propranolol, sustained-release oxprenolol, and conventional propranolol found that this compound produced a significantly greater reduction in exercise-induced tachycardia.[13] It also resulted in the lowest anginal attack rate and nitroglycerin consumption among the compared drugs.[13] Another study comparing this compound with carteolol (B1214276), a beta-blocker with intrinsic sympathomimetic activity (ISA), found similar reductions in angina frequency and nitroglycerin use.[14] However, this compound caused a significantly greater reduction in resting heart rate.[14]
Experimental Protocols: A Synthesized Approach
The clinical trials assessing the efficacy of this compound and other beta-blockers in angina generally follow a similar methodological framework.
Key Methodological Components:
-
Study Design: Most studies employ a randomized, double-blind design to minimize bias.[6][8] Crossover designs, where each patient receives all treatments in a random sequence, are also common to allow for within-patient comparisons.[8][10]
-
Patient Population: Participants are typically adults with a diagnosis of stable angina pectoris, often confirmed by exercise testing showing ST-segment depression.[15]
-
Dosage and Administration:
-
This compound: Usually administered once daily, with initial doses around 40 mg, titrated up to 160 mg or 240 mg daily based on clinical response.[5][6][16]
-
Propranolol: Often given four times a day in comparative studies, with total daily doses titrated to achieve a similar level of beta-blockade as this compound.[6][8]
-
Atenolol: Administered once daily, typically at doses of 50 mg or 100 mg.[11]
-
-
Efficacy Endpoints:
-
Frequency of Anginal Attacks: Patients record the number of angina episodes in a diary.[7][15]
-
Nitroglycerin Consumption: The number of sublingual nitroglycerin tablets taken for acute angina relief is tracked.[7][15]
-
Exercise Tolerance Testing: Standardized protocols (e.g., Bruce protocol) are used to measure the time to onset of angina, time to 1mm ST-segment depression, and total exercise duration.[8][15]
-
Hemodynamic Parameters: Heart rate and blood pressure are measured at rest and during exercise.[11]
-
Conclusion
This compound is an effective antianginal agent with a long duration of action that allows for convenient once-daily dosing.[12][17] Clinical evidence demonstrates that its efficacy is comparable, and in some aspects, potentially superior to other beta-blockers like propranolol and atenolol, particularly in providing sustained 24-hour beta-blockade.[6][11] The choice of a specific beta-blocker for an individual patient should consider its pharmacokinetic and pharmacodynamic profile, as well as patient-specific factors.[17] The data presented in this guide provides a foundation for researchers and clinicians to make informed decisions regarding the use of this compound in the management of angina pectoris.
References
- 1. drugs.com [drugs.com]
- 2. Mode of action of beta blockers in angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of action of beta-blocking drugs in angina pectoris: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. drugs.com [drugs.com]
- 6. Comparison of the new beta-adrenoceptor antagonist, this compound, and propranolol in the treatment of angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. This compound compared to propranolol for treating chronic stable angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. heart.bmj.com [heart.bmj.com]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of the duration of action of atenolol and this compound for treatment of angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Articles [globalrx.com]
- 13. Comparison of antianginal efficacy of one conventional and three long acting beta-adrenoreceptor blocking agents in stable angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A comparison of carteolol and this compound in the treatment of stable angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparison of this compound, a new long-acting beta-receptor blocking agent, and placebo in the treatment of stable angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. This compound: a review of its pharmacological properties and therapeutic efficacy in hypertension and angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Nadolol and Propranolol for Migraine Prophylaxis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive head-to-head comparison of nadolol and propranolol (B1214883), two non-selective beta-blockers, for the prophylactic treatment of migraine. The following sections detail their comparative efficacy, safety profiles, pharmacological mechanisms, and the experimental protocols of key clinical trials, offering valuable insights for research and development in headache medicine.
Comparative Efficacy
Multiple clinical trials have directly compared the efficacy of this compound and propranolol in reducing the frequency, severity, and duration of migraine attacks. The data consistently demonstrate that both drugs are effective prophylactic agents.
One multicenter, randomized, double-blind study found that 80 mg of this compound administered once daily is equivalent in efficacy and safety to 160 mg of propranolol given in divided doses.[1] Furthermore, a single daily dose of 160 mg of this compound was shown to be superior to an equivalent total daily dose of propranolol administered twice daily.[1] Another double-blind, randomized study involving 48 patients also concluded that both this compound and propranolol led to improvement, with the most noticeable improvement observed in patients receiving 80 mg of this compound daily.[2]
Success, often defined as at least a 50% reduction in migraine indices, has been a key metric in these studies. In one trial, a successful response in at least one of four migraine indices (frequency, intensity, duration, and need for relief medication) was observed in 69% of patients on 160 mg of this compound, compared to 54% on 160 mg of propranolol.[1] Success across all four indices was achieved by 41% of patients on 160 mg of this compound, significantly higher than the 15% of patients on 160 mg of propranolol.[1]
The following table summarizes the key efficacy data from a pivotal head-to-head clinical trial.
| Efficacy Outcome | This compound (80 mg/day) | This compound (160 mg/day) | Propranolol (160 mg/day) |
| Successful Response (at least 1 index) | 48% | 69% | 54% |
| Successful Response (all 4 indices) | 21% | 41% | 15% |
| Statistical Significance vs. Propranolol (160 mg) | Not Significant | p < 0.05 | - |
Safety and Tolerability
The safety profiles of this compound and propranolol in the context of migraine prophylaxis are comparable, with both drugs generally being well-tolerated. The primary adverse effects are extensions of their beta-adrenergic blocking activity.
In a comparative study, the discontinuation rate due to adverse reactions was 4.3% for patients on 160 mg of this compound and 9.1% for those on 160 mg of propranolol.[1] This suggests a potentially more favorable tolerability profile for this compound at a therapeutically effective dose.
| Safety Outcome | This compound (80 mg) | This compound (160 mg) | Propranolol (160 mg) |
| Discontinuation due to Adverse Reactions | 4.1% | 4.3% | 9.1% |
Pharmacological Profile
Both this compound and propranolol are non-selective beta-adrenergic receptor antagonists.[3] However, they exhibit differences in their pharmacokinetic properties which may influence their clinical application.
| Pharmacokinetic Parameter | This compound | Propranolol |
| Lipophilicity | Low | High |
| Bioavailability | ~30% | ~25% |
| Protein Binding | ~30% | ~90% |
| Metabolism | Not significantly metabolized | Extensive hepatic metabolism |
| Elimination Half-life | 20-24 hours | 3-6 hours |
| Dosing Frequency | Once daily | Multiple times a day |
The longer half-life of this compound allows for a more convenient once-daily dosing regimen, which may improve patient adherence.[3]
Mechanism of Action in Migraine Prophylaxis
The precise mechanism by which beta-blockers prevent migraine is not fully elucidated, but several theories have been proposed. Both this compound and propranolol are thought to exert their prophylactic effects through multiple pathways.
Key proposed mechanisms include:
-
Modulation of Vascular Tone : By blocking beta-adrenergic receptors, they may stabilize blood vessel tone, preventing the cycles of vasoconstriction and vasodilation implicated in migraine pathophysiology.
-
Inhibition of Cortical Spreading Depression (CSD) : Beta-blockers may reduce the frequency of CSD, a wave of neuronal depolarization associated with migraine aura.
-
Reduction of Central Noradrenergic Activity : By acting on beta-adrenergic receptors in the brain, they can decrease norepinephrine (B1679862) release, thereby reducing neuronal excitability.
-
Modulation of Serotonin (B10506) Pathways : An influence on serotonin (5-HT) pathways, which are crucial in migraine development, is another potential mechanism.
References
A Comparative Analysis of the Pharmacokinetic Profiles of Nadolol and Atenolol
This guide provides a detailed comparison of the pharmacokinetic profiles of two commonly prescribed beta-blockers: Nadolol and Atenolol (B1665814). Both are used in the management of cardiovascular conditions such as hypertension and angina pectoris.[1][2] While both drugs act by blocking beta-adrenergic receptors, their distinct pharmacokinetic properties, particularly their absorption, distribution, metabolism, and excretion (ADME), lead to significant differences in their clinical application and dosing regimens. This analysis is intended for researchers, scientists, and professionals in drug development.
Pharmacokinetic Data Summary
The following table summarizes the key pharmacokinetic parameters of this compound and Atenolol, offering a quantitative comparison of their profiles.
| Pharmacokinetic Parameter | This compound | Atenolol |
| Absorption | ||
| Bioavailability | Variable, ~30-35%[3][4][5][6] | ~40-50%[7][8][9][10] |
| Time to Peak Plasma Concentration (Tmax) | 2.7 - 4 hours[3][4][5][6] | 2 - 4 hours[7][8][9][10] |
| Effect of Food on Absorption | Minimal to no effect[1][6] | Minimal effect, may decrease AUC by ~20%[7][11] |
| Distribution | ||
| Plasma Protein Binding | ~30%[3][6][12] | ~3-16%[7][8][10][11] |
| Volume of Distribution (Vd) | ~147 - 157 L[3][4] | 63.8 - 112.5 L[11] |
| Lipophilicity / CNS Penetration | Low[2][6][13] | Low / Hydrophilic[8][10][12] |
| Metabolism | ||
| Primary Site | Not metabolized by the liver[3][4][6] | Minimal to no hepatic metabolism[8][11] |
| Metabolites | Excreted unchanged[5][6][13] | Primarily excreted as the parent drug[8] |
| Excretion | ||
| Primary Route | Renal[3][4][6][13] | Renal[8][11][13] |
| Elimination Half-Life (t½) | 20 - 24 hours[3][14][15] | 6 - 7 hours[8][10][14] |
| Renal Clearance | 131 - 150 mL/min[3] | 95 - 168 mL/min[11] |
Key Differences and Clinical Implications
This compound exhibits a significantly longer elimination half-life (20-24 hours) compared to Atenolol (6-7 hours).[3][8][10][14][15] This allows for once-daily dosing with this compound, which may improve patient compliance.[2] In contrast, while often administered once daily, the shorter half-life of Atenolol may result in a diminished therapeutic effect towards the end of the dosing interval.[15] Studies have shown that this compound provides a more pronounced suppression of heart rate 24 hours after dosing compared to Atenolol.[14][15]
Both drugs are hydrophilic with low lipid solubility, leading to limited penetration across the blood-brain barrier.[2][6][10][13] This characteristic is associated with a lower incidence of central nervous system (CNS) side effects, such as sleep disturbances or vivid dreams, compared to more lipophilic beta-blockers like propranolol.[10][13]
Neither this compound nor Atenolol undergoes significant hepatic metabolism and both are primarily excreted unchanged by the kidneys.[3][4][6][8][13] Consequently, dosage adjustments are necessary for patients with impaired renal function for both drugs.[5][8]
Experimental Protocols
The pharmacokinetic data presented are derived from studies employing standardized methodologies. Below are representative protocols for determining the pharmacokinetic profiles of these drugs.
Protocol 1: Single-Dose Pharmacokinetic Study
-
Study Design: An open-label, single-dose, two-period crossover study in healthy adult volunteers.
-
Procedure:
-
Following an overnight fast, subjects are administered a single oral dose of the drug (e.g., 50 mg Atenolol or 80 mg this compound).[7]
-
Serial blood samples are collected at predefined time points (e.g., 0, 0.5, 1, 2, 3, 4, 6, 8, 12, 24, and 48 hours) post-dose into heparinized tubes.[7]
-
Plasma is separated via centrifugation and stored at -80°C until analysis.[7]
-
Urine is collected over a 48-hour period to quantify the amount of unchanged drug excreted.[7]
-
-
Analytical Method: Plasma and urine concentrations of the drug are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) or HPLC method.[7][16] Metoprolol is often used as an internal standard for Atenolol analysis.[16]
-
Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, Area Under the Curve (AUC), elimination half-life (t½), Volume of Distribution (Vd), and clearance are calculated from the plasma concentration-time data using non-compartmental analysis.[7]
Protocol 2: In Vitro Protein Binding Assay
-
Methodology: Equilibrium dialysis is a common method to determine the extent of plasma protein binding.
-
Procedure:
-
A solution of the drug (e.g., Atenolol) is prepared in a buffer at physiological pH (7.4).
-
Bovine Serum Albumin (BSA) or human plasma is placed on one side of a semi-permeable membrane in a dialysis cell.[12]
-
The drug solution is placed on the other side of the membrane.
-
The system is allowed to equilibrate at a controlled temperature (e.g., 37°C).
-
After equilibrium, the concentration of the drug is measured in the buffer and protein-containing compartments to determine the fraction of bound and unbound drug.[12]
-
Scatchard plots can be generated to determine the number of binding sites and binding affinity.
-
Visualizations
Signaling Pathway
References
- 1. Atenolol vs this compound Comparison - Drugs.com [drugs.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound (Major Pharmaceuticals): FDA Package Insert [medlibrary.org]
- 7. benchchem.com [benchchem.com]
- 8. Atenolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Studies on the pharmacokinetics and pharmacodynamics of atenolol in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Atenolol - Wikipedia [en.wikipedia.org]
- 11. go.drugbank.com [go.drugbank.com]
- 12. In-vitro Relationship between Protein-binding and Free Drug Concentrations of a Water-soluble Selective Beta-adrenoreceptor Antagonist (Atenolol) and Its Interaction with Arsenic - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of pharmacokinetic properties of beta-adrenoceptor blocking drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparison of the duration of action of atenolol and this compound for treatment of angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Beta-blocker duration of action and implications for therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. HPLC method for determination of atenolol in human plasma and application to a pharmacokinetic study in Turkey - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Nadolol Versus Selective Beta-Blockers in Cardiac Arrhythmia Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the non-selective beta-blocker, nadolol, and various selective beta-1 blockers in preclinical cardiac arrhythmia models. The following sections detail their mechanisms of action, comparative efficacy in experimental settings, and the methodologies employed in key studies.
Mechanism of Action: A Tale of Two Receptors
Beta-blockers exert their antiarrhythmic effects by antagonizing the effects of catecholamines (epinephrine and norepinephrine) on beta-adrenergic receptors in the heart. This antagonism modulates the downstream signaling pathways that influence cardiac electrophysiology. The primary distinction between this compound and selective beta-blockers lies in their receptor affinity.
This compound , as a non-selective beta-blocker, antagonizes both β1 and β2 adrenergic receptors.[1] In the heart, β1 receptor blockade is the primary driver of the antiarrhythmic effect, leading to decreased heart rate (negative chronotropy), reduced contractility (negative inotropy), and slowed atrioventricular (AV) nodal conduction (negative dromotropy).[2] The blockade of β2 receptors, also present in the heart, contributes to these effects and may also influence peripheral vasculature and other organs.[2]
Selective beta-1 blockers , such as atenolol (B1665814), metoprolol, and bisoprolol, primarily target β1 receptors in cardiac tissue.[3] This selectivity is dose-dependent and can be lost at higher concentrations.[3] By focusing on β1 receptors, these agents aim to achieve the desired cardiac effects while minimizing the potential side effects associated with β2 blockade, such as bronchoconstriction.[2]
The binding of catecholamines to β1 and β2 receptors activates a Gs-protein, which in turn stimulates adenylyl cyclase to produce cyclic adenosine (B11128) monophosphate (cAMP).[4] cAMP then activates protein kinase A (PKA), which phosphorylates various intracellular targets, including L-type calcium channels and phospholamban, leading to increased calcium influx and sarcoplasmic reticulum calcium uptake, respectively.[4] This cascade ultimately results in an increased heart rate and contractility. Both this compound and selective beta-blockers interrupt this pathway at the receptor level, thereby reducing the pro-arrhythmic effects of excessive sympathetic stimulation.[4]
Signaling Pathway Overview
The following diagram illustrates the generalized signaling pathway of beta-adrenergic receptor stimulation and the points of intervention for this compound and selective beta-blockers.
Comparative Efficacy Data from Preclinical Models
The following tables summarize quantitative data from key experimental studies comparing the efficacy of this compound and selective beta-blockers in various cardiac arrhythmia models.
Table 1: Efficacy in Ischemia-Induced Arrhythmia Models (Canine)
| Parameter | Control | This compound | Atenolol |
| Incidence of Ventricular Fibrillation | 89% (16/18 dogs)[5] | 30% (3/10 dogs)[5] | 17% (1/6 dogs)[6] |
| Survival Rate | 11%[5] | 70%[5] | Not Reported |
| Reduction in Premature Ventricular Contractions (PVCs) | - | Significant Reduction[5] | Not Reported |
| Effect on Ventricular Tachycardia (VT) | Frequent[5] | Reduced Incidence[5] | Prevented induction in 4/6 dogs[6] |
Table 2: Electrophysiological Effects in Canine Models
| Parameter | This compound | Atenolol |
| Effective Refractory Period (ERP) | No significant change[5] | Prolonged (P < 0.05)[6] |
| Heart Rate | Decreased[7] | Decreased (P < 0.05)[6] |
| AV Nodal Conduction | Slowed[2] | Not explicitly stated |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Ischemia-Reperfusion Induced Arrhythmia Model (Canine)
-
Animal Model: Anesthetized dogs.[7]
-
Arrhythmia Induction: The left anterior descending (LAD) coronary artery is cannulated and perfused by a shunt from the left carotid artery. Ischemia is induced by occluding the shunt for a period of 30 minutes. Reperfusion is initiated by opening the shunt.[7] In some models, a two-stage coronary artery ligation is performed to create a chronic myocardial infarction model prior to the acute ischemic event.[5]
-
Drug Administration: this compound (1 mg/kg) or saline is administered intravenously before the induction of ischemia.[7]
-
Data Collection: Continuous electrocardiogram (ECG) monitoring is used to record the incidence and type of arrhythmias. Hemodynamic parameters such as heart rate and blood pressure are also monitored.[7]
Programmed Electrical Stimulation (PES) Induced Arrhythmia Model (Canine)
-
Animal Model: Conscious greyhounds with a history of coronary artery ligation (7-30 days prior).[6]
-
Arrhythmia Induction: Programmed electrical stimulation is performed using a pacing lead implanted in the right ventricle. This involves delivering a series of electrical impulses at specific intervals to induce ventricular tachycardia or fibrillation.[5][6]
-
Drug Administration: Atenolol (256 µg/kg) or placebo is administered.[6]
-
Data Collection: The primary endpoint is the inducibility of sustained ventricular arrhythmias. Electrophysiological parameters such as the effective refractory period (ERP) and functional refractory period (FRP) are also measured.[6]
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow for evaluating the antiarrhythmic efficacy of beta-blockers in a canine model of ischemia-reperfusion injury.
Conclusion
In preclinical cardiac arrhythmia models, both this compound and selective beta-1 blockers demonstrate significant antiarrhythmic efficacy. This compound's non-selective blockade of both β1 and β2 receptors appears to confer a robust protective effect against ischemia-induced ventricular fibrillation. Selective beta-1 blockers like atenolol are also effective, particularly in preventing the induction of ventricular tachycardia, and may offer a more favorable side-effect profile by avoiding β2 receptor-mediated effects. The choice between a non-selective and a selective beta-blocker in a research or therapeutic context will depend on the specific arrhythmia model and the desired balance between efficacy and potential off-target effects. Further head-to-head comparative studies in various arrhythmia models are warranted to fully elucidate the nuanced differences in their electrophysiological effects.
References
- 1. heart.org [heart.org]
- 2. Propranolol - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Function of Beta_1 and Beta_2 Adrenergic Receptors in Cardiac Myocytes – Physics Senior Projects [casgroups.case.edu]
- 5. Signaling from β1- and β2-adrenergic receptors is defined by differential interactions with PDE4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effects of this compound on various cardiac tissues in normoxia, and on atrial muscle in simulated ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. β2-Adrenergic Receptor Signaling in the Cardiac Myocyte is Modulated by Interactions with CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Nadolol and Propranolol: Evaluating Non-Inferiority in Key Therapeutic Areas
This guide provides a detailed comparison of the non-selective beta-blockers Nadolol and Propranolol (B1214883), with a focus on validating the non-inferiority of this compound in several key therapeutic applications. The following sections present quantitative data from comparative clinical trials, detailed experimental methodologies, and visualizations of relevant biological pathways and study designs to support researchers, scientists, and drug development professionals in their understanding of these two important therapeutic agents.
Efficacy and Safety Comparison
This compound has been demonstrated to be a safe and effective alternative to Propranolol in various clinical settings, often with the advantage of a more convenient once-daily dosing regimen due to its longer half-life.[1][2] Clinical evidence across multiple therapeutic areas, including migraine prophylaxis, angina pectoris, cardiac arrhythmias, portal hypertension, and infantile hemangiomas, supports the non-inferiority of this compound.
Table 1: Migraine Prophylaxis
| Endpoint | This compound (80 mg once daily) | This compound (160 mg once daily) | Propranolol (160 mg/day) | Citation |
| Reduction in Migraine Attack Frequency | Significant reduction, comparable to Propranolol | Superior to Propranolol | Significant reduction | [3][4] |
| Successful Response (at least 50% reduction in ≥1 index) | 48% (p=NS vs Propranolol) | 69% (p<0.05 vs Propranolol) | 54% | [3] |
| Successful Response (at least 50% reduction in all 4 indices) | 21% (p=NS vs Propranolol) | 41% (p<0.05 vs Propranolol) | 15% | [3] |
| Adverse Reactions Requiring Discontinuation | 4.1% - 4.3% | - | 9.1% | [3] |
Four indices evaluated: frequency of attacks, intensity of attacks, days of pain, and need for relief medication.[3]
Table 2: Angina Pectoris
| Endpoint | This compound | Propranolol | Citation |
| Reduction in Anginal Attacks | 60% | 52% | [5] |
| Reduction in Nitroglycerine Consumption | Equal to Propranolol | Equal to this compound | [6][7] |
| Improvement in Exercise Tolerance | 30% (p < 0.01) | 30% (p < 0.01) | [6][7] |
| Increase in Exercise Time to ST-segment Depression | Increased from 248 to 471 seconds (p < 0.01) | Increased from 248 to 405 seconds (p < 0.05) | [8] |
| Dose Ratio (Propranolol:this compound) | - | 1.17:1 | [8] |
Table 3: Cardiac Arrhythmias
| Condition | This compound | Propranolol | Citation |
| Adrenergic-Dependent Atrial Tachycardia/Fibrillation (Propranolol-resistant) | Effective in 22 of 23 cases (short-term) | Ineffective | [9] |
| Vagally Induced Atrial Flutter-Fibrillation | More aggravated than with Propranolol | Less aggravated than with this compound | [9] |
| Adrenergic-Dependent Ventricular Tachyarrhythmias | Better efficacy than Propranolol | Less effective than this compound | [9] |
| Ouabain-Induced Arrhythmias (Cats) | Antagonized | Antagonized | [10] |
| Coronary Artery Ligation-Induced Ventricular Fibrillation (Dogs) | Antagonized | Antagonized | [10] |
Table 4: Portal Hypertension
| Feature | This compound | Propranolol | Citation |
| Mechanism of Action | Reduces cardiac output (β1 blockade) and causes splanchnic vasoconstriction (β2 blockade) | Reduces cardiac output (β1 blockade) and causes splanchnic vasoconstriction (β2 blockade) | [11] |
| Dosing Frequency | Once daily | Two to three divided doses (standard formulation) | [12] |
| Preference | Preferred non-selective beta-blocker | Preferred non-selective beta-blocker | [13] |
Table 5: Infantile Hemangioma
| Endpoint (at 24 weeks) | This compound | Propranolol | Citation |
| Mean Size Involution | 97.9% | 89.1% | [1][14] |
| Mean Color Fading | 94.5% | 80.5% | [1][14] |
| Difference in Size Improvement (in favor of this compound) | 8.8 (95% CI, 2.7-14.9) | - | [1][15] |
| Difference in Color Improvement (in favor of this compound) | 17.1 (95% CI, 7.2-30.0) | - | [1][15] |
| Adverse Events | Similar safety profile to Propranolol | Similar safety profile to this compound | [1][16] |
Experimental Protocols
The validation of non-inferiority between this compound and Propranolol is established through rigorous clinical trial methodologies. A generalized workflow for such a trial is depicted below. The specific protocols for the cited studies, while varying in patient populations and primary endpoints, generally adhere to a randomized, double-blind, comparative study design.
For instance, in the comparative study of this compound and Propranolol in angina pectoris, patients with stable angina were enrolled in a randomized, double-blind study.[17] Following a placebo period, patients received either once-daily this compound or four-times-daily Propranolol over a 10-week dose-ranging period, followed by a 4-week maintenance period.[17] Therapeutic effects were evaluated based on the number of anginal attacks, nitroglycerin consumption, and exercise tolerance tests.[5][17]
Similarly, a multicenter, randomized, double-blind study was conducted to compare the efficacy of this compound and Propranolol in migraine prophylaxis.[3] Patients experiencing at least three migraine attacks per month during a placebo lead-in period were randomized to receive this compound (80 mg or 160 mg once daily) or Propranolol (160 mg/day in two divided doses) for a 12-week active treatment period.[3][18] Efficacy was assessed based on the frequency and severity of migraine attacks.[3][18]
The non-inferiority of this compound to Propranolol for infantile hemangiomas was established in a double-blind, randomized clinical trial involving infants aged 1 to 6 months.[15][16] Patients were randomized to receive either this compound or Propranolol in escalating doses up to 2 mg/kg/d.[14][15] The primary outcomes were the changes in the size and color of the hemangioma at 24 weeks compared to baseline, assessed using a visual analog scale.[16]
Visualizations
Beta-Adrenergic Signaling Pathway Blockade
Both this compound and Propranolol are non-selective beta-adrenergic receptor antagonists. They exert their therapeutic effects by blocking the action of catecholamines, such as epinephrine (B1671497) and norepinephrine, at both β1 and β2 adrenergic receptors. This blockade leads to a reduction in heart rate, myocardial contractility, and blood pressure. In the context of portal hypertension, the blockade of β2 receptors in the splanchnic circulation leads to vasoconstriction and a reduction in portal blood flow.[11]
Generalized Non-Inferiority Trial Workflow
The clinical trials comparing this compound and Propranolol typically follow a structured workflow to ensure objectivity and statistical validity. The diagram below illustrates a generalized process for such a non-inferiority study.
References
- 1. Noninferiority and Safety of this compound vs Propranolol in Infants With Infantile Hemangioma: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What's better: this compound vs Propranolol? – meds.is [meds.is]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. heart.bmj.com [heart.bmj.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound compared to propranolol for treating chronic stable angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Beta-blocking therapy in atrial and ventricular tachyarrhythmias: experience with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-arrhythmic action of this compound, a beta-adrenergic receptor blocking agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Beta blockers in portal hypertension. Are they really a good option? | Annals of Hepatology [elsevier.es]
- 12. Pharmacotherapies for Portal Hypertension: Current Status and Expanding Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. droracle.ai [droracle.ai]
- 14. Study finds this compound noninferior to propranolol for infantile hemangiomas | MDedge [ma1.mdedge.com]
- 15. Noninferiority and Safety of this compound vs Propranolol in Infants With Infantile Hemangioma: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Comparison of the new beta-adrenoceptor antagonist, this compound, and propranolol in the treatment of angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Comparative study of this compound and propranolol in prophylactic treatment of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Nadolol and Propranolol in Attenuating Exercise-Induced Tachycardia
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological effects of Nadolol and Propranolol (B1214883) on exercise-induced tachycardia. The information is supported by experimental data from comparative clinical studies to assist in research and development.
Pharmacological Profiles
This compound and Propranolol are both non-selective beta-adrenergic receptor antagonists (beta-blockers) used in the management of various cardiovascular conditions.[1] They work by blocking the effects of catecholamines, such as adrenaline and noradrenaline, at beta-adrenergic receptors, thereby reducing heart rate, blood pressure, and cardiac contractility.[1] While both drugs share a common mechanism of action, they exhibit differences in their pharmacokinetic properties which may influence their clinical effects. Propranolol is a lipophilic agent that is extensively metabolized in the liver, whereas this compound is hydrophilic and is excreted largely unchanged by the kidneys, resulting in a longer half-life.
Comparative Efficacy in Attenuating Exercise-Induced Tachycardia
Clinical studies have demonstrated that both this compound and Propranolol are effective in reducing the heart rate response to physical exertion.
A double-blind, randomized, crossover study involving 14 patients with angina pectoris revealed that both drugs significantly suppressed the heart rate during exercise. Notably, this compound demonstrated a slightly greater suppression of the exercising heart rate compared to Propranolol at the same daily dose of 240 mg.[2]
In a separate study with ten patients suffering from stable angina pectoris, the dosages of Propranolol and this compound were adjusted to achieve an equivalent reduction in the heart rate response to exercise.[3] This titration resulted in comparable efficacy in controlling exercise-induced heart rate increases, although individual dosage requirements varied.[3]
Another investigation in patients with catecholaminergic polymorphic ventricular tachycardia (CPVT) found that this compound was more effective than beta-1 selective beta-blockers in reducing the maximum heart rate during exercise.[4] While this study did not directly compare this compound to Propranolol, it highlights this compound's potent effect on exercise-induced heart rate.
| Parameter | This compound | Propranolol | Study Population | Key Finding |
| Suppression of Exercising Heart Rate | Slightly greater suppression | Significant suppression | 14 patients with angina pectoris | This compound showed a slightly more pronounced effect in reducing exercise-induced heart rate increase.[2] |
| Dose-Titrated Heart Rate Reduction | Effective | Effective | 10 patients with stable angina pectoris | When doses were adjusted for equivalent heart rate response, both drugs were similarly effective.[3] |
| Maximum Heart Rate During Exercise (vs. Beta-1 Selective Blockers) | Lower maximum heart rate (122±21 bpm) | Not directly compared | 34 CPVT patients | This compound was more effective in limiting the peak heart rate during exercise compared to beta-1 selective blockers.[4] |
Experimental Protocols
The methodologies employed in the comparative studies of this compound and Propranolol for exercise-induced tachycardia typically involve the following:
Study Design: The majority of studies utilize a randomized, double-blind, crossover design.[2][3] This approach minimizes bias as each patient serves as their own control, receiving both treatments at different times.
Participant Selection: Participants are typically patients diagnosed with conditions such as stable angina pectoris or other cardiovascular disorders where exercise-induced tachycardia is a relevant clinical endpoint.[2][3]
Treatment Protocol:
-
Washout Period: A period where patients discontinue their regular medications to establish a baseline.
-
Randomization: Patients are randomly assigned to receive either this compound or Propranolol for a specified duration.
-
Dose Titration: In some studies, the dosage of the beta-blocker is gradually increased to achieve a target therapeutic effect, often a specific reduction in resting or exercise heart rate.[3]
-
Crossover: After a second washout period, patients are switched to the other medication for the same duration.
Exercise Testing:
-
Modality: Graded upright exercise testing on a treadmill or bicycle ergometer is commonly used.[2][3][4]
-
Monitoring: Continuous electrocardiogram (ECG) monitoring is performed to assess heart rate, rhythm, and any ischemic changes. Blood pressure is also monitored at regular intervals.
-
Endpoints: The primary endpoint is typically the heart rate at maximal or submaximal exercise. Other endpoints may include exercise duration, time to onset of angina, and blood pressure response.[3][5]
Visualizing Methodologies and Pathways
To better understand the experimental process and the underlying molecular mechanisms, the following diagrams are provided.
Caption: A typical randomized, crossover experimental design.
Caption: Mechanism of action of this compound and Propranolol.
References
- 1. heart.org [heart.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound compared to propranolol for treating chronic stable angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of the new beta-adrenoceptor antagonist, this compound, and propranolol in the treatment of angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Nadolol's performance against new-generation beta-blockers
In the ever-evolving landscape of cardiovascular therapeutics, beta-adrenergic receptor antagonists, or beta-blockers, remain a cornerstone of treatment for a multitude of conditions, including hypertension, angina pectoris, and heart failure. Nadolol, a first-generation, non-selective beta-blocker, has been a reliable therapeutic option for decades. However, the advent of new-generation agents with more targeted mechanisms of action and potentially more favorable side-effect profiles has prompted a re-evaluation of the classical beta-blocker's position in the clinical setting. This guide provides a comprehensive performance comparison of this compound against three prominent new-generation beta-blockers: carvedilol (B1668590), bisoprolol (B1195378), and nebivolol, with supporting experimental data for researchers, scientists, and drug development professionals.
Pharmacological Profile and Mechanism of Action
The primary distinction between this compound and its newer counterparts lies in their receptor selectivity and ancillary properties. This compound non-selectively antagonizes both β1 and β2 adrenergic receptors. While effective in reducing heart rate, cardiac output, and blood pressure, its lack of selectivity can lead to undesirable side effects such as bronchoconstriction, making it less suitable for patients with respiratory conditions.[1]
In contrast, new-generation beta-blockers exhibit a greater degree of cardioselectivity and possess unique pharmacological attributes.
-
Carvedilol is a non-selective beta-blocker that also exhibits alpha-1 adrenergic receptor blockade, leading to vasodilation and a reduction in peripheral resistance.[2] Furthermore, carvedilol and its metabolites have demonstrated significant antioxidant properties, which may contribute to its cardioprotective effects.[3][4][5]
-
Bisoprolol is a highly selective β1-adrenergic receptor antagonist, which confers a lower risk of β2-mediated side effects.[6][7] Its high cardioselectivity makes it a preferred option in patients with concomitant pulmonary disease.
-
Nebivolol is the most β1-selective beta-blocker and possesses a unique vasodilatory effect mediated by the release of nitric oxide (NO) from the endothelium, an action attributed to its agonistic activity on β3-adrenergic receptors.[8][9][10]
Comparative Performance Data
The following tables summarize the key performance indicators of this compound and the selected new-generation beta-blockers based on available experimental and clinical data.
| Property | This compound | Carvedilol | Bisoprolol | Nebivolol |
| β1/β2 Selectivity Ratio | Non-selective (slight β2 preference reported in some studies)[11] | Non-selective (some studies suggest slight β1 or β2 preference)[2][12][13][14] | High β1 selectivity (~19-fold)[6][7] | Highest β1 selectivity (~321-fold)[8][9] |
| Vasodilatory Mechanism | None | α1-adrenergic blockade | None | Nitric oxide release (β3 agonism) |
| Antioxidant Activity | Negligible | Yes[3][4][5] | No | No |
| Intrinsic Sympathomimetic Activity (ISA) | No | No[2] | No | No |
| Half-life (hours) | 20-24 | 6-10 | 9-12 | 10-12 |
Table 1: Key Pharmacological Properties
| Indication | This compound | Carvedilol | Bisoprolol | Nebivolol |
| Hypertension | Effective | Effective | Effective | Effective |
| Heart Failure | Not a first-line agent | Proven mortality benefit | Proven mortality benefit | Effective in some populations |
| Angina Pectoris | Effective | Effective | Effective | Effective |
Table 2: Clinical Efficacy in Major Indications
| Side Effect | This compound | Carvedilol | Bisoprolol | Nebivolol |
| Bronchospasm | Higher risk (due to β2 blockade) | Potential risk (non-selective) | Lower risk (β1 selective) | Lowest risk (highest β1 selectivity) |
| Fatigue | Common | Common | Common | Common |
| Bradycardia | Common | Common | Common | Common |
| Hypotension | Possible | More pronounced (due to α1 blockade) | Possible | Possible |
Table 3: Common Side-Effect Profiles
Signaling Pathways and Experimental Workflows
To visually represent the distinct mechanisms of action, the following diagrams illustrate the signaling pathways for each beta-blocker.
Experimental Protocols
Detailed methodologies are crucial for the objective comparison of these beta-blockers. Below are representative experimental protocols for key assessments.
Protocol 1: Determination of Beta-Adrenergic Receptor Selectivity
Objective: To quantify the binding affinity of beta-blockers to β1 and β2 adrenergic receptors.
Methodology:
-
Membrane Preparation: Human recombinant β1 and β2 adrenergic receptors are expressed in a suitable cell line (e.g., CHO or Sf9 cells). Cell membranes are prepared by homogenization and centrifugation.
-
Radioligand Binding Assay:
-
Membranes are incubated with a fixed concentration of a non-selective radioligand (e.g., [¹²⁵I]-iodocyanopindolol).
-
Increasing concentrations of the unlabeled beta-blocker (this compound, carvedilol, bisoprolol, or nebivolol) are added to compete with the radioligand for receptor binding.
-
Non-specific binding is determined in the presence of a high concentration of a non-selective antagonist (e.g., propranolol).
-
-
Data Analysis:
-
The amount of bound radioligand is measured using a gamma counter.
-
Competition binding curves are generated, and the IC50 (concentration of the drug that inhibits 50% of specific radioligand binding) is calculated.
-
The Ki (inhibition constant) is determined using the Cheng-Prusoff equation.
-
The β1/β2 selectivity ratio is calculated by dividing the Ki for the β2 receptor by the Ki for the β1 receptor.[6][15]
-
Protocol 2: Assessment of Antioxidant Activity
Objective: To evaluate the free radical scavenging capacity of carvedilol compared to other beta-blockers.
Methodology:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay:
-
A solution of DPPH, a stable free radical, is prepared.
-
Various concentrations of the beta-blocker are added to the DPPH solution.
-
The decrease in absorbance at a specific wavelength (e.g., 517 nm) is measured over time. A decrease in absorbance indicates radical scavenging activity.
-
-
Lipid Peroxidation Assay:
-
A lipid-rich substrate (e.g., brain or heart membranes) is subjected to oxidative stress induced by an agent like ferrous ions.
-
The beta-blocker is added to the system.
-
The extent of lipid peroxidation is quantified by measuring the formation of malondialdehyde (MDA) or other thiobarbituric acid reactive substances (TBARS). A reduction in MDA levels indicates antioxidant activity.[3][4]
-
Protocol 3: Evaluation of Hemodynamic Effects in a Clinical Setting
Objective: To compare the effects of this compound and a new-generation beta-blocker on hemodynamic parameters in hypertensive patients.
Methodology:
-
Study Design: A randomized, double-blind, crossover clinical trial.
-
Participants: Patients with mild to moderate essential hypertension.
-
Procedure:
-
After a washout period, baseline hemodynamic measurements are taken, including heart rate, brachial and central blood pressure, cardiac output, and peripheral vascular resistance (using techniques like impedance cardiography or tonometry).
-
Patients are randomized to receive either this compound or the comparator beta-blocker for a specified period (e.g., 8 weeks).
-
Hemodynamic measurements are repeated at the end of the treatment period.
-
After a second washout period, patients are crossed over to the other treatment arm, and the measurements are repeated.
-
-
Data Analysis: Changes in hemodynamic parameters from baseline are compared between the two treatment groups.[16][17]
Conclusion
This compound remains a potent and effective beta-blocker, particularly valued for its long half-life allowing for once-daily dosing. However, the development of new-generation agents has introduced valuable alternatives with distinct advantages. Carvedilol's combined alpha and beta blockade, along with its antioxidant properties, offers a multi-faceted approach to cardiovascular protection, especially in heart failure. Bisoprolol's high β1 selectivity minimizes the risk of certain side effects, making it a safer choice for a broader patient population. Nebivolol stands out with its unique nitric oxide-mediated vasodilation, which may offer additional benefits in improving endothelial function.
The choice between this compound and a new-generation beta-blocker should be guided by the specific clinical indication, the patient's comorbidities, and the desired pharmacological profile. For researchers and drug development professionals, the distinct mechanisms of these agents provide a rich area for further investigation into targeted cardiovascular therapies. The experimental protocols outlined provide a framework for the continued comparative evaluation of these important therapeutic agents.
References
- 1. Beta blocker - Wikipedia [en.wikipedia.org]
- 2. droracle.ai [droracle.ai]
- 3. Comparison of free-radical inhibiting antioxidant properties of carvedilol and its phenolic metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant properties of carvedilol and metoprolol in heart failure: a double-blind randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Results of therapy with carvedilol, a beta-blocker vasodilator with antioxidant properties, in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Beta-blocker selectivity at cloned human beta^sub 1^- and beta^sub 2^-adrenergic receptors - ProQuest [proquest.com]
- 7. Exploring the kinetic selectivity of drugs targeting the β1‐adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Ligand bias prevents class equality among beta-blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. droracle.ai [droracle.ai]
- 13. Effects of carvedilol on adrenergic receptor pharmacology in human ventricular myocardium and lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Beta-blocker selectivity at cloned human beta 1- and beta 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparison of the effects of this compound and bisoprolol on the isoprenaline-evoked dilatation of the dorsal hand vein in man - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comparison of the effects of this compound and bisoprolol on noradrenaline-evoked venoconstriction in man in vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Beta-Blockers: In Vitro Potency of Nadolol vs. Propranolol
In the landscape of non-selective beta-adrenergic receptor antagonists, nadolol and propranolol (B1214883) have long been cornerstone therapeutic agents. Their efficacy hinges on their ability to block the physiological responses mediated by β1- and β2-adrenergic receptors. For researchers and drug development professionals, a precise understanding of their relative potency at these receptors is critical for designing new chemical entities with improved therapeutic profiles. This guide provides a comparative analysis of the in vitro potency of this compound and propranolol, supported by experimental data and detailed methodologies.
Summary of In Vitro Potency
The relative potency of this compound and propranolol has been assessed in various in vitro assays, primarily through radioligand binding studies to determine their affinity for β1- and β2-adrenergic receptors (Ki) and functional assays to measure their antagonist activity (pA2 or IC50).
A key study by Baker (2005) provides a direct comparison of the binding affinities of these compounds for human β1- and β2-adrenoceptors expressed in Chinese Hamster Ovary (CHO) cells. In this system, propranolol demonstrated a slightly higher affinity for both β1 and β2 receptors compared to this compound. Notably, both compounds exhibited a non-selective profile, binding to both receptor subtypes with similar affinity.
Functional antagonism has been evaluated in various tissue preparations. A study by Kaumann & Molenaar (1997) in ferret ventricular myocardium, which predominantly expresses β1-adrenoceptors, revealed comparable antagonist potency (pKB) for both drugs against the effects of the agonist isoprenaline.
The collated data from these and other studies are presented below to facilitate a direct comparison of their in vitro pharmacological profiles.
| Parameter | This compound | Propranolol | Receptor Subtype | Tissue/System | Reference |
| pKi | 7.90 | 8.21 | Human β1 | CHO Cells | Baker (2005) |
| pKi | 7.64 | 8.02 | Human β2 | CHO Cells | Baker (2005) |
| pKi | 8.1 | 8.4 | β1 | Ferret Ventricular Myocardium | Kaumann & Molenaar (1997) |
| pKB | 8.6 | 8.7 | β1 | Ferret Ventricular Myocardium | Kaumann & Molenaar (1997) |
Note: pKi is the negative logarithm of the inhibition constant (Ki), and pKB is the negative logarithm of the dissociation constant of an antagonist. Higher values indicate greater binding affinity or antagonist potency.
Experimental Protocols
A thorough understanding of the experimental conditions is paramount for the interpretation of in vitro data. Below are detailed methodologies for the key experiments cited.
Radioligand Binding Assay for Ki Determination
Objective: To determine the binding affinity (Ki) of this compound and propranolol for β1- and β2-adrenergic receptors.
Methodology:
-
Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing either the human β1- or β2-adrenergic receptor are cultured to confluence. The cells are harvested and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged at low speed to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes containing the receptors. The membrane pellet is washed and resuspended in the assay buffer.
-
Competition Binding Assay: The assay is performed in a 96-well plate format. Each well contains:
-
A fixed concentration of a radiolabeled ligand that binds to the β-adrenergic receptors (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol).
-
Increasing concentrations of the unlabeled competitor drug (this compound or propranolol).
-
Cell membranes prepared in step 1.
-
-
Incubation: The plates are incubated at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Radioligand: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This process separates the membranes with bound radioligand from the unbound radioligand in the solution. The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to fit a sigmoidal dose-response curve. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay for Antagonist Potency (cAMP Inhibition)
Objective: To determine the functional potency (IC50 or pA2) of this compound and propranolol in inhibiting agonist-induced cyclic AMP (cAMP) production.
Methodology:
-
Cell Culture: Cells expressing the target β-adrenergic receptor (e.g., CHO or HEK293 cells) are seeded into 96-well plates and grown to a suitable confluency.
-
Antagonist Pre-incubation: The cell culture medium is removed, and the cells are pre-incubated with increasing concentrations of the antagonist (this compound or propranolol) for a specific period (e.g., 15-30 minutes) at 37°C.
-
Agonist Stimulation: A fixed concentration of a β-adrenergic agonist (e.g., isoproterenol) is added to the wells to stimulate adenylyl cyclase and induce cAMP production. The plates are then incubated for a further period (e.g., 10-15 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: The reaction is stopped by lysing the cells. The intracellular cAMP levels are then quantified using a commercially available cAMP assay kit, which is typically based on competitive enzyme-linked immunosorbent assay (ELISA), homogeneous time-resolved fluorescence (HTRF), or bioluminescence resonance energy transfer (BRET) technology.
-
Data Analysis: The data are plotted as the percentage of inhibition of the agonist response versus the antagonist concentration. A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the IC50 value of the antagonist. The pA2 value, a measure of antagonist potency, can also be calculated from the Schild equation if a full dose-response curve to the agonist is performed in the presence of different concentrations of the antagonist.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental processes and the underlying biological mechanism, the following diagrams have been generated using Graphviz.
Conclusion
The in vitro data consistently demonstrate that both this compound and propranolol are potent, non-selective antagonists of β1- and β2-adrenergic receptors. Propranolol generally exhibits a slightly higher binding affinity for both receptor subtypes compared to this compound. However, their functional antagonist potencies at the β1 receptor are very similar. The choice between these two agents in a research or drug development context may therefore depend on other factors such as pharmacokinetic properties, off-target effects, or the specific requirements of the experimental system. The provided experimental protocols offer a robust framework for conducting further comparative studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
